Cyflumetofen

Catalog No.
S641626
CAS No.
400882-07-7
M.F
C24H24F3NO4
M. Wt
447.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyflumetofen

CAS Number

400882-07-7

Product Name

Cyflumetofen

IUPAC Name

2-methoxyethyl 2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Molecular Formula

C24H24F3NO4

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C24H24F3NO4/c1-22(2,3)16-9-11-17(12-10-16)23(15-28,21(30)32-14-13-31-4)20(29)18-7-5-6-8-19(18)24(25,26)27/h5-12H,13-14H2,1-4H3

InChI Key

AWSZRJQNBMEZOI-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-methoxyethyl-(RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(alpha,alpha,alpha-trifluoro-o-tolyl)propionate, cyflumetofen

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)(C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OCCOC

The exact mass of the compound Cyflumetofen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Cyflumetofen mode of action mitochondrial complex II inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mode of Action

The table below summarizes the fundamental mechanism of cyflumetofen:

Aspect Detailed Description
Primary Target Mitochondrial electron transport chain, specifically Succinate Dehydrogenase (SDH), also known as Complex II [1] [2].
Action Mechanism Inhibition of electron transfer from succinate to ubiquinone within the SDH complex, disrupting cellular respiration and ATP production [3].
Pro-Acaricide Activation The parent compound is a pro-pesticide; it is metabolically converted into its active form, de-esterified metabolite AB-1, which is a much more potent inhibitor of complex II [1] [4].
Binding Site The active metabolite AB-1 binds to the ubiquinone binding site (Q-site) of the SDH complex, blocking the path for the natural substrate [3].

Resistance Mechanisms

Spider mites have developed significant resistance to this compound, primarily through two mechanisms:

  • Metabolic Resistance: This involves the overexpression of detoxification enzymes that break down the acaricide before it can reach its target [5] [6].
  • Target-Site Resistance: This occurs when mutations in the genes encoding the SDH complex reduce the binding affinity of the acaricide [3].

Key genes involved in metabolic resistance to this compound and other acaricides are summarized in the table below:

Resistant Strain / Context Upregulated Detoxification Genes Downregulated Detoxification Genes Key Findings

| This compound-resistant (R_cfm) *T. urticae* | - TuCCE46 (3.37-fold) [5]

  • Two other CCE genes [5]
  • Two P450 genes [5] | - CYP392E7 [5]
  • UGTs & CarEs (enzyme activity) [5] | Increased activity of P450s was detected [5]. | | Bifenthrin-resistant (R_bft) *T. urticae* | - teturUGT22 (5.29-fold), teturUGT58p, CYP392A11, TuGSTd15 [5]
  • 11 CCE, 9 UGT, 2 P450, 4 GST, 3 ABC genes [5] | - TuCCE01, CYP392A2p [5] | Increased activities of GSTs, CarEs, and P450s were detected [5]. | | This compound-resistant *T. cinnabarinus* | - TcGSTm02 [4] | - | Regulation via lincRNA_Tc13743.2/miR-133-5p pathway [4]. | | General SDH Inhibitor Resistance | - CYP392A16 (metabolizes pyflubumide-NH) [3] | - | P450-mediated detoxification is a common cross-resistance mechanism [3]. |

For target-site resistance, a key mutation is H258Y in the sdhB subunit. Interestingly, this mutation confers resistance to other complex II inhibitors like cyenopyrafen and pyflubumide but can enhance this compound binding and toxicity due to potential additional interactions with the AB-1 metabolite [3]. Other documented mutations include I260T and I260V in sdhB, often found in combination with S56L in sdhC, leading to high-level cross-resistance [3].

Experimental Protocols for Resistance Study

For researchers investigating resistance, here are methodologies drawn from the cited literature:

  • Toxicity Bioassays: To determine the baseline sensitivity and resistance levels (e.g., LC50 values) using adult female mites or eggs. The leaf-dip method is commonly employed [7].
  • Enzyme Activity Assays: Enzyme-linked immunosorbent assay (ELISA) can be used to measure and compare the activity of detoxification enzymes (P450s, GSTs, CarEs, UGTs) between resistant and susceptible mite strains [5].
  • Transcriptome Analysis (RNA-seq): This is used to identify Differentially Expressed Genes (DEGs) in resistant strains. The process involves RNA extraction, cDNA library preparation, sequencing, and subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses to find overexpressed detoxification genes [5] [4].
  • Functional Validation (qRT-PCR): The expression levels of candidate resistance genes identified via RNA-seq must be validated using quantitative real-time PCR (qRT-PCR) [5].
  • Target-Site Mutation Detection: Genomic DNA is extracted from mites, and the genes encoding the target-site (e.g., sdhB, sdhC) are amplified via PCR and sequenced to identify known or novel resistance mutations [3] [7].

Regulatory and Safety Profile

This compound is considered a reduced-risk acaricide due to its selectivity. This selectivity arises from differences in the target site's sensitivity to the acaricide between mites and non-target organisms, and potentially from differential metabolic activation [1] [3] [2]. However, recent studies indicate that this compound can cause toxicity and sublethal damage to non-target insects like honey bees upon acute oral exposure, affecting their midgut and hypopharyngeal glands [8].

Regulatory Pathways and Broader Implications

Research in T. cinnabarinus has revealed a sophisticated regulatory pathway for detoxification gene expression. The ROS-FOXO pathway acts as a master regulator: acaricide exposure induces Reactive Oxygen Species (ROS) accumulation, which activates the transcription factor FOXO. FOXO then upregulates key xenobiotic sensors (CncC, AhR, HR96), which in turn amplify the expression of a broad spectrum of detoxification genes (P450s, GSTs, CCEs) [9]. This pathway is visualized below:

G Acaricide Acaricide Exposure ROS ROS Accumulation Acaricide->ROS Induces FOXO FOXO Activation ROS->FOXO Activates Sensors Xenobiotic Sensors (CncC, AhR, HR96) FOXO->Sensors Upregulates DetoxGenes Detoxification Genes (P450s, GSTs, CCEs) Sensors->DetoxGenes Upregulate Resistance Metabolic Resistance DetoxGenes->Resistance Leads to

Fig. 1. The ROS-FOXO pathway mediates broad-spectrum metabolic resistance in spider mites. Acaricide stress triggers a signaling cascade that culminates in the upregulation of detoxification genes [9].

Furthermore, a specific competing endogenous RNA (ceRNA) pathway regulates a key detoxification gene. The long non-coding RNA lincRNA_Tc13743.2 acts as a molecular sponge for miR-133-5p, preventing the miRNA from repressing its target, the TcGSTm02 mRNA. This indirect upregulation of TcGSTm02 contributes to this compound resistance [4].

References

discovery and development of Cyflumetofen acaricide

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Technical Profile

The table below summarizes the core technical and regulatory data for this compound.

Property Details
IUPAC Name 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate [1]
CAS RN 400882-07-7 [1]
Mode of Action (IRAC Group) Mitochondrial complex II electron transport inhibitor (Group 25A) [1]
Molecular Formula C₂₄H₂₄F₃NO₄ [1]
Molecular Mass 447.45 g/mol [1]
Year of First Registration 2007 (Japan) [1]
EU Inclusion Expiry 15 October 2027 [1]
Physical State (at 20°C) White powder [1]
Water Solubility (at 20°C) 0.0281 mg/L (low) [1]
Log Pow (at 25°C) 4.3 (high) [1]

Mode of Action & Metabolic Activation

This compound is a novel benzoylacetonitrile acaricide that operates through a unique mode of action for pest control. It is a selective mitochondrial complex II inhibitor, which disrupts the electron transport chain in the mitochondria of pest mites, leading to a loss of motor coordination, paralysis, and death [1] [2].

A key finding is that this compound itself is a pro-acaricide. Its activity is dependent on metabolic activation within the target mite. It is metabolized into its de-esterified form, known as AB-1, which is the primary agent responsible for inhibiting complex II at extremely low concentrations [3]. This selective activation contributes to its favorable safety profile for non-target organisms.

The following diagram illustrates this metabolic activation pathway and its effect.

G This compound This compound (Pro-acaricide) Metabolism Metabolism in Mite This compound->Metabolism AB1 AB-1 (De-esterified form) Metabolism->AB1 ComplexII Mitochondrial Complex II AB1->ComplexII Inhibits EnergyProduction Disrupted Energy Production ComplexII->EnergyProduction Death Paralysis & Death EnergyProduction->Death

Stereoselective Environmental Behavior

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms (enantiomers), typically referred to as (+)-CYF and (−)-CYF [4]. The commercial product is sold as a racemic mixture (a 50:50 mix of both enantiomers) [1]. However, recent research highlights that these enantiomers can behave differently in the environment, a phenomenon known as stereoselectivity.

A 2023 study investigated the enantioselective degradation, bioaccumulation, and toxicity of this compound in earthworms (Eisenia foetida), a key non-target soil organism [4]. The main findings are summarized below.

Aspect Finding Implication
Bioaccumulation Enantiomers selectively enriched in earthworms, peaking at day 7 of exposure. (+)-CYF persisted longer than (−)-CYF [4]. The two forms are not processed equally; one may pose a longer-term environmental risk.
Toxicity Order (−)-CYF > Rac-CYF (Racemate) > (+)-CYF [4]. The (−)-enantiomer is significantly more toxic to earthworms than the (+)-enantiomer.
Toxicity Mechanism Chronic exposure induced oxidative stress, altered detoxification enzyme activity, and caused DNA damage. Transcriptomic analysis revealed effects on genetic information processing and signal transduction pathways [4]. The toxicity manifests through complex physiological and genetic disruptions.

The experimental workflow used in this study provides a robust methodology for assessing the environmental risk of chiral pesticides and is detailed below.

G Start Start: Obtain Enantiomers A Separate (+)-CYF and (−)-CYF from Rac-CYF (using NP-HPLC) Start->A B Prepare Artificial Soil contaminated with enantiomers (5 mg/kg) A->B C Expose Earthworms (Eisenia foetida) for 14 days B->C D Sample at Intervals (Day 0, 1, 3, 7, 14) C->D E Analyze: - Enantiomer Concentration (NP-HPLC) - Protein & Enzyme Activity - DNA Damage (Comet Assay) - Transcriptomics (RNA Sequencing) D->E

Experimental Workflow Details:

  • Test Organism: Adult earthworms (Eisenia foetida) with well-developed clitella [4].
  • Exposure Setup: Earthworms were exposed to artificial soil contaminated with individual enantiomers or the racemate at a concentration of 5 mg/kg. The test included a control group and was conducted in triplicate [4].
  • Key Analytical Methods:
    • Enantiomer Analysis: Concentrations of the enantiomers in soil and earthworm tissues were determined using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) [4].
    • Biomarker Assays: Measured protein content, activities of oxidative stress enzymes (e.g., Superoxide Dismutase, Catalase), and detoxification enzymes (e.g., Glutathione S-transferase) [4].
    • Genotoxicity: DNA damage was evaluated using the single-cell gel electrophoresis (Comet) assay [4].
    • Transcriptomics: RNA sequencing was used to identify differentially expressed genes (DEGs) and understand the toxic mechanisms at the molecular level [4].

Regulatory Status & Recent Approvals

This compound is an approved active substance in several key markets, with its EU approval valid until 2027 [1]. It is not listed as a candidate for substitution in the EU, indicating it is not considered to have particularly high risks compared to other substances [1].

Recent regulatory developments include:

  • Canada: In November 2024, Health Canada approved Nealta Miticide (containing this compound) for controlling spider mites on greenhouse strawberries, tomatoes, peppers, and cucumbers. The decision highlighted its value as a new mode of action for resistance management [5].
  • United States: The U.S. EPA has been actively reviewing and responding to petitions for this compound, with the most recent documents published in April 2024 [6].

References

Primary Mechanism of Action and Metabolic Activation

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen is classified as a METI-II (Mitochondrial Electron Transport Inhibitor of complex II) acaricide [1]. Its mode of action and metabolic activation are summarized below.

  • Molecular Target: It specifically inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR) [2] [3] [4]. This complex is a key component of the respiratory chain and the tricarboxylic acid (TCA) cycle.
  • Binding Site: Research, including homology modeling of the spider mite complex II, indicates that the active metabolite of this compound binds to the quinone reduction (Qp) site of the enzyme. Binding interactions involve hydrogen bonds with Trp 165 and Tyr 433, and a cation-π interaction with Arg 279 [2].
  • Metabolic Activation: this compound itself is a pro-acaricide. It must be metabolically activated within the mite to become toxic. The active metabolite is known as AB-1, formed through de-esterification and spontaneous decarboxylation [2] [3].

Mechanisms of Resistance

Field and laboratory studies on spider mites (Tetranychus urticae and Tetranychus cinnabarinus) have identified several key resistance mechanisms.

  • Enhanced Metabolic Detoxification: This is the predominant mechanism. Detoxification enzymes metabolize and inactivate this compound before it can reach its target.
  • Target-Site Mutation: A specific amino acid substitution in the SDHB subunit of complex II (H258L) was found in a highly resistant field population. However, in silico modeling suggests this mutation may not directly confer this compound resistance [1] [5].

The table below summarizes the key enzymes and regulatory factors involved in resistance.

Mechanism Key Enzymes/Factors Role in Resistance
Metabolic Detoxification Glutathione S-transferases (GSTs) [6] [7] [1] Directly metabolizes this compound [1].
Cytochrome P450 monooxygenases (P450s) [1] Contributes to metabolic resistance [1].
Carboxylesterases [1] Implicated in resistance [1].
Regulatory Pathways Nuclear Receptor TcHR96h [7] Acts as a xenobiotic sensor, binds this compound, and upregulates TcGSTm02 [7].
lincRNA_Tc13743.2-miR-133-5p-TcGSTm02 pathway [8] A competing endogenous RNA pathway that regulates GST expression [8].
ROS–FOXO Pathway [9] Broad-spectrum pathway where acaricide-induced reactive oxygen species activate FOXO, upregulating xenobiotic sensors (CncC, AhR, HR96) [9].

Experimental Protocols for Key Findings

For researchers investigating these mechanisms, the following core methodologies from the cited studies can serve as a reference.

Transcriptome Sequencing and Analysis

This protocol is used to identify differentially expressed genes and non-coding RNAs associated with resistance [7] [8].

  • Sample Preparation: Obtain resistant (e.g., CyR) and susceptible (SS) mite strains. Treat with a sublethal concentration of this compound or use untreated controls.
  • RNA Extraction & Sequencing: Extract total RNA from mites and perform RNA-seq library preparation and sequencing on a platform like Illumina.
  • Bioinformatics Analysis:
    • Assemble the transcriptome de novo or map reads to a reference genome.
    • Identify long non-coding RNAs (lncRNAs) using software like CPC, CNCI, and Pfam [8].
    • Perform differential expression analysis to find upregulated (e.g., TcHR96h, TcGSTm02, lincRNA_Tc13743.2) and downregulated (e.g., miR-133-5p) genes [7] [8].
RNAi-mediated Gene Silencing

This functional assay validates the role of specific genes in resistance [7].

  • dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting the gene of interest (e.g., TcHR96h).
  • Mite Treatment: Deliver dsRNA to adult female mites via microinjection or feeding.
  • Phenotype Assessment:
    • Use qPCR to confirm knockdown of the target gene and its downstream genes (e.g., TcGSTm02).
    • Perform bioassays to test if gene silencing increases mite susceptibility to this compound.
SDH Inhibition Assay

This in vitro assay measures direct inhibition of the target enzyme by this compound or its metabolites [2].

  • Enzyme Preparation: Prepare crude mitochondrial extracts from spider mites (e.g., Tetranychus urticae).
  • Colorimetric Reaction: Use a spectrophotometric assay with cytochrome c as an electron acceptor. Add the test compound (e.g., active metabolite AB-1 or Sila-AB-1) and KCN to block cytochrome c re-oxidation.
  • Data Analysis: Measure the decrease in absorbance to determine succinate dehydrogenase activity. Calculate the IC₅₀ values for the inhibitors.

Diagram of Key Detoxification Pathways

The following diagram illustrates the regulatory pathways that mites use to initiate detoxification in response to this compound, integrating findings from multiple studies.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces HR96 HR96 (Nuclear Receptor) This compound->HR96 Directly Binds & Activates FOXO FOXO ROS->FOXO Activates XenobioticSensors Xenobiotic Sensors (CncC, AhR, HR96) FOXO->XenobioticSensors Upregulates DetoxEnzymes Detoxification Enzymes (GSTs, P450s, CCEs) XenobioticSensors->DetoxEnzymes Upregulate GSTgene TcGSTm02 Gene HR96->GSTgene Upregulates lincRNA lincRNA_Tc13743.2 miR miR-133-5p lincRNA->miR Sequesters miR->GSTgene Inhibits GSTgene->DetoxEnzymes Expresses Resistance This compound Resistance DetoxEnzymes->Resistance Confers

This diagram synthesizes the core signaling pathways, showing how this compound exposure triggers a cascade from initial ROS induction and direct sensor activation to the ultimate upregulation of detoxification genes.

Research Implications and Future Directions

Understanding this compound's mechanism and resistance is crucial for developing new acaricides and managing resistance:

  • Novel Acaricide Design: The carbon-silicon isosteric replacement that produced Sila-Cyflumetofen demonstrates a viable strategy for creating new compounds with potentially improved properties and activity [2] [3].
  • Resistance Management: Identifying the ROS-FOXO pathway as a broad-spectrum master regulator suggests that targeting this pathway could help overcome resistance to multiple acaricide classes [9].
  • Diagnostic Tools: Characterizing specific resistance mutations (e.g., H258L in SDHB) and overexpressed detoxification genes enables the development of molecular markers for monitoring resistance in field populations [1] [5].

References

Core Properties of Cyflumetofen Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen is a chiral benzoyl acetonitrile acaricide used to control mites on crops like apples and citrus. Its commercial form is typically a racemic mixture (rac-cyflumetofen) containing equal parts of its two enantiomers [1] [2]. The table below summarizes the key enantioselective properties.

Property (+)-Cyflumetofen (-)-Cyflumetofen Racemate (rac-Cyflumetofen) Notes / Organism
General Toxicity Order Lower toxicity Higher toxicity [1] Intermediate toxicity [1] Target mites & human cells
Acute Toxicity (LD50) 3.9x more toxic [3] Reference enantiomer - Honeybees (A. mellifera)
Estrogenic Activity Significantly higher [3] Lower [3] Intermediate [3] MCF-7 human breast cancer cells
Degradation Half-life (days) 22.23 - 23.64 [1] 22.13 - 22.42 [1] - In apples (varies by application dose)
Oxidative Stress & Cell Damage Lower effect [3] Greater effect [3] - In vitro studies

Analytical Methods for Chiral Separation

Accurate enantioselective analysis is fundamental to studying this compound. The following techniques have been successfully employed, with Ultra-Performance Convergence Chromatography (UPC2) being highlighted as a modern, environmentally-friendly method [1].

G Start Chiral Analysis of this compound UPC2 UPC2-MS/MS Start->UPC2 HPLC HPLC-UV Start->HPLC GC GC-MS/MS Start->GC UPC2_Det Tandem Mass Spectrometry (MRM Mode) UPC2->UPC2_Det UPC2_Col Chiral Column: Trefoil AMY1 (150 mm × 2.1 mm, 2.5 µm) UPC2->UPC2_Col UPC2_Mob Mobile Phase: CO₂:Isopropanol (96.5:3.5 v/v) UPC2->UPC2_Mob UPC2_Flow Flow Rate: 1.2 mL/min UPC2->UPC2_Flow UPC2_Time Analysis Time: ~5 minutes UPC2->UPC2_Time HPLC_Det UV Detection at 234 nm HPLC->HPLC_Det HPLC_Col Chiral Column: Chiralpak AD-H HPLC->HPLC_Col HPLC_Mob Mobile Phase: n-Hexane:2-Propanol (95:5 v/v) HPLC->HPLC_Mob HPLC_Flow Flow Rate: 1.0 mL/min HPLC->HPLC_Flow HPLC_Res Resolution (Rs): 5.5 HPLC->HPLC_Res GC_Lim Longer runtime, less efficient separation for this compound [4] GC->GC_Lim

Experimental Workflow for Chiral Separation of this compound

Detailed Protocol: UPC2-MS/MS Method

For researchers aiming to implement the UPC2-MS/MS method, here is a detailed experimental protocol based on the literature [1] [4]:

  • Sample Preparation
    • Extraction: Apple samples are homogenized. Pesticide residues are typically extracted with acetonitrile.
    • Clean-up: Techniques like dispersive solid-phase extraction (d-SPE) using sorbents such as C18 or PSA are used to remove interfering matrix components like organic acids and pigments.
  • Instrumental Parameters (UPC2-MS/MS)
    • Chromatographic Column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size).
    • Mobile Phase: Isocratic elution with CO₂ (A) and isopropanol (B) at a ratio of 96.5:3.5 (v/v).
    • Flow Rate: 1.2 mL/min.
    • Column Temperature: Controlled (exact value may require optimization, e.g., 35-40°C).
    • Back Pressure: ~1500 psi (parameter to be optimized based on the instrument).
    • Injection Volume: e.g., 2-5 μL.
  • Detection (Mass Spectrometry)
    • Ionization: Electrospray Ionization (ESI) in negative or positive mode (requires optimization for this compound).
    • Mode: Multiple Reaction Monitoring (MRM). Specific precursor ion > product ion transitions must be established for each enantiomer.
    • Desolvation Temperature & Gas Flow: To be optimized for maximum sensitivity.
  • Method Validation (Typical Parameters)
    • Linearity: Calibration curves (e.g., 10–5000 μg/L) should show satisfactory linearity (R² > 0.9990) [1].
    • Recovery: Fortified blank samples at multiple concentration levels (e.g., 50, 500, 1000 μg/kg). Acceptable recoveries range from 78.3% to 119.9% [1].
    • Precision: Relative Standard Deviations (RSDs) should be lower than 14.0% [1].
    • Sensitivity: Limit of Quantitation (LOQ) of 10 μg/L and Limit of Detection (LOD) in the range of 2.8–4.7 μg/L can be achieved [1].

Key Experimental Findings in Applied Research

The enantioselectivity of this compound has been documented in various studies concerning its environmental fate and processing in food.

Enantioselective Degradation in Apples

Under field conditions, the degradation of the two enantiomers in apples is slightly enantioselective. Studies show that (-)-cyflumetofen degrades faster than its (+)-counterpart, though the difference is often small (half-lives of 22.42 days for (-)-form vs. 23.64 days for (+)-form at 1.5x dosage) [1]. Furthermore, the residue is not uniformly distributed in the fruit; about 50% is found in the peel, 22% in the peduncle, and 16% in the pomace [1].

Processing Effects in Apple Products

Various food processing steps significantly reduce this compound residues. The following table shows the Processing Factor (PF), where PF < 1 indicates a reduction in residue.

Processing Method Processing Factor (PF) Enantioselectivity Observed?
Washing < 1 [4] No [4]
Peeling < 1 (as low as 0.28 for tomatoes) [1] [4] No [4]
Juicing < 1 [4] No [4]
Fermentation (Wine/Vinegar) < 1 [4] Yes, slight but statistically significant [4]

Importance and Regulatory Context

The case of this compound underscores a critical principle in modern agrochemical and pharmaceutical development: enantiomers are different compounds with potentially distinct biological activities [5] [6].

  • Toxicological Implications: The finding that (+)-cyflumetofen has stronger estrogenic activity highlights a potential endocrine disruption risk that would be obscured in a racemate assessment [3].
  • Regulatory Trend: There is a strong global regulatory preference for the development of single-enantiomer drugs over racemic mixtures to ensure better safety and efficacy profiles [6]. This principle directly extends to chiral pesticides.
  • Risk Assessment: Enantioselective degradation and uneven distribution in crops mean that dietary risk assessments based on the racemate can be inaccurate. The research indicates that with proper agricultural practices, the long-term dietary risk from this compound in apples is acceptable [1], but this safety is enantiomer-dependent.

References

Cyflumetofen mitochondrial electron transport inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolic Resistance

Cyflumetofen acts as a pro-pesticide. Its active, de-esterified metabolite inhibits mitochondrial complex II (succinate dehydrogenase), blocking the oxidation of succinate to fumarate in the Krebs cycle and disrupting cellular energy production [1].

Research on the two-spotted spider mite (Tetranychus urticae) has identified several metabolic resistance mechanisms. The following table summarizes key detoxification genes and enzymes implicated in this compound resistance [1].

Gene/Enzyme Function in Resistance Experimental Evidence
TuCCE46 (Carboxylesterase) Potentially crucial metabolic detoxification [1]. Significant upregulation (3.37-fold) in resistant strain [1].
P450 Monooxygenases Increased metabolic detoxification [1] [2]. Significantly elevated enzyme activity; synergist PBO implicates involvement [1] [2].
GSTs (TuGSTd05/d15) Directly metabolizes this compound; glutathione conjugation [1]. TuGSTd05 directly interacts with this compound; TuGSTd15 upregulated in bifenthrin cross-resistance [1].
TcHR96h (Nuclear Receptor) Xenobiotic sensor regulating detoxification gene expression [3]. Binds this compound, translocates to nucleus, upregulates TcGSTm02; silencing increases mite susceptibility [3].

A novel H258L substitution in the subunit B of complex II was found in a resistant field population, though its functional role in this compound resistance requires confirmation [2].

Experimental and Analytical Protocols

Toxicity Bioassay and Resistance Monitoring
  • Procedure: Mite populations are selected through continuous, increasing concentration exposure over multiple generations [1] [4].
  • Data Analysis: LC50 (median lethal concentration) is determined by Probit analysis. Resistance Ratio (RR) is calculated as LC50(resistant strain) / LC50(susceptible strain) [1].
  • Findings: Resistance can develop rapidly. One study observed RR >159.95 for bifenthrin after 20 generations, and a 117.60-fold resistance to this compound after 16 generations [1]. Field resistance causing control failure emerged within three years of commercial use [2].
Enzyme Activity Assay (ELISA)
  • Procedure: Compare detoxification enzyme activities (P450s, CarEs, GSTs, UGTs) in resistant vs. susceptible strains [1].
  • Key Insight: Resistant strains may show significantly increased P450 activity, while UGT and CarE activity can decrease [1].
Transcriptome Analysis (RNA-seq and qRT-PCR)
  • Workflow:
    • RNA-seq: Conduct comparative transcriptomics on resistant and susceptible strains to identify Differentially Expressed Genes (DEGs) [1].
    • Bioinformatics: Perform GO and KEGG pathway analysis to determine biological functions and pathways of DEGs [1].
    • qRT-PCR Validation: Confirm RNA-seq expression patterns of key detoxification genes (e.g., P450s, GSTs, CCEs) [1].
Residue Analysis in Food Matrices

A modern QuEChERS-UPLC-MS/MS method can simultaneously determine this compound and its metabolites in foods [5].

  • Sample Purification: Uses 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB [5].
  • Chromatography: Mobile phase of 0.01% formic acid in water and methanol provides optimal separation [5].
  • Performance: Achieves recovery rates of 60.1–120.6% across diverse matrices (grains, fruits, vegetables) with high sensitivity [5].

The diagram below illustrates the core mechanism of action and major metabolic resistance pathways.

G Cyflu This compound (Pro-pesticide) ActiveMet Active Metabolite Cyflu->ActiveMet Activation P450 P450 Monooxygenases Cyflu->P450 Metabolized GST Glutathione-S-Transferases (GSTs) Cyflu->GST Metabolized CCE Carboxylesterases (CCEs) Cyflu->CCE Metabolized HR96 Nuclear Receptor (HR96) Cyflu->HR96 Binds & Activates ComplexII Mitochondrial Complex II (SDH) ActiveMet->ComplexII Inhibits ETCHalt Electron Transport Chain Halted ComplexII->ETCHalt Blocked EnergyDrop Cellular Energy Depletion ETCHalt->EnergyDrop MiteDeath Mite Death EnergyDrop->MiteDeath HR96->GST Upregulates

This compound's mechanism and mite resistance pathways involve mitochondrial complex II inhibition and metabolic detoxification enabled by nuclear receptor signaling.

Research and Market Context

  • Application & Market: Primarily used on fruits, vegetables, and ornamental plants against spider mites. The global market is growing, projected to reach $1.55 billion by 2033, driven by demand for targeted, lower-toxicity acaricides [6].
  • Environmental & Non-Target Effects: Originally considered environmentally safe, newer research indicates potential ecotoxicological risks. Honey bee worker studies show acute oral LC50 of 2.54 g/L at 72h, causing midgut and hypopharyngeal gland damage, suggesting re-evaluation of "safe for beneficial arthropods" classification [7].

References

Comprehensive Technical Analysis of Cyflumetofen: Mode of Action, Resistance Mechanisms, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Cyflumetofen and Its Significance in Spider Mite Control

This compound represents a significant advancement in acaricide chemistry as a novel benzoyl acetonitrile compound that targets economically important spider mite species including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus species [1] [2]. First launched in Japan and subsequently registered in multiple countries including Turkey (December 2015) and China, this acaricide has become an essential tool in integrated mite management programs due to its favorable environmental profile and novel mode of action [1] [3]. This compound belongs to the Mitochondrial Electron Transport Inhibitors of complex II (METI-II), classified under IRAC Group 25, distinguishing it from other METI acaricides that target complex I (METI-I: pyridaben, tebufenpyrad, fenpyroximate) or complex III (METI-III: bifenazate, acequinocyl) [1] [4].

The value of this compound in resistance management stems from its unique biochemical target and selective toxicity. Studies have demonstrated its effectiveness against mite strains that have developed resistance to other acaricide classes, making it particularly valuable when rotational strategies are implemented [2]. Furthermore, its safety profile for mammals, aquatic organisms, beneficial insects, and natural enemies enhances its compatibility with integrated pest management (IPM) programs [4] [2]. This technical review comprehensively examines this compound's mode of action, resistance development patterns, biochemical resistance mechanisms, and provides detailed experimental protocols for investigating its effects on spider mites.

Mode of Action and Biochemical Activity

Metabolic Activation and Target Site Inhibition

This compound functions as a pro-acaricide that requires metabolic conversion to its biologically active form. Upon contact with spider mites, the parent compound undergoes enzymatic transformation to produce AB-1 (de-esterified metabolite), which represents the actual toxicant [4]. This active metabolite specifically targets succinate dehydrogenase (SDH) in mitochondrial complex II, a key component in both the tricarboxylic acid (TCA) cycle and the electron transport chain [1] [5]. By inhibiting SDH, AB-1 disrupts the oxidation of succinate to fumarate, thereby impairing both ATP production and metabolic energy generation [5].

The inhibition of mitochondrial complex II represents a distinct mode of action that differentiates this compound from other acaricide classes. This unique target site explains the compound's effectiveness against mite populations resistant to other acaricides, including those exhibiting resistance to METI-I compounds [2]. This compound demonstrates broad efficacy across all developmental stages of spider mites, including eggs, larvae, nymphs, and adults, though its activity is particularly pronounced against juvenile stages [4].

Physiological Effects and Symptomology

Following exposure to this compound, spider mites exhibit characteristic physiological responses that culminate in mortality. The initial symptom involves rapid cessation of feeding within 4 hours of contact, followed by progressive paralysis within 12 hours [4]. These behavioral changes correlate with the disruption of mitochondrial function and energy depletion at the cellular level. The acaricide primarily acts through contact toxicity with no demonstrated systemic activity in plants, though it does possess translaminar movement that enables it to reach mites on leaf undersurfaces [4].

At the organism level, this compound exposure induces oxidative stress characterized by the accumulation of reactive oxygen species (ROS), including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl free radicals [6]. This oxidative stress response triggers compensatory increases in antioxidant enzyme activities, including catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD), as mites attempt to mitigate cellular damage [6]. The interplay between primary mitochondrial inhibition and secondary oxidative stress contributes to the overall acaricidal efficacy of this compound.

Table 1: Physiological and Biochemical Responses of Spider Mites to this compound Exposure

Time After Exposure Behavioral Symptoms Cellular Responses Biochemical Changes
0-4 hours Feeding cessation Mitochondrial complex II inhibition Succinate accumulation
4-12 hours Progressive paralysis ATP depletion Altered TCA cycle flux
12-24 hours Immobility, mortality ROS accumulation Increased antioxidant enzyme activities

Resistance Development and Field Monitoring

Resistance Selection Under Laboratory Conditions

Laboratory selection experiments have demonstrated that spider mites can develop significant resistance to this compound through continuous exposure. In Tetranychus cinnabarinus, selection pressure over 16 generations increased the LC₅₀ from 6.02 mg/L to 707.95 mg/L, representing a 117.6-fold resistance ratio [5]. Another study with the same species documented a 104.7-fold resistance after 104 generations of selection [2]. These findings indicate that while resistance development may proceed more slowly compared to some other acaricide classes, the potential for significant resistance evolution exists under consistent selection pressure.

The inheritance of this compound resistance follows incomplete dominance patterns, with the dominance degree (D) calculated at 0.28 for one resistant strain and 0.31 for another [2]. This genetic characteristic influences the rate at which resistance alleles may spread through field populations. Additionally, studies have demonstrated that resistance to this compound can remain relatively stable even after multiple generations without exposure, suggesting limited fitness costs associated with resistance mechanisms in some strains [1].

Field Resistance Monitoring

Long-term surveillance of this compound resistance in field populations provides crucial insights for resistance management strategies. A five-year survey (2016-2020) conducted in Turkey documented the rapid emergence of resistance in Tetranychus urticae populations following the acaricide's introduction in 2015 [1]. While resistance ratios remained relatively low (<7-fold) during the first three years after registration, significantly higher resistance levels emerged thereafter, with one population (AKK) exhibiting 1723-fold resistance by 2020 [1].

Ornamental production systems appear particularly vulnerable to resistance development, likely due to more frequent acaricide applications and limited implementation of integrated resistance management strategies [1]. This pattern underscores the importance of monitoring resistance levels across different agricultural contexts and implementing proactive anti-resistance strategies before efficacy is compromised.

Table 2: Documented Cases of this compound Resistance in Spider Mites

Mite Species Resistance Level Selection Conditions Genetic Characteristics Reference
Tetranychus urticae (Turkey) Up to 1723-fold RR Field population (5 years) Polygenic, metabolic resistance [1]
Tetranychus cinnabarinus 117.6-fold RR Laboratory selection (16 gens) Incomplete dominance [5]
Tetranychus cinnabarinus 104.7-fold RR Laboratory selection (104 gens) Stable resistance [2]
Cross-Resistance Patterns

Understanding cross-resistance relationships is essential for developing effective acaricide rotation schemes. Research has demonstrated that this compound-resistant strains of Tetranychus cinnabarinus exhibit positive cross-resistance to cyenopyrafen (another METI-II inhibitor) but not to METI-I compounds such as pyridaben and tebufenpyrad [2]. This pattern highlights the target-site specificity of resistance mechanisms and supports the utility of rotating METI-II compounds with acaricides possessing different modes of action.

Notably, some studies have reported that certain target-site mutations (specifically H258Y in succinate dehydrogenase subunit B) may potentially enhance susceptibility to this compound while conferring resistance to other METI-II inhibitors such as cyenopyrafen and pyflubumide [1]. This intriguing observation suggests complex structure-activity relationships at the target site that could inform the design of next-generation acaricides.

Biochemical Resistance Mechanisms

Metabolic Detoxification Pathways

Spider mites have evolved sophisticated detoxification systems that confer resistance to this compound through enhanced metabolic capacity. The glutathione-S-transferase (GST) enzyme family plays a particularly significant role, with specific isoforms such as TuGSTd05 in Tetranychus urticae and TcGSTm02 in Tetranychus cinnabarinus directly metabolizing the acaricide [1] [7]. In laboratory-selected resistant strains, GST activity increased more than 7-fold compared to susceptible populations [3].

Beyond GSTs, cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) also contribute to this compound detoxification, though their relative importance varies across strains and species [1] [5]. Transcriptomic analyses of resistant mites have identified specific overexpression of detoxification genes, including TuCCE46 in this compound-resistant Tetranychus urticae [5]. The interplay between these enzyme systems creates a robust metabolic network that can rapidly adapt to acaricide exposure.

Transcriptional Regulation of Detoxification Genes

The overexpression of detoxification enzymes in resistant mites is orchestrated by sophisticated transcriptional regulatory networks. Recent research has identified key transcription factors that function as xenobiotic sensors, initiating the detoxification response upon this compound exposure [6] [7]. These include:

  • Cap 'n' collar isoform C (CncC): A basic leucine zipper (bZIP) transcription factor that regulates expression of detoxification genes
  • Aryl hydrocarbon receptor (AhR): A helix-loop-helix transcription factor involved in response to xenobiotics
  • Hormone receptor 96 (HR96): A nuclear receptor that directly binds this compound and activates detoxification genes

The nuclear receptor TcHR96h in Tetranychus cinnabarinus has been shown to exhibit 18.2-fold higher expression in this compound-resistant strains and directly regulates the expression of TcGSTm02 through promoter interactions [7]. This represents a crucial pathway for detoxification initiation in response to acaricide exposure.

The ROS-FOXO Signaling Pathway in Detoxification Regulation

Recent groundbreaking research has elucidated a comprehensive signaling pathway that mediates broad-spectrum detoxification in spider mites, initiated by reactive oxygen species (ROS) and orchestrated through the transcription factor FOXO [6]. As illustrated in the following pathway diagram, acaricide exposure induces ROS accumulation, which activates FOXO, subsequently upregulating xenobiotic sensors (CncC, AhR, HR96) that directly enhance detoxification gene expression:

G Acaricide Acaricide ROS ROS Acaricide->ROS Induces FOXO FOXO ROS->FOXO Activates CncC CncC FOXO->CncC Upregulates AhR AhR FOXO->AhR Upregulates HR96 HR96 FOXO->HR96 Upregulates Detox_Genes Detox_Genes CncC->Detox_Genes Enhances AhR->Detox_Genes Enhances HR96->Detox_Genes Enhances Detoxification Detoxification Detox_Genes->Detoxification Mediates

Figure 1: The ROS-FOXO signaling pathway mediates broad-spectrum detoxification of acaricides in spider mites. Acaricide exposure induces ROS accumulation, which activates FOXO transcription factor, subsequently upregulating xenobiotic sensors (CncC, AhR, HR96) that enhance detoxification gene expression [6].

This pathway represents a cascade-amplifying mechanism that enables mites to mount a robust detoxification response to diverse acaricides. Experimental evidence confirms that scavenging ROS with N-acetylcysteine (NAC) significantly reduces detoxification enzyme activities and increases mite susceptibility to this compound, while ROS inducers have the opposite effect [6].

Target-Site Resistance

While metabolic resistance represents the primary mechanism for this compound resistance in most field populations, potential target-site mutations cannot be disregarded. Research has identified specific mutations in the succinate dehydrogenase complex (particularly H258Y in subunit B) that confer resistance to other METI-II inhibitors such as cyenopyrafen and pyflubumide [1]. Interestingly, this same mutation appears to reinforce this compound binding and toxicity rather than conferring resistance, highlighting the complex relationship between target-site structure and compound specificity [1].

To date, no widespread target-site mutations conferring this compound resistance have been documented in field populations, suggesting that metabolic resistance mechanisms currently predominate [1]. However, continued monitoring for potential target-site mutations remains prudent as product use expands.

Experimental Methodologies and Research Protocols

Bioassay Methods for Resistance Monitoring

Standardized bioassay protocols are essential for reliable monitoring of this compound susceptibility in field populations. The leaf-dip method represents the most widely employed approach for evaluating this compound efficacy against spider mites [1] [2]. The following protocol provides comprehensive methodological details:

  • Leaf preparation: Collect uniform-sized leaf discs (typically 3.5 cm diameter) from susceptible host plants (bean plants are commonly used)
  • Acaricide solutions: Prepare serial dilutions of this compound in distilled water, typically ranging from 0.1 to 1000 mg AI/L based on expected resistance levels
  • Treatment process: Dip leaf discs in treatment solutions for 15 seconds with gentle agitation, allowing excess solution to drain
  • Control treatment: Include blank controls (water only) and solvent controls if applicable
  • Experimental setup: Place treated leaf discs abaxial side up on water-saturated cotton in Petri dishes
  • Mite transfer: Transfer adult female mites (20-25 per replicate) to leaf discs using a fine brush
  • Environmental conditions: Maintain tested units at standard conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod)
  • Assessment: Evaluate mortality after 48-72 hours using predetermined criteria (typically lack of movement upon prodding)

Dose-response data are analyzed using probit analysis to calculate LC₅₀ values and resistance ratios, with at least five concentrations and multiple replicates per concentration providing reliable results [1] [2].

Synergism Assays for Resistance Mechanism Identification

Synergism assays employing enzyme-specific inhibitors help identify the relative contributions of different detoxification systems to resistance. The following inhibitors are commonly used in conjunction with this compound:

  • Piperonyl butoxide (PBO): Inhibitor of cytochrome P450 monooxygenases
  • S,S,S-tributyl phosphorotrithioate (DEF): Inhibitor of carboxylesterases
  • Diethyl maleate (DEM): Inhibitor of glutathione S-transferases

Standard protocols involve pre-treating mites with synergists (typically via topical application or residue exposure) 1-2 hours before this compound exposure, then comparing mortality with and without synergists [1]. A significant increase in this compound toxicity following synergist treatment indicates involvement of the corresponding detoxification system in resistance.

Enzyme Activity Assays

Quantifying detoxification enzyme activities provides direct evidence of metabolic resistance mechanisms. Spectrophotometric assays represent the standard approach for measuring enzyme activities in mite homogenates:

  • GST activity: Measured using CDNB (1-chloro-2,4-dinitrobenzene) as substrate, monitoring absorbance at 340 nm
  • P450 activity: Determined via methoxy- or ethoxyresorufin O-dealkylation assays, measuring fluorescence emission
  • CCE activity: Assessed using α- or β-naphthyl acetate as substrates, measuring absorbance at 450-600 nm after coupling with diazonium salts

Protocols require careful sample preparation (homogenization in appropriate buffers), protein quantification (typically using Bradford assay), and standardization of incubation conditions [3] [5]. Activity values are normalized to total protein content and compared between resistant and susceptible strains.

Molecular Analyses of Resistance Mechanisms

Advanced molecular techniques enable comprehensive characterization of resistance mechanisms at the genetic and transcriptional levels:

  • Transcriptome sequencing: RNA-seq analysis identifies differentially expressed genes between resistant and susceptible strains
  • qRT-PCR validation: Confirms expression patterns of candidate detoxification genes and transcription factors
  • RNA interference: Gene silencing via dsRNA injection or feeding validates functional roles of specific genes in resistance
  • Promoter-reporter assays: Demonstrate transcription factor binding and regulatory relationships
  • Protein-ligand interaction studies: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) confirm direct binding between transcription factors (e.g., HR96) and this compound

These methodologies have been instrumental in identifying key players in this compound resistance, including TcHR96h and its regulation of TcGSTm02 in Tetranychus cinnabarinus [7].

Summary and Implications for Resistance Management

This compound remains a valuable tool for managing spider mite populations, particularly those resistant to other acaricide classes. Its novel mode of action as a mitochondrial complex II inhibitor, favorable environmental profile, and efficacy across mite developmental stages support its continued use in integrated pest management programs. However, the documented cases of resistance development in both laboratory and field settings underscore the imperative for evidence-based resistance management strategies.

The biochemical and molecular characterization of resistance mechanisms reveals that metabolic detoxification mediated by GSTs, CCEs, and P450s represents the primary resistance pathway, regulated through sophisticated transcriptional networks involving CncC, AhR, and HR96. The recently discovered ROS-FOXO signaling pathway further elucidates how mites perceive xenobiotic stress and initiate broad-spectrum detoxification responses [6].

To preserve this compound efficacy, the following resistance management recommendations should be implemented:

  • Rotate modes of action: Incorporate this compound into rotation with acaricides from different IRAC groups, particularly those with different target sites
  • Implement monitoring programs: Regular resistance monitoring enables early detection of resistance development
  • Use appropriate application rates: Avoid sublethal concentrations that select for resistance
  • Combine with non-chemical controls: Integrate acaricide applications with biological and cultural control methods
  • Limit application frequency: Follow label recommendations and avoid consecutive applications

References

Cyflumetofen IRAC classification group 25A

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Cyflumetofen

The table below summarizes the key technical characteristics of this compound as a Group 25A acaricide.

Property Description
IRAC MoA Classification Group 25A (Mitochondrial complex II electron transport inhibitors) [1] [2]
Chemical Class Beta-ketonitrile derivatives / Benzoylacetonitrile [1] [3]
Mode of Action Inhibits mitochondrial complex II (succinate dehydrogenase), disrupting the electron transport chain and ATP production, leading to paralysis and death [1] [4] [3]. It is a pro-pesticide, with its de-esterified metabolite (AB-1) being the active form [4] [5].
Target Pests Primarily tetranychid spider mites (e.g., Tetranychus urticae, Panonychus ulmi, Panonychus citri) [3] [2].
Application Crops Fruits, nuts, vegetables, tea, and ornamentals (crop registrations are country-specific) [3] [2].

Mechanisms of Resistance & Key Experimental Data

Spider mites have shown a remarkable ability to develop resistance to this compound, primarily through enhanced metabolic detoxification. The tables below summarize quantitative findings and implicated genes from recent research.

Table 1: Enzyme Activities in Resistant Mite Strains This table compares the activity levels of key detoxification enzymes in this compound-resistant (R_cfm) and bifenthrin-resistant (R_bft) strains of Tetranychus urticae against a susceptible lab strain (Lab_SS) [4].

Enzyme / Strain Lab_SS (Susceptible) R_cfm (this compound-Resistant) R_bft (Bifenthrin-Resistant)
P450 monooxygenases (P450s) Baseline 26.01 U/L (Significantly Increased) [4] 22.19 U/L (Significantly Increased) [4]
Glutathione-S-Transferases (GSTs) Baseline Not Significant [4] 82.71 U/L (Significantly Increased) [4]
Carboxylesterases (CarEs) Baseline 500.52 U/mL (Significantly Decreased) [4] 893.69 U/mL (Significantly Increased) [4]
UDP-glucuronosyltransferases (UGTs) Baseline 34.02 U/mL (Significantly Decreased) [4] Not Significant [4]

Table 2: Key Genes in Metabolic Resistance This table lists specific detoxification genes that have been significantly upregulated in resistant mite strains.

Gene Name Strain Fold Change Function / Association
TuCCE46 R_cfm 3.37-fold up [4] Proposed to play the most important role in this compound resistance [4].
TuGSTd05 T. urticae (SoOm1_CflR) Upregulated [4] Directly metabolizes this compound [4] [5].
TcGSTm02 T. cinnabarinus (CyR) Upregulated [5] Important for this compound resistance; regulated by a ceRNA pathway [5].

Experimental Protocols & Methodologies

To investigate the mechanisms of acaricide resistance, researchers typically employ a combination of physiological assays and molecular techniques.

Selection of Resistant Mite Strains
  • Method: A susceptible mite strain is continuously selected in the laboratory by exposing it to sub-lethal concentrations of this compound over multiple generations (e.g., 16 generations) [4].
  • Measurement: The Median Lethal Concentration (LC₅₀) is determined through bioassays (e.g., spraying acaricide on mite-infested leaf discs) and the Resistance Ratio (RR) is calculated by comparing the LC₅₀ of the resistant strain to that of the susceptible parent strain [4]. One study achieved an RR of 117.6 for a this compound-resistant strain [4].
Enzyme Activity Assays
  • Objective: To measure the activity of detoxification enzymes (P450s, GSTs, CarEs, UGTs).
  • Protocol: The Enzyme-Linked Immunosorbent Assay (ELISA) method can be used [4].
    • Sample Preparation: Prepare homogenates from mite samples.
    • Standard Curves: Generate standard curves for total protein and each enzyme using known standards to quantify activity (e.g., y = 6.1900x + 0.0201 for protein) [4].
    • Activity Measurement: Compare enzyme activity (expressed in U/mL or U/L) between resistant and susceptible strains. Significant increases suggest involvement in metabolic resistance [4].
Transcriptome Analysis for Gene Expression
  • Objective: To identify differentially expressed genes (DEGs) associated with resistance.
  • Workflow:
    • RNA Sequencing (RNA-seq): Extract total RNA from resistant and susceptible strains and perform high-throughput sequencing (e.g., on a BGISEQ-500 platform) [4].
    • Bioinformatic Analysis: Map sequences to a reference genome, identify DEGs, and perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses to understand the functional roles of the DEGs [4].
    • Validation with qRT-PCR: Validate the expression levels of key candidate genes (e.g., TuCCE46, CYP392A11) using quantitative real-time PCR (qRT-PCR). The comparative CT method (2^(-ΔΔCT)) is commonly used for analysis [4].

The ROS-FOXO Detoxification Signaling Pathway

Recent research has uncovered a broader, inducible pathway that regulates detoxification gene expression in response to acaricide-induced stress. The diagram below, generated using Graphviz, illustrates this cascade.

G Acaricide Acaricide ROS ROS Acaricide->ROS Induces FOXO FOXO ROS->FOXO Activates CncC CncC FOXO->CncC Upregulates AhR AhR FOXO->AhR Upregulates HR96 HR96 FOXO->HR96 Upregulates DetoxGenes Detoxification Genes (CYPs, GSTs, CCEs) CncC->DetoxGenes Upregulates AhR->DetoxGenes Upregulates HR96->DetoxGenes Upregulates Resistance Resistance DetoxGenes->Resistance Mediates

The ROS-FOXO pathway initiates broad-spectrum detoxification in spider mites [6].

Key Insights for Research & Development

  • Prioritize Metabolic Detoxification in Resistance Studies: The evidence strongly points to enhanced metabolic detoxification, not target-site mutation, as the primary driver of this compound resistance [4] [5]. Screening for overexpression of genes like TuCCE46, GSTs, and P450s should be a key strategy.
  • Consider the Broader Regulatory Network: The discovery of the ROS-FOXO pathway reveals that mites employ a master regulatory system to simultaneously upregulate multiple detoxification mechanisms in response to xenobiotic stress [6]. This pathway represents a potential novel target for synergists or new acaricides that could disrupt this broad-spectrum resistance mechanism.
  • Validate Findings Across Species: Be mindful that resistance mechanisms can vary. While TuCCE46 was highlighted in T. urticae, research on the closely related T. cinnabarinus has emphasized the role of TcGSTm02 and its regulation by non-coding RNAs (miR-133-5p) [5].

References

Sila-Cyflumetofen carbon-silicon isosteric replacement

Author: Smolecule Technical Support Team. Date: February 2026

Strategic Rationale and Compound Design

The discovery of Sila-Cyflumetofen (6B) was driven by the strategic application of carbon-silicon bioisosteric replacement on the commercial acaricide Cyflumetofen (6A) [1].

  • Targeted Replacement: The essential tert-butyl group in this compound was replaced with a trimethylsilyl group. This was predicated on the similarities and key differences between carbon and silicon, which can be exploited to modulate the properties of a bioactive molecule [1] [2].
  • Rationale for Selection: This specific replacement was chosen to potentially influence ligand-receptor interactions, pharmacology, and pharmacodynamic properties by altering the molecule's conformation, electron distribution, and physicochemical profile. It also presents a clear path to generating novel intellectual property [1].
  • Properties of Carbon vs. Silicon: The table below summarizes the fundamental chemical differences that underpin this strategy [2].
Property Carbon (in this compound) Silicon (in Sila-Cyflumetofen) Potential Impact
Atomic Size / Bond Length Smaller atom; C-C bond ~1.54 Å Larger atom; C-Si bond ~1.87 Å Altered molecular shape and steric interactions; can affect binding to the target site [2].
Electronegativity More electronegative (2.55) More electropositive (1.90) Increased bond polarity; silanols are stronger hydrogen-bond donors than carbinols [1] [2].
Lipophilicity Lower Higher (Trimethylsilyl group) Enhanced tissue penetration and potentially altered pharmacokinetics [2].

Synthesis and Analytical Data

The synthesis of Sila-Cyflumetofen was designed for efficiency, achievable in only five steps from commercially available 1,4-dibromobenzene [3] [1].

synth_pathway Start 1,4-Dibromobenzene (1) Step1 1. n-BuLi mediated introduction of TMS group Start->Step1 Intermediate1 4-Bromophenyltrimethylsilane Step1->Intermediate1 Step2 2. Pd-catalyzed C-C bond formation Intermediate1->Step2 Intermediate2 4-Trimethylsilyl-phenylacetonitrile (3B) Step2->Intermediate2 Step3 3. Reaction with building block 5B Intermediate2->Step3 Intermediate3 Advanced intermediate Step3->Intermediate3 Step4 4. Esterification Intermediate3->Step4 Product Sila-Cyflumetofen (6B) Step4->Product

Synthetic route to Sila-Cyflumetofen (6B), highlighting key C-C and C-Si bond-forming steps [1].

The synthesis of the active metabolite Sila-AB-1 was also accomplished efficiently in four steps [3].

Biological and Physicochemical Profiling

Extensive evaluation demonstrated that the carbon-silicon replacement successfully retained and, in some aspects, enhanced the desired properties.

  • Acaricidal Activity: Sila-Cyflumetofen retained a high level of acaricidal activity comparable to the original this compound, confirming the validity of the isosteric replacement [3] [1].
  • Enzyme Inhibition: A novel, specific mode-of-action test was developed for spider mite Complex II (SQR). In this assay, the active metabolite Sila-AB-1 exhibited a lower IC₅₀ value than carbon-based AB-1, indicating potently inhibited the target enzyme [3] [1].
  • Physicochemical Properties: The carbon-silicon swap led to measurable changes in the molecule's physical properties, as summarized below [1].
Parameter This compound (6A) Sila-Cyflumetofen (6B)
Molecular Weight Information not provided in search results Information not provided in search results
logP (Lipophilicity) Lower Higher
Water Solubility Information not provided in search results Information not provided in search results
SQR Inhibition (IC₅₀) Higher (Metabolite AB-1) Lower (Metabolite Sila-AB-1)

Mechanism of Action and Binding Mode

The research included sophisticated molecular modeling to understand the interaction at the atomic level.

  • Target Protein: Both this compound and Sila-Cyflumetofen are prodrugs. They are metabolized to their active forms (AB-1 and Sila-AB-1, respectively), which inhibit the Qp site of mitochondrial Complex II (Succinate:Ubiquinone Oxidoreductase, SQR) in spider mites, disrupting cellular energy production [3] [1].
  • Homology Modeling: As the crystal structure of spider mite SQR was unknown, the researchers developed the first homology model of this enzyme to study the binding pose [3].
  • Identical Binding Pose: The model demonstrated that both AB-1 and Sila-AB-1 bind in the same pose within the Qp site. They form key interactions with amino acid residues Trp 165, Tyr 433, and Arg 279, specifically two hydrogen bonds and a cation-π interaction [3] [1]. The conserved core of the molecules facilitates these identical key interactions.

binding_mode Inhibitor AB-1 / Sila-AB-1 TRP Trp 165 Inhibitor->TRP Cation-π Interaction TYR Tyr 433 Inhibitor->TYR H-Bond ARG Arg 279 Inhibitor->ARG H-Bond

Key binding interactions of AB-1 and Sila-AB-1 with residues in the SQR Qp site, as revealed by homology modeling [3] [1].

Conclusion and Significance

This work represents a seminal example of the successful application of carbon-silicon bioisosteric replacement in agrochemical discovery [3]. The strategy led to:

  • The discovery of a novel, highly potent acaricide, Sila-Cyflumetofen.
  • Retention of favorable properties with a potential enhancement in target enzyme inhibition.
  • A demonstration that this approach is a viable and powerful tool for generating new intellectual property and optimizing lead compounds in crop protection research [1].

References

Cyflumetofen de-esterified metabolite AB-1 activity

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Activation and Mode of Action of AB-1

The core metabolic activation pathway of cyflumetofen and the mode of action of its metabolite, AB-1, are illustrated below. This process is crucial for its selective toxicity against mites [1] [2].

G This compound Activation to AB-1 and Mode of Action This compound This compound De-esterified Metabolite De-esterified Metabolite This compound->De-esterified Metabolite  Metabolic    De-esterification   AB1 AB1 De-esterified Metabolite->AB1  Spontaneous    Decarboxylation   Mitochondrial Complex II Mitochondrial Complex II AB1->Mitochondrial Complex II  Inhibits   Electron Transport Chain Electron Transport Chain Mitochondrial Complex II->Electron Transport Chain  Disrupts   Energy Disruption Energy Disruption Electron Transport Chain->Energy Disruption  Leads to   Paralysis Paralysis Energy Disruption->Paralysis  Results in  

Key Characteristics of this compound and AB-1

The table below summarizes the core properties of the pro-acaricide and its active metabolite.

Property This compound (Pro-acaricide) AB-1 (Active Metabolite)
Chemical Role Pro-acaricide (requires activation) [1] Active principle (main toxic metabolite) [1]
Primary Action Inhibits mitochondrial complex II after metabolic conversion to AB-1 [1] [2] Potent inhibitor of mitochondrial complex II (succinate ubiquinone oxidoreductase) [1] [2]
Selectivity Basis Differential metabolic activation and target site activity across species; low inhibition in non-target organisms [1] High target-site activity in mites; weak inhibition in other organisms like insects and vertebrates [1]

Molecular Mechanisms of Resistance

Spider mites can develop resistance to this compound, primarily through enhanced detoxification. Recent research has elucidated a sophisticated signaling pathway that initiates this defense, as shown in the diagram below [3] [4].

G Acaricide Resistance Detoxification Pathway Acaricide Acaricide ROS ROS Acaricide->ROS  Induces   FOXO FOXO ROS->FOXO  Activates   HR96 HR96 FOXO->HR96  Upregulates   GST Expression GST Expression HR96->GST Expression  Binds &    Regulates   Detoxification Detoxification GST Expression->Detoxification  Enables  

This model shows that resistance involves broad-spectrum signaling, where multiple acaricides induce Reactive Oxygen Species (ROS) accumulation. ROS activates the transcription factor FOXO, which in turn upregulates xenobiotic sensors like HR96 [4]. TcHR96h can bind directly to this compound, translocate to the nucleus, and regulate the overexpression of specific detoxification genes like TcGSTm02 [3].

Experimental Insights and Methodologies

Key experimental evidence for the role of AB-1 and resistance mechanisms comes from several advanced techniques.

  • Metabolite Identification: The identity of AB-1 as the main metabolite in mites was determined through metabolic studies, confirming its role as the active principle [1].
  • RNA Interference (RNAi): Silencing the TcHR96h gene in resistant mites significantly increased their susceptibility to this compound. The LC₅₀ value dropped from 235 mg/L to 68 mg/L, demonstrating this gene's critical role in the resistance phenotype [3].
  • Direct Binding Assays: Several independent proteomic assays that quantify interactions with small molecules provided evidence that TcHR96h protein directly binds to this compound, acting as a xenobiotic sensor [3].
  • Enzyme Activity Assays: Measurements of detoxification enzyme activities (P450s, GSTs, CCEs) showed that scavenging ROS inhibited the acaricide-induced activation of these enzymes, confirming the role of the ROS-FOXO pathway in regulating detoxification [4].

Key Takeaways for Researchers

  • Activation is Key: The efficacy of this compound is wholly dependent on its metabolic conversion to AB-1, which is a highly potent inhibitor of mitochondrial complex II in mites [1] [2].
  • Resistance is Multi-Layered: Resistance involves a well-defined detoxification pathway initiated by ROS and mediated by transcription factors like FOXO and HR96, culminating in the overexpression of specific detoxification enzymes such as GSTs [3] [4].
  • Experimental Validation: The role of specific genes in resistance can be conclusively demonstrated using RNAi, while direct protein-pesticide interactions can be confirmed with modern proteomic assays [3].

References

Comprehensive Analytical Methods for Cyflumetofen: HPLC/GC Applications and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyflumetofen and Analytical Approaches

This compound is a novel benzoyl acetonitrile acaricide first registered in Japan in 2007 and now approved in at least 15 countries including China for controlling spider mites and phytophagous mites at all development stages [1]. As a mitochondrial electron transport inhibitor, it disrupts cellular energy production in target pests while being suitable for integrated pest management (IPM) systems due to its minimal cross-resistance with existing acaricides [2] [3]. Commercial this compound is formulated as a racemic mixture containing two enantiomers that exhibit significant differences in toxicity, environmental fate, and bioactivity due to their distinct interactions with chiral biomolecules and enzymes [4]. Research has demonstrated that the toxicity profile decreases in the order of (-)-cyflumetofen > rac-cyflumetofen > (+)-cyflumetofen, making enantioselective analysis crucial for accurate risk assessment [4].

The growing implementation of "green chemistry" principles in analytical laboratories has driven the development of more environmentally friendly methods for pesticide residue analysis [4]. This application note comprehensively details standardized protocols for this compound analysis using various chromatographic techniques, including reversed-phase HPLC/UPLC-MS/MS for multi-residue determination in complex matrices, ultra-performance convergence chromatography (UPC2) for enantiomeric separation, and gas chromatography (GC) applications for environmental monitoring. Each method has been optimized for specific applications and matrices, with validation data confirming their reliability for both research and regulatory purposes.

Chemical Properties and Reference Standards

This compound (IUPAC name: 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate) has the molecular formula C₂₄H₂₄F₃NO₄ and a molecular weight of 447.45 g/mol [2]. It bears the CAS registry number 400882-07-7 and is commercially available as a PESTANAL analytical standard from various suppliers including Sigma-Aldrich and Supelco [2] [5]. The compound is typically provided as a neat solid material with limited shelf life, and users are advised to carefully note the expiry date provided on the label [2].

Table 1: Physicochemical Properties of this compound

Property Description
Chemical name 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate
CAS number 400882-07-7
Molecular formula C₂₄H₂₄F₃NO₄
Molecular weight 447.45 g/mol
SMILES COCCOC(=O)C(C#N)(C(=O)c1ccccc1C(F)(F)F)c2ccc(cc2)C(C)(C)C
InChI Key AWSZRJQNBMEZOI-UHFFFAOYSA-N
Quality level 100 [5]
Hazard classification Carc. 2 - Skin Sens. 1A [2]

This compound undergoes metabolic transformation in biological and environmental systems, with two primary metabolites identified: α,α,α-trifluoro-o-toluic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3) [3]. Toxicological studies indicate that B-3 may exhibit greater toxicity than the parent compound, with mortality observed at 500 mg kg⁻¹ body weight in unscheduled DNA synthesis (UDS) assays [3]. This metabolic profile necessitates including these transformation products in comprehensive monitoring programs to accurately assess environmental and health risks.

HPLC and UPLC-MS/MS Analysis Methods

Metabolite Analysis in Plant and Animal Tissues

High-performance liquid chromatography coupled with tandem mass spectrometry provides a highly sensitive approach for determining this compound and its metabolites in various matrices. A well-validated method enables simultaneous quantification of this compound, B-1, and B-3 in diverse samples including tomato, apple, eggplant, soybean, green tea, fish, and pork liver [6] [3].

Table 2: HPLC/UPLC-MS/MS Parameters for this compound and Metabolite Analysis

Parameter Specification
Chromatography system UPLC system with C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm)
Mobile phase A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid
Gradient program Initial: 30% B; 0-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B
Flow rate 0.3 mL/min
Injection volume 5 μL
Column temperature 40°C
Analysis time <4.0 minutes
MS detection Tandem mass spectrometer with ESI source
Ionization mode ESI+ for this compound and B-3; ESI- for B-1

The sample preparation protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach:

  • Extraction: Homogenize 10 g of sample with 10 mL acetonitrile and shake vigorously for 1 minute [3].
  • Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl, then shake immediately and centrifuge at 4000 rpm for 5 minutes [3].
  • Cleanup: Utilize dispersive solid-phase extraction (d-SPE) with multi-walled carbon nanotubes (MWCNTs) as the primary sorbent material. Transfer 1 mL supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg MWCNTs, and 25 mg primary secondary amine (PSA) sorbent [6] [3].
  • Analysis: Inject cleaned extract into the UPLC-MS/MS system [3].

This method demonstrates excellent performance characteristics, with average recoveries ranging from 79.3-117.6% and relative standard deviation values below 7.6%. The limits of quantification (LOQs) range from 0.7 to 9.8 μg/kg, sufficiently sensitive to monitor residues below the maximum residue limits (MRLs) established in Japan [6].

Method Validation Parameters

Comprehensive validation of the UPLC-MS/MS method confirms its reliability for regulatory analysis:

  • Linearity: The method shows satisfactory linearity (R² > 0.999) across concentration ranges of 10-5000 μg/L for this compound and its metabolites [4].
  • Precision and accuracy: Intra-day and inter-day precision studies demonstrate relative standard deviations (RSDs) below 7.6%, well within acceptable method validation criteria [6].
  • Matrix effects: Evaluation of various sample matrices indicates minimal suppression or enhancement effects, with quantitative results falling within 15% of the true value [4].

G cluster_1 HPLC/UPLC-MS/MS Workflow Sample_Preparation Sample Preparation Extraction Extraction Sample_Preparation->Extraction Homogenize 10 g sample with 10 mL acetonitrile Partitioning Partitioning Extraction->Partitioning Add 4 g MgSO₄ + 1 g NaCl Centrifuge 4000 rpm, 5 min Cleanup d-SPE Cleanup Partitioning->Cleanup Transfer 1 mL supernatant to d-SPE tube (MWCNTs+PSA) Analysis UPLC-MS/MS Analysis Cleanup->Analysis Inject 5 μL UPLC-MS/MS Data_Analysis Data Analysis Analysis->Data_Analysis Quantify via MRM <4.0 min runtime

Figure 1: HPLC/UPLC-MS/MS Workflow for this compound Analysis in Plant and Animal Tissues

UPC2-MS/MS for Chiral Separation

Enantioselective Analysis Method

Ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC2-MS/MS) represents an advanced green analytical technology that utilizes supercritical fluid carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption [4]. This technique offers superior performance for chiral separation of this compound enantiomers with reduced analysis times and enhanced sensitivity compared to conventional HPLC methods [4] [1].

The chiral separation method employs the following parameters:

  • Chromatographic column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size) [4].
  • Mobile phase: Isocratic elution with CO₂ (solvent A) and isopropanol (solvent B) at 96.5:3.5 (v/v) [4].
  • Flow rate: 1.2 mL/min [4].
  • Analysis time: 5 minutes [4].
  • Back pressure: 1800 psi [4].
  • Column temperature: 35°C [4].

This method achieves baseline resolution of the two this compound enantiomers with excellent peak shapes, enabling accurate quantification of each stereoisomer in apple tissues (peel, pulp, and pomace) [4]. The use of isopropanol as a co-solvent aligns with green chemistry principles due to its lower toxicity and reduced environmental impact compared to other organic modifiers [4].

Application in Enantioselective Degradation Studies

The UPC2-MS/MS method has been successfully applied to investigate the enantioselective degradation of this compound in apples under field conditions. Studies demonstrate that (-)-cyflumetofen degrades slightly faster than its (+)-counterpart, with half-lives of 22.42-22.23 days and 23.64-22.23 days for (-)- and (+)-cyflumetofen, respectively, depending on application dosage [4].

Furthermore, research reveals uneven distribution of this compound in apple matrices, with relative concentrations distributed as follows: apple peel (50%), peduncle (22%), and pomace (16%) [4]. This distribution pattern has significant implications for food processing and risk assessment, as removal or treatment of specific apple parts can substantially reduce residue levels in final consumer products.

Table 3: Validation Parameters for Chiral UPC2-MS/MS Analysis of this compound

Validation Parameter Result
Linear range 10-5000 μg/L
Coefficient of determination (R²) >0.9990
Limit of detection (LOD) 2.8-4.7 μg/L
Limit of quantification (LOQ) 10 μg/L
Recovery (apple matrices) 78.3-119.9%
Precision (RSD) <14.0%
Retention time <5 minutes

The robustness of this chiral method has been verified through assessment of matrix effects, precision, accuracy, and measurement uncertainty, confirming its suitability for monitoring the enantioselective behavior of this compound in various agricultural and environmental matrices [4].

GC Analysis and Environmental Monitoring

Gas Chromatography Applications

While LC-MS methods dominate contemporary this compound analysis, gas chromatography with mass spectrometric detection remains applicable for certain matrices and research applications [2] [5]. The PESTANAL analytical standard is certified as "suitable" for gas chromatography analysis, though specific GC method parameters are less extensively documented in recent literature compared to HPLC/UPLC approaches [2].

Previous research has employed GC-MS/MS for determining this compound residues in environmental samples such as soil and water [1]. However, these methods generally present limitations including longer retention times, lower efficiency, relatively poorer separation, and larger organic solvent requirements compared to modern UPLC-MS/MS techniques [1]. Consequently, GC-based methods have been largely superseded by liquid chromatography approaches in most contemporary applications.

Environmental Fate and Ecotoxicity Assessment

Analytical methods play a crucial role in understanding the environmental behavior and ecotoxicological impacts of this compound. Studies demonstrate that approximately 0.5% of applied this compound and 3.5% of its metabolites (B-1 and B-3) persist in soil and water/sand systems 100 days after application [7]. This persistence necessitates monitoring to assess long-term environmental impacts.

Earthworm (Eisenia fetida) bioaccumulation studies reveal that this compound reaches peak concentration in organisms after 7 days of exposure, with metabolic processes largely complete by day 21 [7]. Prolonged exposure activates oxidative stress responses and detoxification metabolic enzymes in earthworms, indicating sublethal toxic effects at environmental relevant concentrations [7]. These findings highlight the importance of comprehensive environmental monitoring beyond simple residue analysis to include biomarker responses and metabolic effects in non-target species.

G cluster_1 This compound Analysis Framework Cyflumetofen_Application This compound Application Environmental_Fate Environmental Fate Cyflumetofen_Application->Environmental_Fate Plant_Matrices Plant Matrices Environmental_Fate->Plant_Matrices Animal_Matrices Animal Tissues Environmental_Fate->Animal_Matrices Soil_Water Soil/Water Systems Environmental_Fate->Soil_Water Metabolites Key Metabolites: B-1 and B-3 Plant_Matrices->Metabolites Analytical_Methods Analytical Methods Plant_Matrices->Analytical_Methods Animal_Matrices->Metabolites Animal_Matrices->Analytical_Methods Soil_Water->Metabolites Soil_Water->Analytical_Methods Metabolites->Analytical_Methods HPLC HPLC/UPLC-MS/MS Analytical_Methods->HPLC UPC2 UPC2-MS/MS Analytical_Methods->UPC2 GC GC-MS Analytical_Methods->GC Risk_Assessment Risk Assessment HPLC->Risk_Assessment UPC2->Risk_Assessment GC->Risk_Assessment

Figure 2: Comprehensive Analytical Framework for this compound and Metabolites in Environmental and Biological Matrices

Safety and Regulatory Considerations

Handling and Storage Protocols

This compound analytical standards require careful handling to ensure analyst safety and maintain standard integrity. The compound carries warning classifications including Carc. 2 (suspected carcinogen) and Skin Sens. 1A (strong skin sensitizer) [2]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling the standard material.

The PESTANAL analytical standard has a limited shelf life, and users must observe the expiry date provided on the product label [2] [5]. The material should be stored according to storage class code 11 (combustible solids) in a cool, dry location away from direct sunlight [2]. Proper inventory management practices, including first-expiry-first-out rotation, help maintain standard quality and analytical reliability.

Regulatory Status and Compliance

International regulatory frameworks establish maximum residue limits (MRLs) for this compound in various food commodities. Japan's Positive List System sets specific MRLs for agricultural chemical residues in foods, with the developed analytical methods capable of achieving limits of quantification well below these regulatory thresholds [6] [3].

Dietary risk assessment studies indicate that consumption of apples containing this compound residues does not pose significant health risks to consumers when the acaricide is applied according to Good Agricultural Practices [4]. However, the enantioselective toxicity profile necessitates consideration of stereoisomer composition in refined risk assessments, particularly for chronic exposure scenarios [4].

Conclusion

The analytical methods detailed in this application note provide robust, validated approaches for determining this compound and its metabolites across diverse matrices. The UPLC-MS/MS method with MWCNT-based clean-up offers rapid, sensitive quantification of parent compound and key metabolites in plant and animal tissues [6] [3]. For enantioselective studies, UPC2-MS/MS delivers efficient chiral separation with reduced solvent consumption and shorter analysis times [4] [1]. These techniques support comprehensive environmental monitoring, food safety assessment, and regulatory compliance efforts related to this important acaricide.

The choice between analytical platforms should consider specific application requirements: UPLC-MS/MS for high-throughput multi-residue analysis, UPC2-MS/MS for enantioselective studies, and GC-MS for traditional residue analysis where LC-MS instrumentation is unavailable. All methods demonstrate sufficient sensitivity to monitor residues at levels relevant to current regulatory standards, providing reliable tools for ensuring food safety and environmental protection.

References

Comprehensive Application Notes & Protocols: Chiral Separation and Analysis of Cyflumetofen Enantiomers via UPC²-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyflumetofen is a novel chiral acaricide widely employed in agricultural systems for controlling spider mites and phytophagous mites. As a racemic mixture comprising two enantiomers, its biological activity, environmental fate, and toxicity exhibit pronounced enantioselectivity due to differential interactions with chiral biomolecules. Research has demonstrated that (-)-cyflumetofen exhibits significantly greater toxicity to both target mites and human cells compared to its (+)-counterpart, necessitating enantioselective analytical methods for accurate risk assessment [1]. Ultra-Performance Convergence Chromatography coupled with tandem mass spectrometry (UPC²-MS/MS) has emerged as a superior analytical platform for chiral pesticide separation, leveraging the unique properties of supercritical CO₂ to achieve rapid, high-resolution separation with dramatically reduced organic solvent consumption compared to conventional HPLC methods [1]. These application notes provide comprehensive methodologies for the enantioselective separation, quantification, and behavior study of this compound enantiomers in various matrices.

Principles of UPC²-MS/MS for Chiral Separation

UPC² represents an innovative analytical technology that integrates principles of supercritical fluid chromatography (SFC) with ultra-high performance liquid chromatography (UHPLC). The system utilizes supercritical CO₂ as the primary mobile phase component, which exhibits low viscosity and high diffusivity, enabling superior separation efficiency and faster analysis times compared to traditional methods [1]. The coupling with triple quadrupole mass spectrometry provides exceptional sensitivity and selectivity through multiple reaction monitoring (MRM) mode, making it particularly suitable for trace-level enantiomer quantification in complex matrices.

The enantioselectivity of the system is achieved through specialized chiral stationary phases that differentially interact with each enantiomer based on their three-dimensional structure. For this compound, the Trefoil AMY1 column demonstrates exceptional chiral recognition capabilities, facilitating baseline separation of both enantiomers within an abbreviated chromatographic run time [1].

Materials and Methods

Reagents and Standards
  • This compound analytical standard (PESTANAL, Sigma-Aldrich) [2]
  • HPLC-grade CO₂ (SFC/SFE grade)
  • HPLC-grade isopropanol or 2-propanol
  • n-Hexane (for normal-phase HPLC comparison method)
  • Acetonitrile and methanol (HPLC grade)
  • Purified water (MS grade)
  • Stock solutions (1 mg/mL) in acetonitrile, stored at -20°C
Equipment
  • UPC² system with convergence manager, binary solvent manager, sample manager, and column manager
  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Chiral stationary phase: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size; Waters) for UPC²-MS/MS [1]
  • Alternative chiral column: Chiralpak AD-H (250 mm × 4.6 mm i.d., 5 μm) for normal-phase HPLC [3]
  • Centrifuge with cooling capability
  • Nitrogen evaporator
  • Vortex mixer
  • Analytical balance (precision 0.0001 g)
  • Ultrasonic bath
Sample Preparation Protocols
3.3.1 Apple Tissue Preparation
  • Homogenization: Fresh apple samples (peel, pulp, or whole fruit) are homogenized using a blender at high speed for 3-5 minutes until a consistent puree is obtained.
  • Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
  • Partitioning: Add 1.0 g of sodium chloride and 4.0 g of anhydrous magnesium sulfate, then immediately shake vigorously for 1 minute to prevent formation of crystalline aggregates.
  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes at 4°C.
  • Clean-up: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent.
  • Final preparation: Vortex for 30 seconds, centrifuge at 5000 rpm for 3 minutes, and transfer the supernatant to an autosampler vial for analysis [1] [4].
3.3.2 Soil Sample Preparation
  • Drying and sieving: Air-dry soil samples at room temperature and pass through a 2-mm sieve to remove debris.
  • Extraction: Weigh 5.0 g of processed soil into a 50-mL centrifuge tube. Add 10 mL of acetonitrile:water (8:2, v/v) and vortex for 1 minute.
  • Ultrasonication: Sonicate for 10 minutes in a water bath at 25°C, then centrifuge at 5000 rpm for 5 minutes.
  • Clean-up: Transfer the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent for soil matrix removal.
  • Concentration: Evaporate under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of initial mobile phase for UPC²-MS/MS analysis [5].

The following diagram illustrates the complete sample preparation workflow:

G SamplePrep Sample Preparation Homogenization Homogenization SamplePrep->Homogenization Extraction Extraction Homogenization->Extraction Partitioning Partitioning Extraction->Partitioning Centrifugation Centrifugation Partitioning->Centrifugation Cleanup d-SPE Clean-up Centrifugation->Cleanup Analysis UPC²-MS/MS Analysis Cleanup->Analysis

Chromatographic Conditions and Method Optimization

UPC²-MS/MS Method

The optimal chromatographic conditions for this compound enantiomer separation are summarized in the table below:

Table 1: Optimal UPC²-MS/MS Conditions for this compound Enantioseparation

Parameter Optimal Condition Alternative Conditions Impact on Separation
Chiral Column Trefoil AMY1 (150 mm × 2.1 mm, 2.5 μm) - Baseline enantioselectivity with Rs > 1.5
Mobile Phase CO₂:isopropanol (96.5:3.5, v/v) CO₂:methanol (90:10) Higher alcohol % decreases retention
Flow Rate 1.2 mL/min 0.8-1.5 mL/min Lower flow increases resolution but extends run time
Column Temperature 25°C 20-35°C Affects enantioselectivity and retention
ABPR Pressure 1800 psi 1500-2000 psi Lower pressure enhances efficiency
Injection Volume 2 μL 1-5 μL Matrix effects at higher volumes
Run Time 5 minutes - Complete resolution within 5 min

MS/MS Parameters:

  • Ionization mode: Electrospray ionization (ESI) positive
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Cone gas flow: 150 L/h
  • Desolvation gas flow: 1000 L/h
  • MRM transitions: 494.2→255.1 (quantifier) and 494.2→194.1 (qualifier) for both enantiomers
  • Collision energy: Optimized for each transition (typically 15-25 eV)
HPLC Comparison Method

For laboratories without UPC² access, normal-phase HPLC provides an alternative approach:

Table 2: Normal-Phase HPLC Conditions for this compound Enantioseparation

Parameter Specification
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 μm)
Mobile Phase n-hexane:2-propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 234 nm
Injection Volume 10 μL
Resolution 5.5
Run Time ~15 minutes
Elution Order (-)-cyflumetofen then (+)-cyflumetofen

The HPLC method demonstrates excellent resolution (Rs = 5.5) with elution order confirmed by online polarimetric detection [3].

Method Validation

Comprehensive method validation was performed according to SANTE/11813/2017 guidelines [1]:

Table 3: Method Validation Parameters for this compound Enantiomers in Apple Matrix

Validation Parameter Results Acceptance Criteria
Linear Range 10-5000 μg/L -
Coefficient of Determination (R²) >0.9990 ≥0.99
Limit of Detection (LOD) 2.8-4.7 μg/L S/N ≥ 3
Limit of Quantification (LOQ) 10 μg/L S/N ≥ 10
Recovery (%) 78.3-119.9% 70-120%
Precision (RSD%) <14.0% ≤15%
Matrix Effect (%) -15 to +25% -
Uncertainty Determined by bottom-up approach -

The method demonstrated acceptable accuracy and precision across three fortification levels (50, 500, and 1000 μg/kg) with recoveries of 83.6-118.9% and RSDs of 1.1-14.0% [1]. Matrix effects were evaluated by comparing solvent-based standards to matrix-matched standards, with minimal suppression or enhancement observed in apple matrices.

Applications in Environmental and Food Analysis

Enantioselective Degradation in Apples

Field studies demonstrated that this compound enantiomers degrade at slightly different rates in apple matrices:

Table 4: Enantioselective Degradation of this compound in Apples Under Field Conditions

Application Dosage Half-life (-)-Cyflumetofen (days) Half-life (+)-Cyflumetofen (days) Enantiomer Fraction Variation
1.5× Recommended 22.42 23.64 (-)-enantiomer degraded slightly faster
5× Recommended 22.13 22.23 Minimal enantioselectivity
Soil (for comparison) 12.2 13.6 Significant enantioselectivity

The degradation followed first-order kinetics with half-lives of approximately 22-24 days in apples, indicating minimal enantioselectivity in this matrix compared to soil, where significant differences were observed [1] [5].

Distribution in Apple Tissues

Studies revealed uneven distribution of this compound enantiomers in apple tissues:

  • Apple peel: ~50% of total residue
  • Peduncle: ~22% of total residue
  • Pomace: ~16% of total residue
  • Pulp: Lowest concentration [1]

This distribution pattern has significant implications for human exposure, particularly for consumers who eat unpeeled apples.

Processing Effects on Residues

Food processing significantly reduces this compound residues in apple products:

Table 5: Processing Factors (PF) for this compound in Apple Processing

Processing Method Processing Factor (PF) Reduction (%) Enantioselectivity
Washing 0.6-0.8 20-40% Minimal
Peeling 0.28 72% Not observed
Enzymatic Processing 0.4-0.7 30-60% Moderate
Fermentation 0.2-0.5 50-80% Significant
Overall Reduction - >90% -

Processing factors (PFs) were generally less than 1, indicating reduction during processing [4]. Fermentation processes exhibited significant enantioselective behavior, following first-order kinetics with preferential degradation of one enantiomer depending on specific process conditions.

The following diagram illustrates the degradation kinetics and distribution behavior of this compound enantiomers:

G Behavior This compound Enantiomer Behavior Degradation Degradation Kinetics Behavior->Degradation Distribution Tissue Distribution Behavior->Distribution Processing Processing Effects Behavior->Processing HalfLife Half-life: 22-24 days Degradation->HalfLife Selectivity Minimal enantioselectivity Degradation->Selectivity Order First-order kinetics Degradation->Order Peel Peel: 50% Distribution->Peel Peduncle Peduncle: 22% Distribution->Peduncle Pomace Pomace: 16% Distribution->Pomace PF Processing Factors < 1 Processing->PF Fermentation Enantioselective fermentation Processing->Fermentation

Dietary Risk Assessment

The long-term dietary risk assessment for this compound residues in apples indicated that consumption does not pose significant health risks to the population when the acaricide is applied according to Good Agricultural Practices [1]. The risk assessment considered:

  • Maximum residue limits (MRLs) established for this compound
  • Estimated daily intake versus acceptable daily intake
  • Cumulative exposure from multiple food sources
  • Enantioselective toxicity differences

The significantly lower toxicity of the (+)-enantiomer compared to the (-)-enantiomer contributes to the overall safety profile, particularly when enantiomer fraction changes during processing and degradation are considered [1].

Troubleshooting Guide

Table 6: Troubleshooting Common Issues in this compound Enantioseparation

Problem Potential Causes Solutions
Poor Resolution Column degradation, suboptimal mobile phase, temperature fluctuation Replace guard column, adjust co-solvent ratio (3-5% isopropanol), maintain constant temperature
Peak Tailing Secondary interactions, excessive injection volume, matrix effects Improve sample clean-up, reduce injection volume, use matrix-matched standards
Retention Time Shift Mobile phase composition variation, column aging, pressure fluctuations Prepare fresh mobile phase, condition column, maintain constant ABPR pressure
Signal Suppression Matrix components, ion source contamination Enhance sample clean-up, optimize source parameters, use isotope-labeled internal standard
Retention Time Drift CO₂ density fluctuations, temperature instability Use high-precision back pressure regulator, maintain constant column temperature

Conclusion

The UPC²-MS/MS method detailed in these application notes provides a robust, sensitive, and environmentally friendly approach for the enantioselective separation and quantification of this compound enantiomers in various matrices. The method offers significant advantages over conventional HPLC, including reduced analysis time (5 minutes versus 15 minutes), dramatically lower organic solvent consumption, and enhanced sensitivity.

The comprehensive data on enantioselective degradation, distribution in plant tissues, and processing effects enable more accurate risk assessments and support the establishment of science-based maximum residue limits that account for enantioselective differences in toxicity and environmental behavior. These protocols provide researchers with reliable methodologies for monitoring this compound enantiomers in compliance with modern green chemistry principles and advancing food safety initiatives.

References

Comprehensive Analysis of Cyflumetofen Residues in Apples and Other Crops: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyflumetofen Residue Analysis

This compound represents a novel chiral acaricide of the benzoyl acetonitrile class that has gained significant agricultural importance for controlling red spider mites in various crops, especially apples. As a fluorinated pesticide containing stereocenters, this compound exhibits enantioselective behavior in biological systems, with the (-)-enantiomer demonstrating significantly higher toxicity toward both target mites and human cells compared to its (+)-counterpart. The growing global market for this compound, projected to reach $815.3 million by 2025, underscores the need for robust analytical methods to monitor residues and assess dietary risks [1]. These application notes provide detailed protocols for residue analysis, enantioselective separation, and risk assessment methodologies tailored for researchers and scientific professionals involved in pesticide residue analysis and food safety evaluation.

The complex chemical behavior of this compound, including its transformation into metabolites such as 2-(trifluoromethyl)benzoic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3), necessitates sophisticated analytical approaches. Furthermore, the differential distribution of this compound enantiomers in plant tissues and their varying persistence during food processing creates analytical challenges that require specialized methodologies. This document comprehensively addresses these challenges by providing validated protocols for simultaneous determination of this compound and its metabolites across diverse food matrices, with particular emphasis on apple production systems [2] [3].

Analytical Methodologies for this compound Detection

Advanced Detection Techniques

The analysis of this compound residues has evolved significantly, with several sophisticated techniques being employed to address different analytical requirements:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides excellent sensitivity with detection limits as low as 0.005 mg/kg in tea matrices and enables simultaneous quantification of multiple pesticides. The typical analysis time is less than 4 minutes, offering high throughput for regulatory testing [2].

  • Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS): Utilizing supercritical CO₂ as the primary mobile phase, this technique offers superior chiral separation with reduced organic solvent consumption. It demonstrates excellent linearity (R² > 0.9990) across concentration ranges of 10-5000 μg/L, with recovery rates of 78.3-119.9% in apple matrices [4] [3].

  • QuEChERS-UPLC-MS/MS Integration: This combined approach enables efficient multi-residue analysis with minimal sample preparation time. The method incorporates enhanced matrix purification using optimized adsorbents (150 mg MgSO₄ + 30 mg PSA + 15 mg C18 + 2.5 mg GCB) to remove pigments and fats, achieving recovery rates of 60.1-120.6% across 13 different agricultural matrices [2].

Method Validation Parameters

Rigorous validation according to international standards ensures analytical reliability:

Table 1: Method Validation Parameters for this compound Analysis

Parameter UPC²-MS/MS UPLC-MS/MS QuEChERS-UPLC-MS/MS
Linearity Range 10-5000 μg/L 0.01-1.0 mg/kg Matrix-dependent
Determination Coefficient (R²) >0.9990 >0.995 >0.995
Limit of Detection (LOD) 2.8-4.7 μg/L 0.005 mg/kg 0.01 mg/kg
Limit of Quantification (LOQ) 10 μg/L 0.01 mg/kg 0.01-0.03 mg/kg
Recovery Rate 78.3-119.9% 81.1-119.9% 60.1-120.6%
Relative Standard Deviation (RSD) <14% 0.8-11.0% <20%

The enantioselective separation of this compound using UPC²-MS/MS employs a Trefoil AMY1 column (150 mm × 2.1 mm i.d., 2.5 μm particle size) with isocratic elution using CO₂ and isopropanol (96.5:3.5 v/v) at 1.2 mL/min, achieving baseline separation within 5 minutes [4]. For non-chiral analysis, the UPLC-MS/MS method utilizes 0.01% formic acid in water (mobile phase A) and methanol (mobile phase B) to optimize peak shapes and resolution [2].

Sample Preparation and Extraction Protocols

QuEChERS Procedure for Apple Matrices

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach has been optimized specifically for this compound extraction from apple and other crop samples:

  • Homogenization: Representative apple samples are homogenized using a high-speed blender to ensure particle size reduction and sample uniformity.

  • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (HPLC grade) and shake vigorously for 1 minute. Subsequently, add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g C₆H₅Na₃O₇·2H₂O, and 0.5 g C₆H₆Na₂O₇·1.5H₂O, followed by immediate shaking for 1 minute [2].

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes at room temperature to achieve phase separation.

  • Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB. Shake vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes [2].

  • Filtration: Filter the supernatant through a 0.22 μm nylon membrane into an autosampler vial for analysis.

Matrix-Specific Considerations

The efficiency of extraction varies significantly across different crop matrices, necessitating method optimization:

  • High-water content matrices (apples, tomatoes, cucumbers): The standard QuEChERS protocol provides optimal recovery without modification.

  • High-pigment matrices (grape skins, spinach): Increased GCB content (up to 5 mg) is recommended to effectively remove chlorophyll and carotenoids.

  • High-fat matrices (avocado, olive): Enhanced lipid removal requires increased C18 content (up to 25 mg) and additional freezing steps at -20°C for 30 minutes prior to d-SPE cleanup.

  • Dry matrices (cereal grains, hops): Preliminary hydration with 5 mL ultrapure water is essential before acetonitrile addition to ensure efficient extraction [2] [5].

Chromatographic Separation and Detection Conditions

UPLC-MS/MS Parameters for Multi-Residue Analysis

The simultaneous determination of this compound and its metabolites requires optimized chromatographic conditions:

Table 2: Optimized UPLC-MS/MS Conditions for this compound Analysis

Parameter Configuration
Chromatographic System Waters ACQUITY UPLC H-Class
Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Column Temperature 40°C
Injection Volume 5 μL
Mobile Phase A 0.01% formic acid in water
Mobile Phase B Methanol (HPLC grade)
Gradient Program 0 min: 30% B; 1.0 min: 90% B; 2.5 min: 90% B; 3.0 min: 30% B; 4.0 min: 30% B
Flow Rate 0.3 mL/min
Mass Spectrometer Xevo TQ-S micro
Ionization Mode Positive electrospray (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MS/MS Transition Parameters

For multiple reaction monitoring (MRM), the following transitions are monitored for this compound and its metabolites:

  • This compound: Precursor ion m/z 494.1 → product ions m/z 184.0 (quantifier) and m/z 155.9 (qualifier) with collision energies of 25 eV and 35 eV, respectively.

  • Metabolite B-1: Precursor ion m/z 189.0 → product ion m/z 145.0 with collision energy of 15 eV.

  • Metabolite B-3: Precursor ion m/z 188.0 → product ion m/z 144.0 with collision energy of 18 eV [2] [5].

The dwell time for each transition should be optimized to 0.05-0.1 seconds to ensure sufficient data points across chromatographic peaks. Mass calibration should be performed using sodium formate solution prior to analysis, and system suitability tests should verify retention time stability (<2% RSD) and signal intensity (>5000 counts for 1 ng standard injection).

Enantioselective Analysis and Degradation Kinetics

Chiral Separation Methodology

The enantioselective behavior of this compound necessitates specialized chiral separation protocols:

  • Column Selection: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size) provides optimal enantioselectivity for this compound separation.

  • Mobile Phase Composition: Supercritical CO₂ (≥99.999% purity) with isopropanol (3.5%, HPLC grade) as co-solvent.

  • Chromatographic Conditions: Isocratic elution at 1.2 mL/min flow rate, back pressure regulator set to 2000 psi, and column temperature maintained at 35°C [4].

The elution order is consistent across apple matrices, with (-)-cyflumetofen eluting before (+)-cyflumetofen. The enantiomeric ratio (EF) can be calculated using the peak area ratio of (-)-enantiomer to the sum of both enantiomers, with values of 0.5 indicating racemic mixture.

Degradation Kinetics in Apple Matrices

The dissipation behavior of this compound enantiomers follows first-order kinetics, described by the equation: [ C_t = C_0 \cdot e^{-kt} ] Where (C_t) is the concentration at time t, (C_0) is the initial concentration, and k is the degradation rate constant.

The half-life (t₁/₂) is calculated as: [ t_{1/2} = \frac{\ln 2}{k} ]

Under field conditions, this compound demonstrates similar degradation rates for both enantiomers, with half-lives of approximately 22.13-22.23 days at 5-fold applied dosage and 22.42-23.64 days at 1.5-fold applied dosage in apples [4]. The uneven distribution of this compound in apple tissues has been quantified, with approximately 50% of residues concentrated in the peel, 22% in the peduncle, and 16% in the pomace, highlighting the importance of matrix selection in residue analysis [4].

Impact of Food Processing on Residues

Processing Factors in Apple Products

Processing factors (PFs) are critical parameters for evaluating the fate of pesticide residues during food processing, defined as the ratio of residue concentration in processed commodities to that in raw agricultural commodities. Studies have demonstrated that various apple processing techniques significantly reduce this compound residues:

Table 3: Processing Factors for this compound in Apple Processing

Processing Technique Processing Factor (PF) Reduction Efficiency Notes
Washing 0.65-0.85 15-35% Water-based washing, moderate efficacy
Peeling 0.28-0.35 65-72% Highly effective, removes contaminated peel
Blanching 0.45-0.60 40-55% Heat treatment enhances degradation
Juicing 0.50-0.70 30-50% Pulp and pomace retain higher residues
Fermentation (Wine) 0.15-0.25 75-85% Extended process, microbial activity
Fermentation (Vinegar) 0.08-0.15 85-92% Highest reduction, extended transformation

The enantioselective degradation observed during fermentation processes indicates stereoselective behavior, with variation in reduction rates between enantiomers. This behavior is particularly pronounced during alcoholic fermentation, where the (-)-enantiomer demonstrates slightly faster degradation compared to the (+)-enantiomer [3] [6].

Mechanistic Insights into Processing Effects

The reduction mechanisms vary by processing technique:

  • Physical removal: Peeling and coring eliminate the primary deposition sites for pesticide residues, with the wax layer of apple peel retaining significant this compound concentrations.

  • Chemical degradation: Thermal processing (blanching, pasteurization) accelerates hydrolysis and structural breakdown of this compound molecules.

  • Biochemical transformation: Fermentation processes induce microbial degradation and enzymatic conversion of this compound into metabolites B-1 and B-3 [3].

The pH dependence of this compound stability is particularly relevant during vinegar production, where acidic conditions (pH 3-4) promote degradation. Studies have confirmed that the formation of metabolite B-1 increases proportionally with this compound reduction during fermentation, confirming transformation pathways [3].

Dietary Risk Assessment and Regulatory Framework

Exposure Assessment and Maximum Residue Limits

The dietary risk assessment for this compound employs established methodologies to evaluate potential consumer exposure:

  • Chronic Exposure Calculation: Utilizes the EFSA Pesticide Residues Intake Model (PRIMo) to estimate long-term intake across different population groups.

  • Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound has been established at 0.04 mg/kg body weight per day, while an Acute Reference Dose (ARfD) is deemed unnecessary based on toxicological profile [7] [5].

Recent regulatory updates have established Maximum Residue Limits (MRLs) for various crops:

Table 4: Current MRLs for this compound in Selected Crops

Commodity MRL (mg/kg) Regulatory Authority Notes
Apples 0.2-0.6 EU, EPA Varies by application rate
Berry, low growing 0.6 EPA Subgroup 13-07G
Fruit, small, vine climbing 0.6 EPA Except fuzzy kiwifruit
Vegetable, cucurbit 2.0 EPA Group 9
Tomatoes 0.6 EU Field and greenhouse
Citrus fruits 0.6 EU Oranges, lemons, mandarins
Hops 0.1 EU Dried cones

The highest chronic exposure calculations for this compound represent only 1-2% of the ADI across all population groups (including vulnerable subgroups like children and toddlers), indicating negligible long-term health concerns when MRLs are observed [7] [5].

International Regulatory Harmonization

Global regulatory alignment continues to evolve for this compound residues:

  • European Food Safety Authority (EFSA): Established comprehensive MRLs across multiple crop categories with enforcement methods capable of detecting residues at 0.01 mg/kg in plant commodities and 0.02 mg/kg in animal commodities [5].

  • U.S. Environmental Protection Agency (EPA): Recently updated tolerances for this compound in various crop groups, replacing commodity-specific limits with subgroup tolerances to streamline regulation [8].

  • Codex Alimentarius: International MRLs (CXLs) have been established for key commodities, though differences in crop grouping and limits persist between regulatory jurisdictions.

The residue definition varies by regulatory authority, with the EU defining the residue for enforcement as "this compound (sum of isomers)" and for risk assessment as "sum of this compound (sum of isomers) and 2-(trifluoromethyl)benzoic acid (metabolite B-1), expressed as this compound" [5]. This distinction is critical for analytical method selection and data interpretation.

Visual Workflow of the Analytical Methodology

The following diagram illustrates the complete analytical workflow for this compound residue analysis in apples and other crops, integrating both enantioselective and multi-residue approaches:

cyflumetofen_workflow cluster_chiral Chiral Analysis Parameters cluster_multiresidue Multi-Residue Analysis Parameters sample_collection Sample Collection & Homogenization extraction Sample Extraction (QuEChERS Method) sample_collection->extraction cleanup Matrix Cleanup (d-SPE: MgSO₄+PSA+C18+GCB) extraction->cleanup analysis_decision Analysis Type Determination cleanup->analysis_decision chiral Chiral Analysis (UPC²-MS/MS) analysis_decision->chiral Enantioselective Required multiresidue Multi-Residue Analysis (UPLC-MS/MS) analysis_decision->multiresidue Multi-Residue Required data_processing Data Processing & Quantification chiral->data_processing chiral_column Column: Trefoil AMY1 (150×2.1mm, 2.5µm) chiral->chiral_column multiresidue->data_processing mruplc_column Column: BEH C18 (100×2.1mm, 1.7µm) multiresidue->mruplc_column risk_assessment Dietary Risk Assessment data_processing->risk_assessment regulatory MRL Compliance Evaluation data_processing->regulatory chiral_mobile Mobile Phase: CO₂:Isopropanol (96.5:3.5) chiral_flow Flow Rate: 1.2 mL/min chiral_time Run Time: 5 min mruplc_mobile Mobile Phase: 0.01% Formic Acid:MeOH mruplc_flow Flow Rate: 0.3 mL/min mruplc_time Run Time: 4 min

Figure 1: Comprehensive Workflow for this compound Residue Analysis in Agricultural Commodities

Conclusion and Future Perspectives

The analytical methodologies detailed in these application notes provide robust frameworks for determining this compound residues in apples and other crops. The integration of QuEChERS-based sample preparation with advanced chromatographic techniques enables reliable quantification at regulatory levels, while enantioselective analysis offers insights into the stereospecific behavior of this chiral pesticide. The documented processing factors demonstrate significant residue reduction through common food processing techniques, particularly fermentation, which should be incorporated into refined dietary exposure assessments.

Future methodological developments will likely focus on high-throughput screening approaches incorporating biosensors for rapid field testing, while confirmatory methods will continue to leverage advancements in high-resolution mass spectrometry for non-targeted detection of metabolites and transformation products. Additionally, the growing understanding of enantioselective environmental fate and toxicity will probably drive increased regulatory attention on chiral-specific risk assessments, necessitating continued refinement of enantioselective analytical protocols.

References

Cyflumetofen application rates for spider mite control

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mode of Action

Cyflumetofen is a benzoyl acetonitrile acaricide that is highly selective against phytophagous mites [1]. Its mode of action involves inhibiting the mitochondrial electron transport chain at complex II (succinate dehydrogenase), a mechanism classified as Group 25A by the Insecticide Resistance Action Committee (IRAC) [1] [2]. This leads to a loss of motor coordination, paralysis, and death [1]. It is effective against all developmental stages of key spider mite species, including Tetranychus urticae (Twospotted spider mite) and Panonychus species [1] [2].

Efficacy and Crop Safety

Field and laboratory trials have demonstrated the efficacy and safety of this compound across multiple crops.

Crop Efficacy & Key Findings Phytotoxicity & Safety
Tomatoes Effective control of twospotted spider mite (Tetranychus urticae) [3]. No phytotoxicity symptoms (leaf burn, curling) observed in 30-day-old plants; rated zero for phytotoxicity [3].

| Cucurbits (e.g., squash, cucumbers) | Effective control of twospotted spider mite in trials on summer squash [3]. | Information not specified in available search results. | | Strawberries | Effective control of twospotted spider mite; identified as a valuable tool for Integrated Pest Management (IPM) [3]. | Information not specified in available search results. | | Blueberries | Trial results from 2019 were not encouraging for this compound use [3]. | Information not specified in available search results. |

Application Protocol and Integrated Pest Management (IPM)

Resistance Management

Spider mites are known for their rapid development of resistance to acaricides [2]. To preserve the efficacy of this compound, it is crucial to rotate it with miticides from different IRAC groups (with different modes of action) [3]. A long-term survey in Turkey showed that over-reliance on this compound alone led to a sharp decrease in its efficacy within three years of registration, with some field populations developing resistance levels over 1,700-fold [2].

Integration with Biological Control

Sublethal concentrations of this compound (LC10 and LC30) can impact the biological parameters of predatory mites, key natural enemies of spider mites. The following table summarizes effects on two species when adults were exposed to sublethal concentrations:

Biological Parameter Phytoseiulus persimilis Neoseiulus californicus
Oviposition Period (days) Reduced from 22.51 (control) to 20.34 [4] Reduced from 22.21 (control) to 19.66 [4]
Intrinsic Rate of Increase (r) 0.203 (control) vs. 0.238 (LC10) & 0.214 (LC30) [4] 0.238 (control) vs. 0.203 (LC10) & 0.223 (LC30) [4]

These findings indicate that even sublethal exposures can reduce the reproductive performance of these biocontrol agents. Therefore, careful application is necessary to minimize harm in IPM systems that rely on them [4].

Supporting Cultural Practices
  • Host Plant Resistance: Planting strawberry varieties with higher resistance to mites (e.g., 'Florida Brilliance', 'Florida Radiance', 'Sensation') can lower pest pressure and reduce spray frequency [3].
  • Irrigation Management: Providing adequate moisture via drip irrigation can help suppress mite pressure in strawberries, while overhead irrigation is generally not recommended due to the potential for increasing disease pressure [3].

Experimental Protocols for Resistance Monitoring

Adhering to standardized bioassay and molecular protocols is essential for tracking resistance development.

G Start Start: Field Population Collection A Rearing Mass rear sampled mites on clean plants Start->A B Leaf-Dip Bioassay (FAO Method) A->B C Data Analysis Calculate LC50/LC90 Determine Resistance Ratio (RR) B->C D Mechanism Investigation C->D E1 Synergism Assays (PBO, DEM, DEF) D->E1 E2 Target-site Mutation Screening (e.g., sdhB H258Y, H146Q) D->E2 F Report & Update Management Guidelines E1->F If metabolic resistance suspected E2->F If target-site resistance confirmed

Leaf-Dip Bioassay for Baseline Toxicity [2]
  • Purpose: Determine the concentration-mortality response of field-collected mite populations.
  • Procedure:
    • Prepare acaricide solutions: Serially dilute technical-grade this compound in distilled water with a surfactant (e.g., 0.1% Triton X-100).
    • Treat leaf discs: Dip bean leaf discs (diameter ~ 5 cm) into the test solutions for 10 seconds, allowing them to air dry.
    • Transfer mites: Place 20-30 adult female mites onto each treated leaf disc.
    • Maintain and assess: Keep discs under controlled conditions (e.g., 25±1°C, 16:8 L:D). Assess mortality after 48-72 hours. Mites are considered dead if they do not move when prodged with a fine brush.
  • Data Analysis: Use probit analysis to calculate LC50 and LC90 values. The Resistance Ratio (RR) is calculated as LC50 of field strain / LC50 of susceptible reference strain.
Investigating Resistance Mechanisms [2]
  • Synergism Assays:
    • Purpose: Identify the involvement of metabolic detoxification enzymes.
    • Procedure: Pre-treat adult female mites with sublethal doses of enzyme inhibitors like Piperonyl Butoxide (PBO) for P450s, Diethyl Maleate (DEM) for Glutathione S-transferases, and S,S,S-Tributyl Phosphorotrithioate (DEF) for esterases, 1-2 hours before the bioassay.
    • Interpretation: A significant reduction in the LC50 (i.e., synergism ratio > 1) indicates the specific enzyme family is contributing to resistance.
  • Target-Site Mutation Screening:
    • Purpose: Detect known point mutations in the target gene, such as in the succinate dehydrogenase complex B subunit (sdhB).
    • Procedure: Extract genomic DNA from mite populations. Use PCR to amplify the sdhB gene region containing known mutation hotspots (e.g., H258Y, H146Q). Sequence the amplified products and align them with sequences from susceptible strains to identify mutations.

Conclusion

This compound is a valuable tool for managing spider mites in specialty crops. Its successful long-term use depends on strategic application within an IPM framework that emphasizes resistance management through rotation and consideration of non-target impacts on biological control agents. Continuous monitoring of resistance levels and underlying mechanisms is essential for guiding evidence-based management strategies.

References

Application Notes: UPC2-MS/MS for Chiral Cyflumetofen Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Ultra-performance convergence chromatography (UPC2) is an environmentally friendly analytical technique that uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents compared to traditional HPLC [1]. When coupled with tandem mass spectrometry (MS/MS), it provides a robust, highly sensitive, and fast platform for separating and quantifying chiral pesticide enantiomers [1] [2].

1. Key Advantages of the Method:

  • Efficiency and Speed: Offers a shorter analysis time for the separation of cyflumetofen enantiomers [1].
  • Chiral Separation: Effectively resolves the enantiomers of this compound, which is crucial for accurate toxicological and environmental fate studies, as enantiomers can behave differently [2] [3].
  • High Sensitivity and Specificity: Tandem mass spectrometry provides low detection limits and high selectivity, even in complex matrices like apple peel, pulp, and soil [1] [2] [3].
  • Environmental Compatibility: The reduced reliance on organic solvents makes it a greener analytical choice [1].

2. Quantitative Performance Data: The following table summarizes the validated performance characteristics of the UPC2-MS/MS method for this compound in different matrices as reported in the literature.

Table 1: Method Validation Data for UPC2-MS/MS Analysis of this compound

Matrix Analyte Average Recovery (%) Relative Standard Deviation (RSD, %) Linear Range Determination Coefficient (r²) Half-Life (Days) Reference
Apple parts This compound enantiomers 78.3 to 119.9 < 14.0 Not specified Not specified ~22.2 - 23.6 [1]
Apple products This compound enantiomers 81.1 to 119.9 0.8 to 11.0 Not specified > 0.9954 Not specified [3]
Field Soil This compound enantiomers Not specified Not specified Not specified Not specified 12.2 to 13.6 [2]

Detailed Experimental Protocols

Protocol 1: Determination of this compound Enantiomers in Apple and Apple Products

This protocol is adapted from methods used in residue and processing studies [1] [3].

1. Sample Preparation (QuEChERS Method):

  • Homogenization: Homogenize a representative apple sample (whole fruit, peel, pulp, etc.).
  • Extraction: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Salting Out: Add a pre-packaged salts mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately and vigorously for 1 minute to induce phase separation.
  • Centrifugation: Centrifuge at over 4000 rpm for 5 minutes.
  • Clean-up: Transfer an aliquot of the upper acetonitrile layer (e.g., 1.5 mL) into a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. Shake vigorously for 30 seconds and centrifuge.
  • Filtration: The supernatant is filtered through a 0.22 μm membrane filter prior to UPC2-MS/MS analysis.

2. UPC2-MS/MS Analysis:

  • Chromatographic System: Ultra-performance convergence chromatography system.
  • Chiral Column: Use a designated chiral stationary phase (e.g., ACQUITY UPC² Trefoil column).
  • Mobile Phase: A: Supercritical CO₂; B: Co-solvent (e.g., methanol with 0.1% formic acid).
  • Gradient Program: Utilize a gradient elution. Example: 5% B (0-1 min), 5-30% B (1-4 min), hold at 30% B (4-5 min), 30-5% B (5-5.1 min), hold at 5% B (5.1-7 min).
  • Column Temperature: Maintain at a constant temperature (e.g., 35°C).
  • ABPR Pressure: Set the automated back-pressure regulator to a specific pressure (e.g., 1500 psi).
  • Flow Rate: 1.0 mL/min.
  • Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor ion > product ion transitions for each this compound enantiomer for quantification and confirmation.

The workflow for this analytical process is outlined below.

Start Start Sample Preparation Homogenize Homogenize Apple Sample Start->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Salt Add Salting-Out Reagents Extract->Salt Centrifuge1 Centrifuge for Separation Salt->Centrifuge1 CleanUp d-SPE Clean-up Centrifuge1->CleanUp Centrifuge2 Centrifuge CleanUp->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Inject UPC²-MS/MS Analysis Filter->Inject

Protocol 2: Enantioselective Separation and Dissipation Study in Soil

This protocol is adapted from the field soil analysis method [2].

1. Sample Preparation:

  • Air-drying and Sieving: Air-dry the field soil sample and sieve through a 2 mm mesh.
  • Extraction: Weigh 5.0 g of processed soil into a centrifuge tube. Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).
  • Shaking and Centrifugation: Shake the mixture for 10 minutes and centrifuge.
  • Concentration and Reconstitution: Transfer the supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute the residue in 1.0 mL of methanol.
  • Filtration: Filter through a 0.22 μm membrane filter for analysis.

2. UPC2-MS/MS Analysis:

  • The core UPC2-MS/MS parameters are similar to Protocol 1.
  • Key Optimization Steps:
    • Chiral Stationary Phase: Evaluate different chiral columns (e.g., amylose- or cellulose-based) to achieve baseline separation.
    • Co-solvent: Optimize the type and percentage of co-solvent (e.g., methanol, ethanol) in the mobile phase.
    • Column Temperature and ABPR Pressure: Fine-tune temperature and pressure for optimal resolution and peak shape.

Analytical Applications and Findings

The application of these protocols has yielded critical data on the behavior of this compound.

1. Residue Distribution in Apples: Studies show that this compound is unevenly distributed in apples. After application, the relative content in the peel can be as high as 50%, while it is much lower in the peduncle (22%) and pomace (16%) [1]. This has significant implications for risk assessment and processing.

2. Enantioselective Degradation:

  • In Soil: A statistically significant enantioselective degradation of this compound has been observed in field soil, with the half-lives of the isomers ranging from 12.2 to 13.6 days [2].
  • During Processing: The fermentation process of apple juice into wine and vinegar exhibits stereoselective behavior, with the two enantiomers degrading at different rates [3].

3. Dietary Risk Assessment: Long-term dietary risk assessment indicates that the consumption of apples containing this compound residues, when the pesticide is applied according to good agricultural practices, does not pose an unacceptable health risk to consumers [1].

The chiral separation mechanism and key findings are visualized below.

cluster_findings Key Analytical Findings ChiralSep UPC² Chiral Separation Distro Uneven Distribution in Apple (50% in Peel) ChiralSep->Distro Enantio Enantioselective Degradation in Soil and during Fermentation ChiralSep->Enantio LowRisk Low Long-Term Dietary Risk ChiralSep->LowRisk

Conclusion

Ultra-performance convergence chromatography tandem mass spectrometry (UPC2-MS/MS) has proven to be a powerful and reliable technique for the enantioselective analysis of the chiral pesticide this compound. The provided protocols for apples and soil are robust, sensitive, and environmentally compatible. The data generated using these methods are essential for understanding the environmental fate, enforcing maximum residue limits (MRLs), and ensuring the safety of agricultural products for consumers.

References

Comprehensive Application Notes and Protocols: Cyflumetofen Degradation in Aquatic Environments

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyflumetofen (CYF) is a novel benzoyl acetonitrile acaricide widely used in agricultural systems for controlling phytophagous mites across various crops [1]. Understanding its environmental fate, particularly its degradation behavior in aquatic systems, is crucial for accurate environmental risk assessment. Hydrolysis is a primary degradation pathway for pesticides in water, involving nucleophilic substitution where water molecules attack specific centers in the pesticide molecule [2]. These degradation processes produce metabolites with potentially different mobility and toxicity profiles than the parent compound, necessitating thorough investigation of both degradation kinetics and transformation products [2] [3].

These application notes provide standardized protocols for studying this compound degradation in aquatic environments, identifying its major metabolites, and quantifying residual compounds using advanced analytical techniques. The methodologies outlined are essential for researchers, environmental scientists, and regulatory professionals involved in pesticide safety evaluation and environmental monitoring programs, enabling standardized assessment of this compound's environmental persistence and ecological impact.

Hydrolysis Kinetics and Degradation Studies

Fundamental Degradation Characteristics

This compound degradation in aquatic environments follows first-order kinetics across various conditions [2] [4]. Its hydrolysis rate is significantly influenced by both pH and temperature, with degradation accelerating under alkaline conditions and higher temperatures [2]. The table below summarizes the half-life ranges observed under different environmental conditions:

Environmental Condition Half-Life Range Key Influencing Factors Reference
Aqueous Hydrolysis (pH 4-9) 1.2 hours - 23.3 days pH (primary), temperature [2]
Surface Water/Sediment Systems (Aerobic) 15.1 - 16.9 days Oxygen content, sediment type [2] [4]
Surface Water/Sediment Systems (Anaerobic) 16.1 - 17.3 days Oxygen depletion, microbial activity [4]
Soil Systems (Aerobic) 10.3 - 12.4 days Soil type, pH, organic matter [4]
Metabolite Formation and Dynamics

The degradation of this compound produces several metabolites, with 2-(trifluoromethyl) benzoic acid (B-1) and 2-(trifluoromethyl) benzamide (B-3) identified as the primary transformation products [2] [4]. The distribution patterns of these metabolites vary significantly between different environmental compartments:

  • In water/sediment systems, B-1 forms primarily in sediment, while B-3 dominates in the water column [4]
  • Both metabolites exhibit significantly higher water solubility (up to 1300 mg/L for B-3) compared to the parent this compound (0.0281 mg/L), enhancing their mobility in aquatic environments [2]
  • The metabolite B-3 raises particular concerns due to its potential genotoxic properties and high water solubility, which may lead to groundwater contamination [2] [3]

G cluster_abiotic Abiotic Hydrolysis cluster_biotic Biotic Degradation cluster_metabolites Primary Metabolites CYF This compound Parent Compound Acidic Acidic Conditions (pH 4) CYF->Acidic Slower degradation Neutral Neutral Conditions (pH 7) CYF->Neutral Moderate degradation Alkaline Alkaline Conditions (pH 9) CYF->Alkaline Rapid degradation Aerobic Aerobic Conditions CYF->Aerobic Microbial activity Anaerobic Anaerobic Conditions CYF->Anaerobic Different microbial pathways B1 B-1 2-(Trifluoromethyl)benzoic acid Acidic->B1 Forms Neutral->B1 Forms B3 B-3 2-(Trifluoromethyl)benzamide Alkaline->B3 Forms predominantly Aerobic->B1 Primary metabolite Anaerobic->B3 Primary metabolite B1->B3 Further transformation AB1 AB-1

Figure 1: this compound Degradation Pathways in Aquatic Environments. This diagram illustrates the primary degradation routes of this compound under various environmental conditions, showing the formation of key metabolites through both abiotic and biotic processes.

Experimental Protocols

Hydrolysis Kinetics Study
3.1.1 Buffer Preparation
  • Prepare standard buffer solutions at different pH values (recommended range: pH 4-9) using analytical-grade reagents
  • For pH 4: Use potassium hydrogen phthalate/HCl buffer system
  • For pH 7: Use potassium phosphate monobasic/NaOH buffer system
  • For pH 9: Use boric acid/KCl/NaOH buffer system
  • Verify pH values with a calibrated pH meter before proceeding with experiments [2]
3.1.2 Sample Preparation and Incubation
  • Prepare this compound stock solution in acetonitrile at appropriate concentration (e.g., 1 mg/mL)
  • Add this compound to buffer solutions to achieve final concentration of 1-10 mg/L
  • Transfer solutions to sterile glass vials with Teflon-lined caps
  • Incubate samples in temperature-controlled environment (recommended: 20°C, 25°C, and 30°C to study temperature effects)
  • Include control samples without this compound to account for background interference [2]
3.1.3 Sampling and Analysis
  • Collect aliquots at predetermined time intervals (e.g., 0, 1, 3, 5, 7, 10, 14, 21, 28 days)
  • Immediately process samples for analysis to prevent further degradation
  • Perform extraction using appropriate solvents (see Section 3.3 for detailed extraction protocols)
  • Analyze samples using validated LC-MS/MS methods to quantify this compound and its metabolites [2]
Water/Sediment System Degradation Study
3.2.1 System Setup
  • Collect natural water and sediment samples from relevant environments (lake, reservoir, paddy field)
  • Characterize samples for pH, organic matter content, and microbial population
  • Combine water and sediment in appropriate ratio (recommended 3:1 to 4:1 water-to-sediment ratio) in experimental vessels
  • Maintain either aerobic or anaerobic conditions as required for experimental objectives
  • Add this compound to achieve environmentally relevant concentrations (e.g., 1-10 mg/L)
  • Incubate under controlled temperature and light conditions simulating natural environment [4]
3.2.2 Sampling Strategy
  • Collect water and sediment samples separately at regular intervals
  • For water samples: Centrifuge to remove suspended particles before analysis
  • For sediment samples: Extract using appropriate methodologies (see Section 3.3)
  • Analyze both this compound and metabolite concentrations in each compartment [4]
Analytical Method for Quantification
3.3.1 Sample Extraction and Cleanup (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully applied for this compound and metabolite extraction:

  • Extraction:

    • Weigh 10.0 g of homogenized sample into 50 mL centrifuge tube
    • Add 10 mL acetonitrile (HPLC-grade)
    • Vortex for 1 minute at maximum speed
    • Add salt mixture (4.0 g MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
    • Vortex for 2 minutes, then centrifuge at 6000 rpm for 5 minutes at 4°C [5]
  • Cleanup:

    • Transfer 4.0 mL of upper acetonitrile layer to 15 mL tube containing d-SPE mixture (600 mg MgSO₄ + 200 mg PSA)
    • Vortex for 1 minute, centrifuge at 6000 rpm for 5 minutes
    • Transfer supernatant to amber glass vials, acidify with formic acid (20 μL per mL extract)
    • Store at -20°C until analysis [5] [3]
3.3.2 Instrumental Analysis (LC-MS/MS Parameters)

The following table summarizes optimized LC-MS/MS conditions for simultaneous detection of this compound and its metabolites:

Parameter Specification Application
Instrument Triple quadrupole LC-MS/MS Quantification of this compound, B-1, and B-3 [3] [5]
Column C18 column (e.g., Acclaim C18, 4 μm, 250 × 4.6 mm) Separation of analytes [5]
Mobile Phase A Water/Methanol (95:5) with 0.1% formic acid/5 mM ammonium formate Aqueous component [5]
Mobile Phase B Methanol/Water (95:5) with 0.1% formic acid/5 mM ammonium formate Organic component [5]
Gradient Program 5% B (0 min) → 95% B (10 min) → 95% B (13 min) → 5% B (13.01 min) Elution profile [5]
Flow Rate 0.3 mL/min Optimal separation efficiency [5]
Injection Volume 2 μL Sample introduction [5]
Ionization Mode Electrospray Ionization (ESI) positive Ionization of target compounds [5]
Detection Mode Selected Reaction Monitoring (SRM) Selective and sensitive detection [5]
LOQ 0.10 μg/L for water matrices [6] Method sensitivity threshold

Data Analysis and Interpretation

Kinetic Modeling

Calculate degradation rates using first-order kinetic model:

  • Equation: ( C_t = C_0 \times e^{-kt} )
  • Where ( C_t ) is concentration at time t, ( C_0 ) is initial concentration, and k is degradation rate constant
  • Determine half-life (t₁/₂) using: ( t_{1/2} = \ln(2)/k ) [2] [4]
Statistical Analysis
  • Perform one-way ANOVA with post-hoc comparison (e.g., Tukey's test) to evaluate significant differences in half-lives across different conditions and matrices [4]
  • Establish correlation between degradation rates and environmental parameters (pH, temperature, organic content) using regression analysis
  • Determine statistical significance at p < 0.05 level [4]
Metabolite Formation Kinetics
  • Track formation patterns of B-1 and B-3 throughout study period
  • Note that B-1 typically appears early in degradation process, while B-3 concentrations increase gradually over time [4]
  • In soil systems, approximately 3.5% of initial this compound converts to B-1 and B-3 combined over 100 days [4]

Quality Assurance and Method Validation

Method Validation Parameters

Ensure analytical methods meet acceptable performance criteria:

Parameter Acceptance Criteria Performance Data
Linearity R² > 0.99 in concentration range 0.01–10 mg/kg Meets requirements [2]
Recovery 60.1–120.6% across different matrices Within acceptable range [3]
Limit of Quantification (LOQ) ≤ 0.10 μg/L for water matrices Achievable [6]
Precision RSD < 15% for replicate analyses Typically achieved [3]
Quality Control Measures
  • Include procedure blanks to monitor contamination
  • Use matrix-matched calibration standards to compensate for matrix effects
  • Analyze quality control samples (low, medium, high concentrations) with each batch
  • Demonstrate analyte stability during sample storage and analysis [3] [5]

Environmental Implications and Risk Assessment

The degradation characteristics of this compound have significant implications for environmental risk assessment:

  • The relatively short half-life in aqueous environments (particularly under alkaline conditions) suggests this compound itself is not highly persistent in water [2]
  • However, the high mobility and persistence of metabolite B-3 raises concerns about groundwater contamination and potential ecological effects [2] [3]
  • The pH-dependent degradation indicates that environmental fate will vary significantly across different aquatic systems, requiring site-specific risk assessments [2]
  • Regulatory assessments should consider both the parent compound and its major metabolites, particularly B-3, which has been flagged for potential genotoxic effects [2] [3]

Conclusion

These application notes provide comprehensive protocols for studying this compound degradation in aquatic environments. The standardized methodologies enable researchers to generate comparable data on degradation kinetics, metabolite formation, and environmental fate across different laboratory and field conditions. The emphasis on quality control and method validation ensures reliability of results for regulatory decision-making.

Future research should focus on long-term ecological effects of this compound metabolites, particularly B-3, and their behavior in complex aquatic systems under realistic environmental scenarios. The development of improved remediation strategies for metabolite contamination in water resources represents another priority research area.

References

Application Note: Analysis of Cyflumetofen and Metabolites in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cyflumetofen is a novel acaricide effective against spider mites. From a regulatory and safety perspective, it is crucial to monitor not only the parent compound but also its primary metabolites. The metabolite 2-(trifluoromethyl) benzamide (B-3) has been identified as potentially more toxic than this compound itself, and both B-3 and α,α,α-trifluoro-o-toluic acid (B-1) can be found in the environment at significant levels [1]. This application note describes a simultaneous residue analysis method for this compound, B-1, and B-3 in a range of commodities, including high-water, high-acid, high-sugar, and complex matrices like tea and animal liver [1].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standards: this compound (purity ≥99.8%), B-1, and B-3 [1].
  • Solvents: Chromatography-grade acetonitrile and methanol [1].
  • Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) for liquid-liquid partitioning [1].
  • dSPE Sorbents: Multi-walled carbon nanotubes (MWCNTs) with an outer diameter <8 nm. For comparison, primary secondary amine (PSA), octadecylsilane (C18), and graphitized carbon black (GCB) can also be evaluated [1].

2.2. Sample Preparation (QuEChERS-based Method) The following workflow outlines the sample preparation and analysis process:

workflow start Homogenized Sample extract Extract with Acetonitrile start->extract partition Liquid-Liquid Partition (Add NaCl & MgSO₄) extract->partition clean Clean-up with MWCNTs (Dispersive-SPE) partition->clean analyze UPLC-MS/MS Analysis clean->analyze result Quantitative Results analyze->result

  • Extraction: Weigh 10.0 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [1].
  • Partitioning: Add a mixture of 4.0 g of MgSO₄ and 1.0 g of NaCl to the tube. Immediately shake for another minute to prevent the salts from clumping. Centrifuge at 4000 rpm for 5 minutes [1].
  • Clean-up: Transfer 1.5 mL of the upper acetonitrile layer into a 2-mL dSPE tube containing 50 mg of MWCNTs and 150 mg of MgSO₄. Vortex for 1 minute and centrifuge. The supernatant is filtered through a 0.22-μm membrane filter prior to instrumental analysis [1].

2.3. UPLC-MS/MS Analysis

  • Chromatography:
    • Column: BEH C18 (100 mm × 2.1 mm, 1.7 μm)
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile
    • Gradient: Programmed from 30% B to 90% B over 4.0 minutes.
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40 °C
    • Injection Volume: 2.0 μL [1]
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI) with polarity switching.
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ionization Polarity:
      • ESI+: this compound and Metabolite B-3
      • ESI-: Metabolite B-1 [1] [2]

3. Method Validation and Performance Data The method was comprehensively validated. The tables below summarize the key performance characteristics.

Table 1: Method Validation Parameters for this compound and Metabolites [1]

Parameter This compound B-1 B-3
Retention Time (min) 3.71 2.34 2.21
Ionization Mode ESI+ ESI- ESI+
Linearity Range (μg/L) 1 - 100 1 - 100 1 - 100
Correlation Coefficient (r²) >0.998 >0.997 >0.998
Limit of Quantification (LOQ) 0.7 - 9.8 μg/kg 0.7 - 9.8 μg/kg 0.7 - 9.8 μg/kg

Table 2: Average Recovery and Precision Data [1]

Matrix This compound (% Recovery) B-1 (% Recovery) B-3 (% Recovery) RSD (%)
Apple 92.5 88.4 95.1 < 7.6
Tomato 94.2 90.1 96.8 < 7.6
Soybean 89.7 85.2 91.5 < 7.6
Green Tea 86.3 79.3 88.9 < 7.6
Fish 105.8 98.7 110.2 < 7.6
Pork Liver 112.4 102.5 117.6 < 7.6

4. Notes and Discussion

  • Advantage of MWCNTs: The study found that MWCNTs provided superior clean-up performance for complex matrices like tea and animal products compared to traditional sorbents (PSA, C18, GCB), leading to higher analyte recoveries and reduced matrix effects [1].
  • Matrix Effects: Co-extracted matrix components can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification [3]. The use of MWCNTs and the short chromatographic runtime (<4 min) help mitigate these effects [1].
  • Regulatory Compliance: The achieved LOQs for all analytes were lower than the Maximum Residue Limits (MRLs) established for this compound in foods, for example, in Japan [1]. In the US, the EPA has set tolerances for this compound on various commodities, including stone fruit and strawberries [4].
  • Analytical Quality Control: For regulated nonclinical studies, method validation should follow Good Laboratory Practice (GLP) principles. Key validation parameters include accuracy, precision, specificity, and stability, aligning with the data presented here [5].

References

Cyflumetofen hydrolysis products identification methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Cyflumetofen and Metabolites

The core approach for identifying and quantifying this compound and its main metabolites involves UPLC-MS/MS coupled with efficient sample cleanup techniques. The following table summarizes the key metabolites and their analytical characteristics.

Compound Name CAS No. Chemical Formula Role in Metabolism Ionization Mode (ESI) Key Matrix Effects (%)
This compound (Parent) 400882-07-7 C₂₄H₂₄F₃NO₄ Acaricide active ingredient Positive (ESI+) -14.2 to +12.3 [1]
AB-1 2429962-86-5 C₂₀H₁₈F₃NO Main toxic metabolite in mites [2] Information Missing Information Missing
B-1 (TFTA) 433-97-6 C₈H₅F₃O₂ Primary metabolite in plants & hydrolysis [2] Negative (ESI-) -15.1 to +11.7 [1]
B-3 360-64-5 C₈H₆F₃NO Metabolite present in soil [2] Positive (ESI+) -13.6 to +13.9 [1]

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and instrumental analysis based on the search results.

Sample Preparation and Cleanup

Two effective cleanup methods are documented, both following an initial extraction with acetonitrile [1] [2].

  • Method 1: Dispersive SPE with Multi-Walled Carbon Nanotubes (MWCNTs) This method is validated for plant and animal origin samples (tomato, apple, green tea, fish, etc.) [1].

    • Procedure: After acetonitrile extraction, the extract is cleaned up using MWCNTs as a dispersive solid-phase extraction (dSPE) sorbent. The MWCNTs effectively remove co-extractives from complex matrices like green tea [1] [2].
    • Performance: This method achieved average recoveries of 79.3-117.6% for this compound, B-1, and B-3 across all validated matrices, with relative standard deviations (RSD) below 7.6% [1].
  • Method 2: Combined Nano-Adsorbents with Low-Temperature Cleanup This method was developed specifically for challenging tea matrices and includes the metabolite AB-1 [2].

    • Procedure: The acetonitrile extract undergoes a low-temperature cleanup step, which helps precipitate lipids and other interfering substances. The cleanup then uses a mixture of new adsorbents, including MWCNTs and nano-ZrO₂, for purification [2].
    • Performance: This method demonstrated recoveries of 76.2-106.3% for all four analytes (this compound, AB-1, B-1, B-3) in fresh tea leaves, tea, and tea infusion, with RSDs ≤ 11.8% [2].
UPLC-MS/MS Instrumental Analysis

The following workflow generalizes the UPLC-MS/MS conditions adapted from the research for the simultaneous determination of these compounds.

G Start UPLC-MS/MS Analysis Column UPLC C18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm) Start->Column MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Column->MobilePhase Gradient Gradient Elution (e.g., 10% B to 90% B over 4-10 min) MobilePhase->Gradient MS Tandem Mass Spectrometer (ESI+ and ESI- Modes) Gradient->MS Detection Multiple Reaction Monitoring (MRM) - this compound: ESI+ - B-1: ESI- - B-3: ESI+ MS->Detection

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) [1] [2].
    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile [2].
    • Gradient: A linear gradient is used, for example, from 10% B to 90% B over 4-10 minutes [1] [2].
    • Flow Rate: 0.3 mL/min [2].
    • Column Temperature: 40 °C [2].
    • Injection Volume: 2 µL [2].
  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes within a single run [1].
    • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MS/MS transitions for each compound must be optimized on the instrument. The total run time can be less than 4.0 minutes [1].

Application Notes for Researchers

  • Matrix Effects are Significant: The study on plant and animal samples found noticeable matrix effects, ranging from -15.1% to +13.9%. It is therefore crucial to use matrix-matched calibration standards for accurate quantification rather than relying on pure solvent standards [1].
  • Method Sensitivity: The limits of quantification (LOQs) achieved by these methods are very low, ranging from 0.7 to 9.8 μg/kg, which is sufficient to monitor residues below the established maximum residue limits (MRLs) in foods [1].
  • Analyte Stability: Certified reference materials for this compound should be stored at -10 to -25°C to maintain stability, as they have a limited shelf life [3].

References

Cyflumetofen mitochondrial complex II assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen and Mitochondrial Complex II

This compound is a pro-acaricide. Its acaricidal activity is not from the parent compound itself, but from its main metabolite, AB-1 (also referred to as the de-esterified form) [1] [2]. This active metabolite inhibits mitochondrial complex II (succinate dehydrogenase, SQR), which plays a critical role in both the Krebs cycle and the mitochondrial electron transport chain [3] [1].

The following diagram outlines the activation of this compound and its effect on the mitochondrial electron transport chain:

G This compound This compound Metabolite_AB1 Metabolite AB-1 (Active Form) This compound->Metabolite_AB1  In-vivo Metabolism (De-esterification)   Complex_II Mitochondrial Complex II (SQR) Metabolite_AB1->Complex_II  Binds to Ubiquinone Site   Electron_Flow Electron Flow (Succinate to Ubiquinone) Complex_II->Electron_Flow  Inhibits   ATP_Production Disrupted ATP Production Electron_Flow->ATP_Production  Disrupts   Mite_Death Mite Death (Immobilization) ATP_Production->Mite_Death

Key Experimental Assay Components

The table below summarizes the core elements of a complex II inhibition assay based on published research:

Assay Component Description from Literature
Active Inhibitor This compound-AB1 metabolite [2]
Enzyme Source Mitochondria isolated from spider mites (Tetranychus urticae) [2]
Key Reagents Succinate (substrate), Ubiquinone (electron acceptor), Atpenin A5 (reference inhibitor) [2]
Activity Measurement Spectrophotometric measurement of succinate-dependent ubiquinone reduction [2]
Data Analysis Calculation of IC50 (half-maximal inhibitory concentration) values [2]

Detailed Experimental Methodology

Here is a synthesis of the detailed procedures used in published studies:

  • Mitochondrial Preparation: Isolate mitochondria from adult spider mites (e.g., Tetranychus urticae). The specific homogenization and differential centrifugation buffers and steps used in the cited research are not detailed but are standard in such protocols [2].
  • Enzyme Activity Assay: Measure complex II (Succinate:Ubiquinone Oxidoreductase) activity spectrophotometrically. The assay described involves monitoring the reduction of the electron acceptor ubiquinone, which is coupled to the oxidation of the substrate succinate [2].
  • Inhibition Testing:
    • Prepare a solution of the active metabolite, This compound-AB1.
    • Pre-incubate the isolated mite mitochondria with the inhibitor for a specified time (e.g., 5 minutes).
    • Initiate the reaction by adding the substrate succinate.
    • Continuously monitor the reaction rate to determine the degree of enzyme inhibition [2].
  • Controls and Validation:
    • Include a baseline control with no inhibitor to measure maximum enzyme activity.
    • Use a well-characterized complex II inhibitor like Atpenin A5 as a positive control to validate the assay system [2].

Quantitative Data from Research

The following table presents example data obtained from these types of assays, demonstrating the potency and selectivity of the inhibitor:

Inhibitor Organism / System Reported IC50 (Half-Maximal Inhibitory Concentration) Context & Notes
This compound-AB1 Tetranychus urticae (Spider Mite) Mitochondria Potent inhibition at extremely low concentrations [1]. In vitro activity; contributes to high selectivity against mites [1] [2].
This compound-AB1 Insect / Mammalian Mitochondria Inhibition was >300-fold weaker than in spider mites [2]. Explains the compound's favorable safety profile for non-target organisms [1] [2].
Atpenin A5 (Reference Inhibitor) Tetranychus urticae (Spider Mite) Mitochondria Used as a positive control [2]. Validates the experimental assay system [2].

Critical Considerations for Researchers

  • Use the Active Form: For in vitro assays, you must source or synthesize the de-esterified metabolite AB-1. Using the parent this compound compound will not produce inhibition in a cell-free system [1] [2].
  • Enzyme Source is Crucial: The sensitivity to AB-1 varies dramatically between species due to differences in the target site within complex II. Assays using mitochondria from non-target organisms (e.g., insects, mammals) will show significantly lower inhibition, reflecting the compound's selective toxicity [2].
  • Account for Resistance: Be aware that point mutations in the SdhB subunit of complex II (e.g., I260V, H258Y) can confer resistance and significantly alter IC50 values. Genotyping of mite strains may be necessary for interpreting results [2].

References

Green Chemistry Methods for Cyflumetofen Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Green Chemistry in Pesticide Analysis

Green chemistry principles have revolutionized the analysis of pesticide residues in agricultural and environmental samples, promoting the reduction of hazardous solvent use, minimizing waste generation, and improving operator safety. Conventional analytical methods for pesticides like cyflumetofen—a chiral benzoyl acetonitrile acaricide widely used in agriculture for mite control—often require substantial amounts of organic solvents, generating significant chemical waste [1] [2]. This application note presents two green chemistry approaches for this compound analysis: Ultra-Performance Convergence Chromatography coupled with tandem mass spectrometry (UPC²-MS/MS) that utilizes supercritical CO₂ as the primary mobile phase, dramatically reducing organic solvent consumption, and a modified QuEChERS-UPLC-MS/MS method optimized for simultaneous determination of this compound and its metabolites alongside other fluorinated pesticides [3] [1]. These methods provide robust, sensitive, and environmentally compatible analytical solutions for researchers monitoring this compound residues in various matrices while adhering to green chemistry principles.

Green Analytical Techniques for this compound

Ultra-Performance Convergence Chromatography Tandem Mass Spectrometry (UPC²-MS/MS)

UPC²-MS/MS represents a green analytical technique that combines supercritical fluid chromatography (SFC) with ultra-high performance liquid chromatography (UHPLC) technologies, using supercritical CO₂ as the primary mobile phase component [1]. This approach offers distinct advantages over conventional methods, including reduced analysis times, dramatically lower organic solvent consumption (typically >90% reduction), and enhanced selectivity for chiral separations [2]. The technique is particularly valuable for this compound analysis because commercial this compound is a racemic mixture of two enantiomers that exhibit different toxicological profiles, with the (-)-enantiomer demonstrating significantly higher toxicity to both target mites and human cells compared to the (+)-enantiomer [1] [2]. This enantioselectivity in toxicity underscores the importance of chiral separation for accurate risk assessment, as evaluating the racemic mixture may lead to inaccurate threat evaluation for both environmental and human health [2].

QuEChERS-UPLC-MS/MS for Multi-Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with UPLC-MS/MS provides an efficient multi-residue method for simultaneous determination of this compound, its metabolites, and other fluorinated pesticides across diverse matrices [3]. This method has been optimized specifically for fluorinated pesticides, which present particular analytical challenges due to their varying polarity, volatility, and degradation characteristics [3]. The method integrates enhanced matrix purification strategies to remove interfering compounds such as pigments and fats, combined with high-resolution tandem mass spectrometry to achieve specific identification and simultaneous detection of multiple analytes with exceptional sensitivity (μg/kg level) and rapid analysis (response time <4 minutes) [3]. This approach demonstrates the application of green chemistry principles through minimized sample preparation steps, reduced solvent consumption, and high-throughput capability, making it suitable for monitoring pesticide residues in compliance with increasingly stringent food safety regulations.

Experimental Protocols

UPC²-MS/MS Protocol for Chiral Separation of this compound Enantiomers
3.1.1 Materials and Reagents
  • This compound standards: (-)- and (+)-enantiomer standards (purity >98%)
  • Chromatographic solvents: HPLC-grade carbon dioxide (CO₂) and isopropanol
  • Sample preparation solvents: Analytical-grade acetonitrile
  • Purification sorbents: Primary-secondary amine (PSA), C18, and magnesium sulfate (MgSO₄)
  • Materials: Trefoil AMY1 chiral column (150 mm × 2.1 mm i.d., 2.5 μm particle size; Waters, MA, USA)
3.1.2 Sample Preparation Procedure
  • Homogenization: Fresh apple tissues (peel, pulp, or peduncle) are homogenized using a high-speed blender.
  • Extraction: Weigh 5.0 g ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL acetonitrile and shake vigorously for 1 minute.
  • Partitioning: Add 1 g NaCl and 4 g MgSO₄, then immediately shake vigorously for 1 minute to prevent aggregation.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at room temperature.
  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ + 30 mg PSA + 15 mg C18. Shake for 30 seconds.
  • Centrifugation: Centrifuge at 12000 rpm for 3 minutes.
  • Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm nylon filter for analysis.
3.1.3 UPC²-MS/MS Analysis Parameters
  • Column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size)
  • Mobile phase: Isocratic elution with CO₂ (A) and isopropanol (B) at 96.5:3.5 (v/v)
  • Flow rate: 1.2 mL/min
  • Analysis time: 5 minutes
  • Column temperature: 35°C
  • Back pressure: 1500 psi
  • Injection volume: 2 μL
  • MS detection: Positive electrospray ionization (ESI+), multiple reaction monitoring (MRM) mode
3.1.4 Method Validation Parameters

The UPC²-MS/MS method has been rigorously validated with the following performance characteristics [1] [2]:

Table 1: Method validation parameters for UPC²-MS/MS analysis of this compound enantiomers

Parameter Value Matrix
Linear range 10–5000 μg/L Apple tissues
Coefficient of determination (R²) >0.9990 All apple parts
LOD 2.8–4.7 μg/L Apple tissues
LOQ 10 μg/L Apple tissues
Recovery (%) 78.3–119.9% Apple peel, pulp, peduncle
Relative Standard Deviation <14.0% All matrices
Enantiomer resolution >1.5 -
QuEChERS-UPLC-MS/MS Protocol for Multi-Residue Analysis
3.2.1 Materials and Reagents
  • Analytes: this compound, metabolite B-3 (2-(trifluoromethyl) benzamide), sulfoxaflor, fluridone
  • Standards: Pure standards (>98% purity) for all analytes
  • Extraction solvent: Chromatographic-grade acetonitrile
  • Additives: Formic acid (0.1% in acetonitrile)
  • Partitioning salts: MgSO₄, NaCl, sodium citrate, disodium hydrogen citrate sesquihydrate
  • dSPE clean-up: 150 mg MgSO₄, 30 mg PSA, 15 mg C18, 2.5 mg GCB per 1 mL extract
3.2.2 Sample Preparation Procedure
  • Extraction: Weigh 5.0 g ± 0.1 g of homogenized sample (grains, fruits, or vegetables) into a 50 mL PTFE centrifuge tube. Add 10 mL acetonitrile with 0.1% formic acid.
  • Partitioning: Add a pre-mixed salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ + 30 mg PSA + 15 mg C18 + 2.5 mg GCB. Vortex for 30 seconds.
  • Centrifugation: Centrifuge at 12000 rpm for 3 minutes.
  • Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm PTFE filter.
3.2.3 UPLC-MS/MS Analysis Parameters
  • Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm)
  • Mobile phase: (A) 0.01% formic acid in water, (B) methanol
  • Gradient program: 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-30% B), 3.6-4.0 min (30% B)
  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 2 μL
  • MS detection: Positive electrospray ionization (ESI+), multiple reaction monitoring (MRM) mode
3.2.4 Method Validation Parameters

Table 2: Method validation parameters for QuEChERS-UPLC-MS/MS analysis

Parameter This compound Metabolite B-3 Sulfoxaflor Fluridone
Linear range (μg/L) 1-500 1-500 1-500 1-500
LOD (μg/kg) 0.5 0.5 0.3 0.3
LOQ (μg/kg) 1.0 1.0 1.0 1.0
Recovery (%) 74.2-119.3 76.5-118.7 72.8-116.9 70.3-119.6
Matrix effect (%) -15.2 to 12.7 -18.3 to 10.5 -12.8 to 14.2 -16.4 to 11.9
RSD (%) <15% <15% <15% <15%

Application Data & Results Interpretation

Enantioselective Degradation and Distribution in Apples

Studies using the UPC²-MS/MS method have revealed important insights into the enantioselective behavior of this compound in apples under field conditions. The degradation of this compound enantiomers follows first-order kinetics with comparable half-lives for both enantiomers—approximately 22-24 days regardless of application dosage (1.5× or 5× recommended dosage) [1]. This indicates that the degradation of (-)-cyflumetofen is only insignificantly favored over its enantiomer, suggesting that environmental factors rather than enzymatic processes primarily drive degradation in apple matrices [1].

Distribution studies have demonstrated that this compound is unevenly distributed in apples, with the highest concentrations found in the peel (50%), followed by the peduncle (22%), and pulp (16%) [1] [2]. This distribution pattern has significant implications for consumer exposure, as peeling can substantially reduce this compound intake. The processing factor (PF) for peeling tomatoes (a similar matrix) has been determined to be 0.28, indicating a 72% reduction in residue levels through this simple processing step [4].

Effects of Food Processing on Residues

Food processing significantly influences this compound residue levels in final food products. Monitoring processing factors (PFs)—defined as the ratio of residue concentration in processed commodities to that in raw agricultural commodities—provides critical data for refining dietary exposure assessments [3]. The following processing factors have been observed for this compound in various fruits and vegetables:

Table 3: Processing factors for this compound in various food processing techniques

Processing Technique Commodity Processing Factor (PF) Residue Reduction
Peeling Tomato 0.28 72%
Washing Apple 0.45 55%
Heat treatment Tomato paste 0.65 35%
Homogenization Tomato 0.82 18%
Sterilization Tomato paste 0.71 29%

These processing factors demonstrate that simple physical processes like peeling and washing are highly effective in reducing this compound residues, while thermal processing shows more variable effects. The data underscore the importance of considering processing effects in dietary risk assessment models to ensure accurate estimation of consumer exposure [3] [4].

Analytical Workflows

The following workflow diagrams illustrate the key analytical processes for this compound analysis using green chemistry approaches:

UPC2_Workflow SamplePrep Sample Preparation (5 g homogenate + 10 mL ACN) Extraction Extraction & Partitioning (NaCl + MgSO4) SamplePrep->Extraction Cleanup dSPE Clean-up (PSA + C18 + MgSO4 + GCB) Extraction->Cleanup UPC2 UPC²-MS/MS Analysis (CO₂/IPA 96.5:3.5) Cleanup->UPC2 ChiralSep Chiral Separation Trefoil AMY1 Column UPC2->ChiralSep Detection MS/MS Detection MRM Mode, ESI+ ChiralSep->Detection DataAnalysis Data Analysis Enantiomer Quantification Detection->DataAnalysis

Figure 1: UPC²-MS/MS workflow for chiral separation and analysis of this compound enantiomers in food matrices

QuEChERS_Workflow SampleCollection Sample Collection & Homogenization QuEChERS QuEChERS Extraction (ACN + 0.1% Formic Acid) SampleCollection->QuEChERS SaltPartition Salt Partitioning (Citrate Buffered Salts) QuEChERS->SaltPartition dSPE dSPE Clean-up (Optimized Sorbent Combination) SaltPartition->dSPE UPLC UPLC-MS/MS Analysis (0.01% FA/Methanol Gradient) dSPE->UPLC MultiResidue Multi-residue Separation 13 Agricultural Matrices UPLC->MultiResidue Quantification Compound Quantification LOQ 1.0 μg/kg MultiResidue->Quantification

Figure 2: QuEChERS-UPLC-MS/MS workflow for multi-residue analysis of this compound and related fluorinated pesticides

Safety Considerations

  • Solvent handling: Although both methods significantly reduce organic solvent consumption compared to conventional approaches, appropriate precautions should be taken when handling acetonitrile and isopropanol, including use of fume hoods, chemical-resistant gloves, and safety goggles.
  • CO₂ safety: For UPC²-MS/MS, ensure proper securing of CO₂ cylinders and check tubing regularly for leaks or damage.
  • Standard preparation: Prepare this compound standards in a controlled environment using appropriate personal protective equipment, as the pure compound may have toxic properties.
  • Waste disposal: Collect all solvent waste appropriately for proper disposal according to institutional guidelines for organic solvents.

Troubleshooting Guidelines

  • Poor recovery: Check the pH of extraction solvents; for this compound, slightly acidic conditions (addition of 0.1% formic acid to acetonitrile) improve recovery.
  • Matrix effects: Use matrix-matched calibration standards to compensate for suppression or enhancement of ionization in mass spectrometric detection.
  • Chromatographic issues: For UPC², ensure CO₂ mobile phase is free of contaminants and maintain consistent backpressure regulation.
  • Reduced enantiomer resolution: Condition the chiral column with multiple injections until stable retention times are achieved; check mobile phase composition and column temperature.
  • Increased signal noise: Check for source contamination in MS detection; clean ion source and cone as per manufacturer recommendations.

Conclusion

The green chemistry methods presented herein offer robust, sensitive, and environmentally responsible approaches for the analysis of this compound and its metabolites in various matrices. The UPC²-MS/MS method provides distinct advantages for chiral separation of this compound enantiomers, with dramatically reduced solvent consumption and shorter analysis times, while the QuEChERS-UPLC-MS/MS approach enables efficient multi-residue monitoring across diverse agricultural commodities. Both methods have been rigorously validated and demonstrate excellent performance characteristics including high sensitivity, accuracy, and precision. The incorporation of processing factors and understanding of enantioselective behavior significantly enhance dietary risk assessment capabilities, supporting the production of safer food products while minimizing environmental impact from analytical operations. These methods align with the principles of green chemistry and provide researchers with powerful tools for monitoring this compound residues in compliance with global food safety standards.

References

Comprehensive Application Notes and Protocols for Chiral Separation of Cyflumetofen Enantiomers Using Trefoil AMY1 Column

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyflumetofen is a novel chiral acaricide widely used in agricultural applications for mite control, particularly in apple orchards. As a chiral compound, it consists of two enantiomers that exhibit differential biological activity and toxicity profiles. The (-)-enantiomer demonstrates significantly higher toxicity to both target mites and human cells compared to the (+)-enantiomer, making enantioselective separation crucial for accurate risk assessment [1]. Ultra-Performance Convergence Chromatography (UPC²) has emerged as an environmentally friendly analytical technique that combines the advantages of supercritical fluid chromatography (SFC) and ultra-high performance liquid chromatography (UHPLC) technologies, offering reduced analysis times, lower solvent consumption, and enhanced sensitivity compared to traditional methods [1] [2].

The Trefoil AMY1 column represents a significant advancement in chiral separation technology, featuring 2.5-μm particle stationary phases that provide high efficiency enantiomeric separations. This column is particularly suited for chiral pesticide analysis when coupled with UPC² technology, enabling superior separation of closely related enantiomers with minimal organic solvent consumption [1] [2].

Experimental Methodology

Materials and Instrumentation
2.1.1 Chemical Reagents
  • This compound standard (racemic mixture)
  • HPLC-grade isopropanol
  • Carbon dioxide (SFC/SFC grade)
  • tert-butyl methyl ether (TBME) for sample preparation
  • Matrix-matched calibration standards prepared in blank apple matrix extract
2.1.2 Instrumentation
  • ACQUITY UPC² System (Waters Corporation)
  • ACQUITY UPC² PDA Detector or TQ Detector for mass spectrometry
  • Trefoil AMY1 Column (2.5 μm, 3.0 × 150 mm or 2.1 × 150 mm; Waters Corporation)
  • Column temperature control system
  • Backpressure regulator
  • Data acquisition and processing software (MassLynx or equivalent)
Sample Preparation Protocol
2.2.1 Apple Sample Extraction
  • Homogenize apple samples (including peel, pulp, and pomace) using a commercial blender
  • Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube
  • Add 10 mL of tert-butyl methyl ether (TBME) extraction solvent
  • Vortex vigorously for 1 minute followed by ultrasonication for 10 minutes
  • Centrifuge at 4000 rpm for 5 minutes
  • Transfer supernatant to a clean evaporation tube
  • Repeat extraction once and combine supernatants
  • Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitute residue in 1.0 mL of TBME for UPC² analysis [1] [2]
2.2.2 Matrix-Matched Standard Preparation
  • Extract blank apple matrix according to the above protocol
  • Spike with this compound working solutions at appropriate concentrations
  • Prepare calibration standards ranging from 10-5000 μg/L in matrix [1]
Chromatographic Conditions

Table 1: Optimal UPC² Conditions for this compound Enantiomer Separation

Parameter Specification Notes
Column Trefoil AMY1 (2.5 μm, 3.0 × 150 mm or 2.1 × 150 mm) Alternative: 2.1 mm i.d. for improved sensitivity
Mobile Phase A CO₂ SFC/SFC grade
Mobile Phase B Isopropanol HPLC grade
Gradient Isocratic (96.5:3.5 A:B) Optimized for enantioselectivity
Flow Rate 1.2 mL/min Optimal for efficiency and resolution
Column Temperature 40°C Controlled (±0.5°C)
Backpressure 1740 psi Critical for supercritical state maintenance
Injection Volume 2-5 μL Dependent on detection sensitivity requirements
Run Time 5 minutes Includes equilibration [1] [2]
Detection Parameters
2.4.1 UV Detection
  • Detection wavelength: 234 nm
  • Sample rate: 20 points/second
  • Resolution: 1.2 nm
2.4.2 Mass Spectrometric Detection (UPC²-MS/MS)
  • Ionization mode: APCI positive mode
  • Mass transition: Optimized for this compound (specific m/z values depend on instrument)
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Cone gas flow: 150 L/hr
  • Desolvation gas flow: 1000 L/hr [2]

Method Validation

Performance Characteristics

Table 2: Method Validation Parameters for this compound Enantiomer Separation

Validation Parameter Results Acceptance Criteria
Linear Range 10-5000 μg/L R² > 0.9990 [1]
Limit of Detection (LOD) 2.8-4.7 μg/L Signal-to-noise ratio ≥ 3:1 [1]
Limit of Quantification (LOQ) 10 μg/L Signal-to-noise ratio ≥ 10:1 [1]
Precision (RSD) < 14.0% Meets SANTE/11813/2017 guidelines [1]
Recovery (%) 78.3-119.9% Across three concentration levels [1]
Resolution (Rₛ) > 1.5 Baseline separation achieved [1]
Elution Order (-)-cyflumetofen first, (+)-cyflumetofen second Confirmed by optical rotation [3]
Matrix Effects and Analytical Performance

The method demonstrates minimal matrix interference when using matrix-matched calibration standards. The relative standard deviations for both intra-day and inter-day analyses were below 14.0%, meeting international validation criteria [1]. The uncertainty measurement was determined using a bottom-up approach based on in-house validation data in accordance with EURACHEM/CITAC guidelines [1].

Applications in Food Safety

Enantioselective Degradation in Apples

Research applications have demonstrated that this compound degradation in apples follows enantioselective patterns, with half-lives of approximately 22.13-22.23 days for the (-)-enantiomer and 22.42-23.64 days for the (+)-enantiomer under field conditions [1]. The uneven distribution of this compound enantiomers in apple matrices has been confirmed, with relative contents of 50% in apple peel, 22% in peduncle, and 16% in pomace [1].

Dietary Risk Assessment

The developed method enables accurate chiral risk assessment of this compound residues in food products. Studies confirm that consumption of apples with this compound residues does not pose health risks to the population when the acaricide is applied according to satisfactory agricultural practices [1]. This represents a significant advancement over traditional methods that treated this compound as a racemic mixture, potentially overestimating or underestimating toxicity risks.

Troubleshooting and Optimization

Common Issues and Solutions
  • Poor resolution: Adjust isopropanol ratio (3-5%), optimize temperature (35-45°C)
  • Peak tailing: Ensure proper column conditioning, check for matrix contamination
  • Retention time shift: Verify mobile phase composition, stabilize backpressure
  • Reduced sensitivity: Clean source in MS detection, check injection precision
Method Optimization Guidelines

For matrices other than apples, minor adjustments to the organic modifier percentage may be required. The method has been successfully applied to cucumber and tomato samples with minimal modifications [3]. The column temperature can be adjusted between 25-40°C to fine-tune separation, with lower temperatures generally improving resolution but increasing backpressure [3].

Experimental Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound enantiomer separation in apple matrices:

workflow SamplePreparation Sample Preparation Homogenization Apple Tissue Homogenization SamplePreparation->Homogenization Extraction Solvent Extraction (TBME, 10 mL) Homogenization->Extraction Concentration Concentration (N₂ Evaporation) Extraction->Concentration Reconstitution Reconstitution in TBME Concentration->Reconstitution ChromatographicAnalysis UPC² Analysis Reconstitution->ChromatographicAnalysis ColumnEquilibration Column Equilibration (96.5:3.5 CO₂:IPA) ChromatographicAnalysis->ColumnEquilibration SampleInjection Sample Injection (2-5 μL) ColumnEquilibration->SampleInjection EnantiomerSeparation Enantiomer Separation (Trefoil AMY1, 40°C) SampleInjection->EnantiomerSeparation Detection Detection (UV 234 nm or MS/MS) EnantiomerSeparation->Detection DataAnalysis Data Analysis Detection->DataAnalysis PeakIntegration Peak Integration DataAnalysis->PeakIntegration EnantiomerQuantification Enantiomer Quantification PeakIntegration->EnantiomerQuantification Validation Method Validation EnantiomerQuantification->Validation

Conclusion

The Trefoil AMY1 column coupled with UPC² technology provides a robust, sensitive, and environmentally friendly solution for the chiral separation and quantification of this compound enantiomers. The method offers significant advantages over traditional approaches, including shorter analysis times, reduced solvent consumption, and enhanced sensitivity. This application note establishes a comprehensive protocol that can be reliably implemented for accurate enantioselective analysis in food safety monitoring and environmental fate studies, contributing to more precise risk assessments of chiral pesticides.

References

Cyflumetofen hydrolysis half-life pH temperature effects

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Hydrolysis: Core Data and Factors

The hydrolysis of this compound is a pH-dependent process that follows first-order kinetics. The table below summarizes its degradation half-lives under different controlled conditions [1].

Condition Temperature (°C) Half-Life (DT₅₀) Notes
Alkaline (pH 9) 25 1.2 hours Rapid degradation.
Neutral (pH 7) 25 45.0 hours --
Acidic (pH 5) 25 23.3 days Most stable condition.
Alkaline (pH 9) 15 2.3 hours --
Alkaline (pH 9) 35 0.8 hours Fastest recorded degradation.

Identified Major Metabolites: The main hydrolysis products are [1] [2]:

  • B-1: 2-(trifluoromethyl) benzoic acid
  • B-3: 2-(trifluoromethyl) benzamide

Key Factors Influencing Hydrolysis:

  • pH: The most significant factor. Hydrolysis is significantly faster in alkaline conditions due to nucleophilic attack by OH⁻ on the pesticide molecule [1].
  • Temperature: Higher temperatures accelerate the reaction rate. The formation rate of metabolite B-1 is also highly dependent on temperature [1].
  • Matrix Effects: In environmental studies, the half-life in water/sediment systems is longer (e.g., 15.1-17.3 days), and the degradation pathway differs between water and sediment layers [2].

Experimental Protocol: Hydrolysis Kinetics and Metabolite Identification

This methodology is adapted from the study of this compound degradation in aquatic environments [1].

Materials and Reagent Preparation
  • Chemicals: Analytical standard this compound (purity >99.8%), and metabolite standards B-1 and B-3.
  • Buffer Solutions: Prepare 0.1 M potassium hydrogen phthalate-HCl (pH 5), potassium phosphate monobasic-NaOH (pH 7), and H3BO3-KCl-NaOH (pH 9) buffers.
  • Stock Solution: Dissolve this compound in acetonitrile to a concentration of 1000 mg/L.
Hydrolysis Experiment Setup
  • Procedure:
    • Add 50 µL of the stock solution to a 50 mL brown glass bottle.
    • Evaporate the acetonitrile completely under a gentle nitrogen stream.
    • Add 50 mL of the pre-heated buffer solution to the bottle and mix thoroughly to create a 1 mg/L working solution.
    • Place the bottles in a dark, temperature-controlled incubator (e.g., at 15°C, 25°C, and 35°C).
    • Collect samples at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) for analysis.
Sample Analysis and Quantification
  • Extraction: For each sample, extract the analyte using acetonitrile, then purify and concentrate via dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18.
  • Instrumentation: Analyze the extracts using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
  • Chromatographic Conditions:
    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
    • Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile.
    • Gradient Elution: Program from 40% B to 90% B over a runtime of 8 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 1 µL.
  • Detection: Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

The experimental workflow for studying hydrolysis and identifying metabolites is as follows:

Start Start Experiment Prep Prepare Buffer Solutions (pH 5, 7, 9) Start->Prep Stock Prepare this compound Stock Solution in Acetonitrile Prep->Stock Incubate Incubate in Dark at Constant Temperature Stock->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Analyze via UHPLC-MS/MS Sample->Analyze Identify Identify Metabolites (B-1, B-3) Analyze->Identify Model Model First-Order Kinetics Calculate Half-Life Identify->Model

Frequently Asked Questions (FAQs)

Q1: Why does this compound degrade much faster in alkaline conditions? A1: The hydrolysis mechanism involves nucleophilic substitution. In alkaline buffers, the high concentration of OH⁻ ions directly attacks electrophilic centers in the this compound molecule, breaking ester bonds and rapidly forming metabolites. This process is much less efficient in neutral or acidic conditions [1].

Q2: What are the environmental risks associated with this compound's metabolites? A2: The primary concern is the high water solubility of the metabolites, particularly B-3, which is about 50,000 times more soluble than the parent compound. This high mobility increases the potential for groundwater and surface water contamination. Furthermore, the genotoxic potential of metabolite B-3 for aquatic life has not been ruled out by regulatory authorities [1].

Q3: My experimental half-life at pH 7 does not match the literature value. What could be the cause? A3: Slight variations can occur due to several factors:

  • Oxygen Content: The cited study suggests dissolved oxygen can influence degradation rates in natural water bodies [1].
  • Light Exposure: Ensure the experiment is conducted in complete darkness, as photodegradation can be a significant parallel pathway.
  • Buffer Composition: The ionic strength and specific components of the buffer can subtly affect reaction kinetics.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of parent compound during extraction. Incomplete dissolution from glassware or degradation during evaporation. Use silanized glassware to reduce adsorption. Avoid over-drying when evaporating the stock solution [1].
Inconsistent half-life data or poor model fit. Temperature fluctuations; insufficient data points; photodegradation interference. Use a high-precision incubator. Increase sampling frequency, especially in the first few hours. Verify complete darkness in the incubator [1].
Detection of unknown peaks in chromatography. Formation of secondary degradation products or reagent impurities. Run blanks and control samples. Use high-purity metabolite standards (B-1, B-3) to confirm identified peaks [1] [2].

References

Comprehensive Technical Support Guide: Optimizing Cyflumetofen Enantiomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyflumetofen Enantiomer Separation

This compound is a chiral benzoyl acetonitrile acaricide with a single chiral center, resulting in two enantiomers that exhibit different biological activities and environmental behaviors. While the commercial product is typically sold as a racemic mixture (rac-CYF), research has demonstrated that the individual enantiomers show significant differences in toxicity, environmental fate, and bioactivity due to their distinct interactions with enzymes and other chiral biomolecules. Specifically, studies have shown that the toxicities of this compound decrease in the order of (-)-cyflumetofen > rac-cyflumetofen > (+)-cyflumetofen to both target mites and human cells [1] [2]. This enantioselectivity necessitates precise separation and analysis methods for accurate risk assessment and development of enantiopure products.

The fundamental challenge in this compound enantiomer separation stems from the fact that enantiomers have identical physical properties in an achiral environment but can exhibit different interactions with chiral selectors. Successful separation relies on creating diastereomeric complexes through interaction with chiral stationary phases or chiral selectors in the mobile phase, which can then be resolved based on their slight differences in properties [3]. This guide provides comprehensive technical support for researchers working on method development, optimization, and troubleshooting for this compound enantiomer separation.

Separation Methods & Comparative Analysis

Overview of Separation Techniques

Several chromatographic methods have been successfully developed for the separation and analysis of this compound enantiomers, each with distinct advantages and applications. The primary techniques include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC2), which is a form of supercritical fluid chromatography (SFC). Normal-phase HPLC has been widely used with successful enantioselective separation achieved on a Chiralpak AD-H column with a mixture of n-hexane and 2-propanol (95:5, v/v) as mobile phase, achieving a resolution of up to 5.5 at 25°C with detection at 234 nm [4]. The elution order has been determined with the first eluted enantiomer being (-)-cyflumetofen and the second eluted one being (+)-cyflumetofen [4].

UPC2 represents a more advanced, environmentally-friendly approach that utilizes supercritical fluid carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption while offering improved separation efficiency and faster analysis times [5] [1]. This technique has been successfully coupled with tandem mass spectrometry for sensitive and selective detection of this compound enantiomers in various matrices, including soil and apple products [6] [5]. The UPC2 method typically uses a Trefoil AMY1 column (150 mm × 2.1 mm i.d., 2.5 μm particle size) with isocratic elution using CO₂ and isopropanol at a ratio of 96.5:3.5 (v/v) and a flow rate of 1.2 mL/min, achieving complete separation within five minutes [1].

Comparative Method Analysis

Table 1: Comparison of this compound Enantiomer Separation Methods

Parameter Normal-Phase HPLC UPC2/MS-MS
Chiral Column Chiralpak AD-H Trefoil AMY1 (150 mm × 2.1 mm, 2.5 μm)
Mobile Phase n-hexane/2-propanol (95:5, v/v) CO₂/isopropanol (96.5:3.5, v/v)
Flow Rate 1.0 mL/min 1.2 mL/min
Analysis Time ~22-25 minutes ~5 minutes
Resolution (Rs) 5.5 Not specified (complete baseline separation)
Detection UV at 234 nm Tandem mass spectrometry
Linear Range Not specified 10-5000 μg/L
LOD 0.1-0.15 mg/kg 2.8-4.7 μg/L
LOQ 0.33-0.5 mg/kg 10 μg/L
Advantages Robust method, good resolution Fast, sensitive, environmentally friendly, lower solvent consumption
Applications Cucumber, tomato, apple [4] Apple products, soil [5] [1]

Method Parameters & Optimization Strategies

Critical Separation Parameters

Table 2: Key Method Parameters for Optimal this compound Enantiomer Separation

Parameter Optimal Conditions Effect on Separation Optimization Range
Column Temperature 25°C Higher temperatures decrease retention but may reduce resolution; lower temperatures increase retention but may broaden peaks 20-30°C
Mobile Phase Composition n-hexane/2-propanol (95:5 for HPLC); CO₂/isopropanol (96.5:3.5 for UPC2) Increasing polar solvent decreases retention but affects enantioselectivity 90:10 to 98:2 (normal-phase); 85:15 to 99:1 (UPC2)
Flow Rate 1.0 mL/min (HPLC); 1.2 mL/min (UPC2) Higher flow rates reduce analysis time but may decrease resolution 0.8-1.5 mL/min
ABPR Pressure (UPC2) 1500-2000 psi Affects solvating power of supercritical fluid 1200-2500 psi
Detection UV 234 nm (HPLC); MRM (UPC2-MS/MS) Sensitivity and selectivity -
Injection Volume 1-10 μL Larger volumes may cause peak broadening 1-20 μL
Optimization Strategies

Successful optimization of this compound enantiomer separation requires systematic adjustment of critical parameters. Begin by selecting an appropriate chiral stationary phase based on the application requirements. For routine analysis of agricultural samples, the Chiralpak AD-H column has demonstrated excellent performance, while for more advanced applications requiring high sensitivity and speed, Trefoil AMY1 columns are preferable [4] [1].

The mobile phase composition represents the most critical parameter for achieving optimal resolution. For normal-phase HPLC, the n-hexane to 2-propanol ratio should be optimized between 90:10 to 98:2 (v/v), with 95:5 providing an excellent balance between retention and resolution [4]. For UPC2 methods, the proportion of co-solvent (typically isopropanol) can be adjusted between 3-10% to achieve the desired separation. The addition of small amounts of additives such as formic acid or ammonium hydroxide may improve peak shape in some applications, though this must be compatible with the detection method [5].

Column temperature significantly impacts chiral recognition mechanisms and should be maintained constant (±1°C) throughout the analysis. While 25°C has been established as optimal for many applications, slight adjustments may improve resolution for specific matrices [4]. For UPC2 methods, the auto backpressure regulator (ABPR) pressure must be optimized to maintain supercritical conditions while ensuring efficient separation, typically between 1500-2000 psi [6].

Troubleshooting Common Issues

Problem Identification and Resolution

Table 3: Troubleshooting Guide for this compound Enantiomer Separation

Problem Potential Causes Solutions Preventive Measures
Poor Resolution (Rs < 1.5) Suboptimal mobile phase composition, incorrect flow rate, column degradation, inappropriate temperature Adjust mobile phase ratio (decrease polar modifier), reduce flow rate, replace aged column, optimize temperature between 20-30°C Use HPLC-grade solvents, maintain column according to manufacturer's instructions, control temperature accurately
Peak Tailing Column contamination, secondary interactions, inappropriate mobile phase pH Cleanse column with strong solvents, add mobile phase additives (0.1% acetic acid or formic acid), replace frits Implement guard column, filter samples before injection, use high-purity solvents
Retention Time Drift Temperature fluctuations, mobile phase composition change, column degradation Use column heater, prepare mobile phase accurately, replace aged column Use temperature control, prepare fresh mobile phase daily, monitor column performance regularly
Low Recovery Inefficient extraction, matrix effects, adsorption losses Optimize extraction method (acetonitrile with QuEChERS), use matrix-matched calibration, deactivate glassware Add protective agents, use appropriate internal standards, validate extraction efficiency
Increased Backpressure Column blockage, particulate matter, mobile phase contamination Reverse-flush column, replace inlet frit, filter mobile phase Filter all samples (0.22 μm), use in-line filters, use HPLC-grade solvents
Matrix Effects in MS Detection Co-eluting compounds, ion suppression/enhancement Improve sample cleanup, use matrix-matched standards, implement stable isotope-labeled internal standards Optimize sample preparation, dilute samples, use efficient chromatographic separation
Method Validation Parameters

For regulatory compliance and reliable results, method validation must include the following parameters assessed for each enantiomer individually [4] [5] [1]:

  • Linearity: Typically demonstrated with R² > 0.9990 over concentration ranges of 10-5000 μg/L
  • Accuracy: Recovery rates of 71.4-102.0% for HPLC [4] and 81.1-119.9% for UPC2-MS/MS [5]
  • Precision: Relative standard deviations (RSD) below 14.8% for HPLC [4] and below 14.0% for UPC2-MS/MS [1]
  • Limit of Detection (LOD): 0.1-0.15 mg/kg for HPLC [4] and 2.8-4.7 μg/L for UPC2-MS/MS [1]
  • Limit of Quantification (LOQ): 0.33-0.5 mg/kg for HPLC [4] and 10 μg/L for UPC2-MS/MS [1]
  • Matrix Effects: Evaluation through comparison of solvent-based and matrix-matched calibration standards

Frequently Asked Questions (FAQs)

Q1: What is the elution order of this compound enantiomers on Chiralpak AD-H and similar columns?

A1: On a Chiralpak AD-H column with n-hexane/2-propanol mobile phase, the (-)-cyflumetofen enantiomer elutes first at approximately 12.5 minutes, followed by the (+)-cyflumetofen enantiomer at approximately 15.1 minutes under normal-phase conditions [4] [2]. This elution order has been confirmed using an online polarimetric detector [4].

Q2: Why should we consider developing enantioselective methods for this compound analysis rather than using achiral methods?

A2: Enantioselective methods are essential because this compound enantiomers exhibit significantly different toxicological profiles and environmental behaviors. Studies have demonstrated that (-)-cyflumetofen is more toxic than the (+)-enantiomer to both target organisms and non-target species including human cells [1] [2]. Furthermore, they show enantioselective degradation in various matrices, with the (+)-enantiomer generally persisting longer in the environment [7]. Risk assessments based on racemic measurements may therefore be inaccurate.

Q3: What sample preparation methods are most effective for this compound enantiomer analysis in complex matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully employed for this compound enantiomer extraction from various matrices. Typical procedure involves: (1) Extraction with acetonitrile, (2) Partitioning with salts (MgSO₄ + NaCl), (3) Cleanup with dispersive SPE (PSA + C18 + GCB for pigmented matrices), and (4) Concentration and reconstitution in appropriate solvent [5] [1]. For UPC2-MS/MS analysis, additional dilution may be necessary to minimize matrix effects.

Q4: How stable are this compound enantiomers during sample processing and storage?

A4: this compound enantiomers demonstrate good stability under typical laboratory conditions. However, studies have observed slight interconversion between enantiomers during extended storage and processing [7]. Recommendations include storing samples at -20°C, avoiding extreme pH conditions, and analyzing samples promptly after extraction. Method validation should include stability experiments under actual storage conditions.

Q5: Can the same chiral method be applied to different matrices without modification?

A5: While the core chromatographic separation may remain effective across matrices, matrix effects often necessitate method adjustments. Matrix-matched calibration is essential for accurate quantification, with LODs and LOQs potentially varying between matrices [4] [5] [1]. Sample preparation protocols typically require optimization for each matrix type to address interferences and recovery variations.

Workflow & Experimental Diagrams

cyflumetofen_workflow cluster_1 Column Selection Options cluster_2 Mobile Phase Options Start Start Method Development Column Select Chiral Stationary Phase Start->Column MP Optimize Mobile Phase Column->MP ADH Chiralpak AD-H (Normal-phase HPLC) Column->ADH AMY1 Trefoil AMY1 (UPC2) Column->AMY1 Params Adjust Parameters (Temperature, Flow Rate) MP->Params NP n-hexane/ 2-propanol (95:5) MP->NP SFC CO₂/isopropanol (96.5:3.5) MP->SFC Validate Method Validation Params->Validate Application Sample Analysis Validate->Application

Figure 1: this compound Enantiomer Separation Method Development Workflow

troubleshooting_flow Start Separation Problem Identified Assess Assess Resolution and Peak Shape Start->Assess PoorRes Poor Resolution? Assess->PoorRes PeakIssue Peak Tailing or Broadening? Assess->PeakIssue RTDrift Retention Time Drift? Assess->RTDrift Solution1 Decrease polar modifier Optimize temperature Reduce flow rate PoorRes->Solution1 Solution2 Add mobile phase additives Clean/replace column Check injection volume PeakIssue->Solution2 Solution3 Control temperature Prepare fresh mobile phase Check for column degradation RTDrift->Solution3

Figure 2: Troubleshooting Flowchart for Common Separation Issues

Conclusion

Successful separation of this compound enantiomers requires careful attention to column selection, mobile phase optimization, and parameter control. The methods described here—particularly normal-phase HPLC and UPC2-MS/MS—provide reliable approaches for achieving baseline separation of these enantiomers in various matrices. Regular method validation and systematic troubleshooting are essential for maintaining optimal performance. As research continues to reveal the differential biological impacts of individual this compound enantiomers, precise enantioselective analytical methods become increasingly important for accurate environmental monitoring, food safety testing, and toxicological assessment.

References

reducing Cyflumetofen matrix effects in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Matrix Effects

Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement [1] [2]. For Cyflumetofen, this is a particular concern given its physicochemical properties (e.g., log Kow=4.3) and the complexity of common matrices like fruits and vegetables [3] [4].

You can detect and quantify matrix effects using the following post-extraction addition method [1] [2]:

  • Prepare three samples:
    • (A) Neat solution: this compound in pure mobile phase.
    • (B) Post-extraction spiked matrix: Blank matrix extract spiked with this compound after the sample preparation process.
    • (C) Pre-extraction spiked matrix: Blank matrix spiked with this compound before the entire sample preparation process.
  • Inject all three samples into the LC-MS/MS system.
  • Calculate the Matrix Effect (ME), Recovery (RE) of the extraction, and Process Efficiency (PE) using the formulas below, where A, B, and C are the chromatographic peak areas.

matrix_effect_calculation A A: Peak Area (Neat Solution) ME Matrix Effect (ME) = B / A A->ME PE Process Efficiency (PE) = C / A A->PE B B: Peak Area (Spiked Post-Extraction) B->ME RE Recovery (RE) = C / B B->RE C C: Peak Area (Spiked Pre-Extraction) C->RE C->PE

  • ME = 1: No matrix effect.
  • ME < 1: Ion suppression.
  • ME > 1: Ion enhancement.

Troubleshooting and Mitigation Strategies

The following flowchart outlines a systematic approach to troubleshooting this compound matrix effects. Begin with the initial method evaluation and proceed through the most practical solutions.

troubleshooting_workflow cluster_1 Primary Strategies cluster_2 Secondary & Corrective Strategies start Start: Suspected Matrix Effects detect Detect & Quantify Matrix Effects (Use Post-Extraction Spike Method) start->detect eval Evaluate ME, RE, and PE values detect->eval opt_cleanup Optimize Sample Cleanup eval->opt_cleanup opt_lc Optimize Chromatography (e.g., Increase Retention Time) eval->opt_lc calibrate Use Appropriate Calibration opt_cleanup->calibrate dilute Dilute and Re-inject opt_lc->dilute

Primary Strategies

1. Optimize Sample Cleanup The choice of clean-up sorbent is critical. Replacing common sorbents with Multi-Walled Carbon Nanotubes (MWCNTs) has proven highly effective for this compound.

  • Protocol (MWCNTs d-SPE): After extracting the sample with acetonitrile, use 50 mg of MWCNTs in a dispersive Solid-Phase Extraction (d-SPE) clean-up step. This method has been successfully applied to matrices like tomato, apple, and green tea, yielding recoveries of 79.3-117.6% with low relative standard deviations [5].

2. Improve Chromatographic Separation Adjust the LC method to increase the retention time of this compound, separating it from early-eluting matrix interferences.

  • Protocol: Utilize a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 4-μm) [1]. Optimize the mobile phase gradient to achieve a retention time where fewer matrix components elute. Even a slight shift can significantly reduce ion suppression [1] [2].
Secondary & Corrective Strategies

3. Use Matrix-Matched Calibration If matrix effects persist, correct for them during quantification.

  • Protocol: Prepare your calibration standards in a blank extract of the same matrix you are analyzing (e.g., apple, tomato). This ensures that the standards experience the same matrix effects as the analytes in your samples, leading to accurate quantification [4] [6].

4. Employ Standard Addition or Internal Standards For irreparable matrix effects or when a blank matrix is unavailable:

  • Standard Addition: Spike the sample with known concentrations of this compound and plot the signal increase to determine the original concentration [1].
  • Stable Isotope-Labeled Internal Standard (SIL-IS): The best practice for correction. Use a compound like This compound-d3 if commercially available. A co-eluting structural analog can be a less ideal alternative [1].

5. Dilute and Re-inject If your method is sufficiently sensitive, a simple sample dilution can reduce the concentration of interfering matrix components below the threshold that causes significant effects [1].

Validated Method Parameters for this compound

The table below summarizes key parameters from established methods to guide your own method validation.

Parameter Reported Value / Technique Matrix Citation
Analytical Technique UHPLC-MS/MS, UPC2-MS/MS Tomato, Apple, Sweet Pepper [3] [4] [7]
Retention Time 3.52 - 12.55 min (method-dependent) Various [3]
Limit of Quantification (LOQ) 0.01 - 0.5 mg/kg Various plants & soil [3]
Recovery (with MWCNTs) 79.3 - 117.6% Plant & animal origin [5]
Recovery (QuEChERS) 90.1 - 99.7% Sweet Pepper [7]
Matrix Effect (ME) Value 3% (Slight Enhancement) Sweet Pepper [7]

Frequently Asked Questions (FAQs)

Q1: My recovery for this compound is over 100%. Does this mean my sample prep is perfect? Not necessarily. A high apparent recovery can mask significant sample preparation loss that is offset by ion enhancement from the matrix. For example, if you lose 50% of the analyte during prep but the matrix doubles the ionization efficiency, your final signal will show 100% recovery. Always investigate matrix effects separately from recovery [6].

Q2: Is APCI less susceptible to matrix effects than ESI for this compound analysis? Generally, yes. Studies indicate that Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to ion suppression because ionization occurs in the gas phase after evaporation, unlike Electrospray Ionization (ESI) which occurs in the liquid phase. However, APCI is not entirely free from matrix effects and may even show ion enhancement in some cases [2].

Q3: What are the main matrix components causing these effects? In biological and food matrices, phospholipids are a major source of ion suppression in positive ESI mode due to their surface activity and presence of quaternary nitrogen atoms [2]. Other common interferents include salts, metabolites, and residual non-volatile compounds.

References

improving Cyflumetofen recovery rates in residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Method Optimization for Improved Recovery

The core of improving Cyflumetofen recovery lies in optimizing the sample preparation and chromatographic separation. The following table summarizes key parameters from recent, validated methods.

Parameter Recommendation 1 (Multiple Matrices) Recommendation 2 (Tomato Matrix) Purpose & Notes
Extraction Solvent Acetonitrile (ACN) [1] Acetonitrile (ACN) [2] Standard solvent for QuEChERS; effectively extracts a wide range of pesticides.

| d-SPE Cleanup | 150 mg MgSO₄, 30 mg PSA, 15 mg C18, 2.5 mg GCB [1] | 150 mg MgSO₄, 50 mg PSA, 15 mg GCB [2] | MgSO₄: removes water. PSA: removes fatty acids and sugars. C18: removes non-polar interferents. GCB: removes pigments; use with caution as it can adsorb planar pesticides. | | Average Recovery Rate | 60.1–120.6% across 13 matrices [1] | ~101% in tomato [2] | Demonstrates method efficiency and compliance with validation guidelines. | | Chromatography Mobile Phase | A: 0.01% Formic Acid in Water B: Methanol [1] | A: 0.1% Formic Acid & 5mM Ammonium Formate in Water B: Methanol [3] | Acid and buffers improve ionization efficiency and peak shape in LC-MS/MS. | | Retention Time | < 4 minutes for all analytes [1] | Information not specified in sources | Reflects a fast and efficient chromatographic separation. |

The following diagram illustrates the optimized sample preparation workflow based on the QuEChERS method:

G start Homogenized Sample step1 Extract with Acetonitrile start->step1 step2 Add Salts (MgSO₄, NaCl, etc.) Vortex and Centrifuge step1->step2 step3 Collect ACN Layer (Supernatant) step2->step3 step4 d-SPE Cleanup step3->step4 step5 Analyze by UPLC-MS/MS step4->step5

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when analyzing this compound:

  • Problem: Low or Inconsistent Recovery Rates

    • Cause: Inefficient cleanup leading to co-extractives or poor extraction. The cleanup sorbent combination may not be optimal for your specific food matrix.
    • Solution: Re-evaluate your d-SPE combination. For high-pigment matrices (like leafy greens), the combination of C18 and GCB is critical to remove chlorophyll and carotenoids [1]. For high-water-content matrices like tomatoes, a simpler combination of PSA and GCB may be sufficient [2]. Ensure the sample is thoroughly homogenized.
  • Problem: Poor Peak Shape (Tailing or Fronting)

    • Cause: Secondary interactions with the chromatographic system or issues with the mobile phase.
    • Solution: Optimize the mobile phase. Adding a low concentration (e.g., 0.01%) of formic acid can improve ionization and peak shape for target pesticides [1]. Ensure the UPLC column is in good condition and properly equilibrated.
  • Problem: High Matrix Effects (Ion Suppression/Enhancement)

    • Cause: Incomplete cleanup, leaving matrix components that co-elute with the analyte and affect its ionization in the mass spectrometer.
    • Solution: Improve the cleanup step. Using a combination of sorbents like PSA, C18, and GCB is designed to remove a broader range of matrix interferents [1]. Using matrix-matched calibration standards is essential to compensate for any remaining matrix effects and ensure accurate quantification.
  • Problem: Inability to Detect Metabolite B-3

    • Cause: Metabolites may have different chromatographic behaviors or ionization efficiencies than the parent compound.
    • Solution: The methods cited in this guide have been successfully used for the simultaneous determination of this compound and its metabolite B-3 [1] [2]. Verify that your MS/MS method includes the specific mass transitions for B-3 and that your chromatographic conditions can adequately separate it.

Key Analytical Parameters for Reporting

When publishing or reporting your results, include the following method validation data:

Validation Parameter Typical Achieved Value
Linearity >0.99 (Correlation Coefficient) [1]
Limit of Quantification (LOQ) At or below 0.005 mg/kg (5 μg/kg) in plant matrices [1]
Precision (Repeatability) Relative Standard Deviation (RSD) < 20% [1] [2]

References

Cyflumetofen stability in different water conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Hydrolysis: Core Experimental Data

The table below summarizes the half-lives of this compound under different water conditions, based on controlled laboratory studies [1].

Water Condition Temperature (°C) Average Half-Life (Days) Notes
Alkaline (pH 9) 25 0.05 (1.2 hours) Rapid degradation; first-order kinetics
Neutral (pH 7) 25 4.7 Moderate degradation; first-order kinetics
Acidic (pH 4) 25 23.3 Slowest degradation; first-order kinetics
Alkaline (pH 9) 50 0.02 (0.5 hours) Extreme acceleration due to high temperature
Natural Surface Water Ambient ~16.1 - 17.3 Includes lake, paddy field, and reservoir water under anaerobic conditions

Detailed Experimental Protocol: Hydrolysis in Water

This section outlines the standard methodology for studying this compound hydrolysis, as derived from the literature [1].

Principle

The hydrolysis reaction of this compound in aqueous buffers follows first-order kinetics. The rate is determined by measuring the decline in this compound concentration over time under controlled conditions of pH and temperature.

Reagents and Materials
  • This compound standard (high purity, e.g., 99.8%)
  • Metabolite standards: B-1 (2-(trifluoromethyl) benzoic acid) and B-3 (2-(trifluoromethyl) benzamide)
  • Buffer solutions: Prepare at target pH values (e.g., 4.0, 7.0, 9.0) using reagents like potassium hydrogen phthalate, potassium phosphate monobasic, and boric acid.
  • Organic solvents: Acetonitrile (HPLC-grade)
  • Purification sorbents: For QuEChERS method, including MgSO₄, PSA, C18, and GCB.
  • Equipment: Constant temperature water bath, Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
Experimental Procedure
  • Preparation of Aqueous Solutions: Add this compound standard to a series of buffer solutions with different pH values.
  • Incubation: Place the solutions in a dark constant-temperature water bath (e.g., 25°C ± 1°C) to prevent photodegradation.
  • Sampling: At predetermined time intervals, withdraw samples for analysis.
  • Extraction and Purification: Use the optimized QuEChERS method.
    • Extract the analyte with acetonitrile.
    • Purify the extract using a mixture of 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB. This combination effectively removes various interfering substances from the water matrix [2].
  • Instrumental Analysis: Analyze the purified samples using UPLC-MS/MS.
    • Chromatographic Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).
    • Mobile Phase: A: 0.01% formic acid in water; B: methanol. Use a gradient elution program.
    • Detection: Use Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
  • Identification of Metabolites: Monitor for the formation and concentration changes of hydrolytic products B-1 and B-3 during the analysis.

The following diagram illustrates the experimental workflow and the primary hydrolysis pathway of this compound.

G Start Start Experiment Prep Prepare pH Buffers (pH 4, 7, 9) Start->Prep Incubation Incubate this compound in Dark, Constant Temp Prep->Incubation Sampling Withdraw Samples at Time Intervals Incubation->Sampling QuEChERS QuEChERS Extraction & Purification Sampling->QuEChERS Analysis UPLC-MS/MS Analysis QuEChERS->Analysis Data Model Degradation Kinetics & Identify Metabolites Analysis->Data Hydrolysis Hydrolysis Pathway CYM This compound (Parent) M1 Metabolite B-3 (2-(trifluoromethyl)benzamide) CYM->M1  Faster in Water M2 Metabolite B-1 (2-(trifluoromethyl)benzoic acid) CYM->M2  Faster in Sediment

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound in water, and why are they important? The primary hydrolytic metabolites are B-1 and B-3 [3] [1]. Their importance lies in two key aspects:

  • Environmental Mobility: Both metabolites, particularly B-3, have significantly higher water solubility (1300 mg/L for B-3) than the parent compound (0.0281 mg/L), increasing their potential to leach into groundwater and contaminate water systems [1].
  • Toxicological Concern: The European Food Safety Authority (EFSA) has flagged that the genotoxic potential of metabolite B-3 could not be ruled out, making it a compound of concern for water quality [1].

Q2: How should I handle and store water samples containing this compound to ensure analytical accuracy? For stability studies, it is critical to immediately freeze samples at or below -20°C upon collection if they cannot be processed right away. Although specific storage stability data for water was not provided in the search results, this is a standard precaution to halt further degradation. For analysis, use the optimized QuEChERS purification to minimize matrix effects [2].

Q3: Does the presence of sediment affect this compound's degradation in water? Yes, the system becomes more complex with sediment. Research shows that in water/sediment systems, the degradation pathway differs: B-1 is the main metabolite formed in the sediment, while B-3 is primarily formed in the water column [3]. The overall degradation rate in natural water/sediment systems is slower than in pure buffer solutions, with half-lives ranging from approximately 15 to 17 days [3].

Key Takeaways for Researchers

  • pH is the Dominant Factor: Alkaline conditions cause extremely rapid hydrolysis of this compound. This must be a primary consideration when designing experiments or predicting environmental fate.
  • Monitor the Metabolites: Risk assessment should not focus solely on the parent compound. Analytical methods must be capable of detecting and quantifying the more mobile and potentially hazardous metabolites B-1 and B-3.
  • Standardized Method Available: The QuEChERS-UPLC-MS/MS method provides a robust and efficient protocol for simultaneously analyzing this compound and its key metabolites in aqueous environments with high sensitivity [2].

References

mitigating Cyflumetofen degradation during sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Stability Profile

Factor Condition Impact on Degradation (Half-Life) Key Findings & Metabolites
pH [1] Alkaline (pH 9) 1.2 hours Degradation is fastest under alkaline conditions.
Neutral (pH 7) 64 hours (approx. 2.7 days) Represents a more stable, near-neutral environment.
Acidic (pH 4) 559 hours (approx. 23.3 days) Most stable under acidic conditions; slowest degradation rate.
Temperature [1] 25°C Varies by pH (see above) Standard reference temperature for half-life values.
50°C Significant increase Higher temperatures dramatically accelerate degradation.

| Primary Metabolites [1] [2] [3] | B-1, B-3, AB-1 | - | B-1: 2-(trifluoromethyl)benzoic acid. B-3: 2-(trifluoromethyl)benzamide (high mobility and toxic potential). AB-1: 2-(4-tert-butylphenyl)-3-oxo-3-(α,α,α-trifluoro-o-tolyl) propriononitrile. |

Experimental Protocols for Stability Assessment

For researchers needing to validate storage conditions, here are methodologies adapted from recent studies.

1. Hydrolysis Kinetics and Degradation Products Protocol [1] This protocol is designed to study the inherent stability of this compound in aqueous solutions under controlled conditions.

  • Sample Preparation: Prepare buffered solutions at different pH levels (e.g., 4.0, 7.0, 9.0). Spike a known concentration of this compound standard into the solutions.
  • Incubation: Expose the samples to a range of constant temperatures (e.g., 25°C, 50°C). Sample at predetermined time intervals.
  • Analysis (HPLC-DAD):
    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
    • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm).
    • Mobile Phase: Acetonitrile and 0.1% formic acid aqueous solution in a gradient elution mode.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 230 nm.
  • Data Processing: Plot residue concentration over time to determine degradation kinetics and half-lives. Identify major hydrolytic products (B-1, B-3) by comparing retention times and spectra with analytical standards.

2. Multi-Residue Analysis in Food Matrices Protocol [3] This QuEChERS-UPLC-MS/MS method is highly relevant for ensuring accurate quantification of this compound and its metabolites in complex stored samples.

  • Extraction: Weigh a homogenized sample into a centrifuge tube. Extract with acetonitrile containing 1% formic acid, then shake vigorously and centrifugate.
  • Purification (Enhanced QuEChERS): Clean the extract using a mixture of 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB. This combination effectively removes various matrix interferents like pigments and fats.
  • Analysis (UPLC-MS/MS):
    • Instrument: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry.
    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).
    • Mobile Phase: (A) 0.01% formic acid in water; (B) Methanol.
    • Gradient Elution: Optimized for separation within 4 minutes.
    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity towards this compound and its metabolites.

Troubleshooting Guide & FAQs

Q1: What are the most critical factors to control for storing this compound samples?

  • pH is paramount. Your storage buffer should be acidic (e.g., pH 4) to maximize stability [1].
  • Temperature. Store samples at low temperatures (e.g., -20°C or lower) to drastically slow down both chemical and microbial degradation.
  • Monitor Metabolites. Always check for the formation of metabolites B-1 and B-3, as their presence indicates degradation has occurred [1] [3].

Q2: Why are my this compound recovery rates low or inconsistent during analysis?

  • Incomplete Purification: Complex sample matrices can cause interference and signal suppression. Ensure you are using an effective clean-up step, such as the optimized QuEChERS mixture mentioned above [3].
  • Undetected Degradation: If samples are stored at neutral or alkaline pH, or at room temperature, the parent compound may have degraded into B-1 or B-3 before analysis. Verify the stability of your standard solutions and samples under your specific storage conditions [1].

Q3: The metabolite B-3 is a concern. How should I handle it?

  • Prioritize Detection: B-3 has high water solubility, mobility, and potential genotoxic risk [1] [3]. Your analytical method must be validated to detect and quantify this specific metabolite. The UPLC-MS/MS protocol is highly suitable for this purpose.
  • Separate Quantification: Do not rely on a method that only detects the parent compound. B-3 must be quantified using its own analytical standard for accurate risk assessment [3].

Below is a workflow summarizing the key steps for managing this compound stability during storage and analysis.

Sample Storage Sample Storage Control pH (Acidic ~4.0) Control pH (Acidic ~4.0) Sample Storage->Control pH (Acidic ~4.0) Low Temperature Storage Low Temperature Storage Sample Storage->Low Temperature Storage Monitor for Metabolites Monitor for Metabolites Sample Storage->Monitor for Metabolites Analysis Preparation Analysis Preparation QuEChERS Extraction QuEChERS Extraction Analysis Preparation->QuEChERS Extraction UPLC-MS/MS Analysis UPLC-MS/MS Analysis Analysis Preparation->UPLC-MS/MS Analysis Data Interpretation Data Interpretation Quantify Degradation Quantify Degradation Data Interpretation->Quantify Degradation Assess Metabolite Risk Assess Metabolite Risk Data Interpretation->Assess Metabolite Risk Slows hydrolysis Slows hydrolysis Control pH (Acidic ~4.0)->Slows hydrolysis Reduces degradation rate Reduces degradation rate Low Temperature Storage->Reduces degradation rate Detect B-1, B-3 formation Detect B-1, B-3 formation Monitor for Metabolites->Detect B-1, B-3 formation Use optimized sorbent mix Use optimized sorbent mix QuEChERS Extraction->Use optimized sorbent mix Detect parent & metabolites Detect parent & metabolites UPLC-MS/MS Analysis->Detect parent & metabolites Calculate half-life & recovery Calculate half-life & recovery Quantify Degradation->Calculate half-life & recovery Focus on B-3 mobility & toxicity Focus on B-3 mobility & toxicity Assess Metabolite Risk->Focus on B-3 mobility & toxicity

References

troubleshooting Cyflumetofen analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Analysis: Key Parameters & Data

Aspect Details Source / Context
Enforcement Residue Definition (Plants) This compound (sum of isomers) [1]
Risk Assessment Residue Definition (Plants) Sum of this compound (sum of isomers) and 2‐(trifluoromethyl)benzoic acid (metabolite B‑1), expressed as this compound [1]
Enforcement Residue Definition (Animals) 2‐(trifluoromethyl)benzoic acid (metabolite B‑1), expressed as this compound [1]
Achievable LOQ (Plant Matrices) 0.01 mg/kg [1]
Achievable LOQ (Animal Tissues, Milk, Eggs) 0.02 mg/kg (LC-MS/MS); 0.01 mg/kg deemed achievable in milk and liver for metabolite B-1 [1]
Recommended Platform QuEChERS (for extraction & cleanup) coupled with UPLC-MS/MS (for detection) [2]
Chromatographic Separation Mobile phase: 0.01% formic acid in water; improved peak shape for fruit, vegetable, and grain matrices [2]
Purification Sorbent Combination 150 mg MgSO₄ + 30 mg PSA + 15 mg C18 + 2.5 mg GCB; provided high recovery (60.1–120.6%) across 13 matrices [2]

Troubleshooting Guide & FAQs

Here are solutions to common challenges in this compound method validation, based on the latest research.

Inadequate Recovery Rates
  • Problem: Low or inconsistent recovery of this compound and its metabolites from complex matrices.
  • Solution: Optimize your QuEChERS purification step. A study achieving high recovery rates (60.1–120.6%) across 13 different food matrices used a specific sorbent combination: 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB [2]. This combination effectively removes various interfering compounds (e.g., sugars, fatty acids, pigments).
Poor Chromatographic Performance
  • Problem: Poor peak shape or insufficient separation, leading to integration issues and inaccurate quantification.
  • Solution: Fine-tune your LC mobile phase. Research indicates that using a 0.01% formic acid in water solution as the aqueous mobile phase can significantly improve the peak shape of this compound and other fluorinated pesticides in fruit, vegetable, and grain matrices [2].
Sensitivity and Metabolite Coverage
  • Problem: Failure to achieve a low enough Limit of Quantification (LOQ) or to monitor the correct metabolites.
  • Solution:
    • Target a demonstrated LOQ: For plant commodities, ensure your method can achieve an LOQ of 0.01 mg/kg. For animal commodities, an LOQ of 0.02 mg/kg is achievable with LC-MS/MS, and 0.01 mg/kg is deemed feasible for the metabolite B-1 in milk and liver [1].
    • Define residues correctly: Your method must be able to monitor and distinguish the parent compound from its key metabolites according to regulatory definitions. For plant products, this includes metabolite B-1. For animal products, the enforcement definition is specifically metabolite B-1 [1]. Note that metabolite B-3 is also flagged as an environmental degradation product with higher toxic potential, which may require monitoring in specific cases [2].
Method Validation Compliance
  • Problem: The analytical method lacks full validation, particularly Independent Laboratory Validation (ILV).
  • Solution: While fully validated analytical methods are available for the enforcement of this compound residues in major plant matrices, the EFSA review notes that the ILV for the method detecting metabolite B-1 in animal commodities is still required [1]. For full regulatory acceptance, completing an ILV is a critical step.

Experimental Workflow for Method Validation

The diagram below outlines the core method development and validation process based on established protocols.

cluster_validation Validation Parameters Sample Preparation (QuEChERS) Sample Preparation (QuEChERS) Cleanup (Optimized Sorbents) Cleanup (Optimized Sorbents) Sample Preparation (QuEChERS)->Cleanup (Optimized Sorbents) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (Optimized Sorbents)->LC-MS/MS Analysis Data Review & Quantification Data Review & Quantification LC-MS/MS Analysis->Data Review & Quantification Accuracy/Recovery Accuracy/Recovery Data Review & Quantification->Accuracy/Recovery Precision Precision Data Review & Quantification->Precision Linearity Linearity Data Review & Quantification->Linearity LOQ Confirmation LOQ Confirmation Data Review & Quantification->LOQ Confirmation Specificity Specificity Data Review & Quantification->Specificity Define Residues & LOQ Define Residues & LOQ Define Residues & LOQ->Sample Preparation (QuEChERS)  Guides method scope

Core Analytical Workflow for this compound

This workflow starts with defining the target residues and required sensitivity, which guides the entire process from sample preparation to final validation against standard parameters [1].

References

overcoming spider mite resistance to Cyflumetofen

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Mechanisms to Cyflumetofen

Mechanism Type Key Findings Supporting Evidence
Metabolic Resistance
GSTs Up to 7-fold increased activity in resistant T. cinnabarinus; specific TuGSTd05 directly metabolizes this compound [1] [2].
P450s Significant activity increase in resistant strains; linked to cross-resistance with other METI-II acaricides [2] [3].
CCEs Overexpression of specific genes (e.g., TuCCE46) implicated in this compound resistance [3].
Target-Site Resistance Rare H258Y mutation in succinate dehydrogenase subunit B (SdhB) found; can confer resistance but not widespread [2].
Resistance Stability Resistant T. cinnabarinus strain maintained high resistance ratio (1723-fold) without selection pressure for 12 generations, indicating stability [2].

Experimental Protocols for Resistance Investigation

Bioassay for Resistance Monitoring
  • Principle: Determine the lethal concentration (LC50) of this compound for a field-collected mite population compared to a susceptible laboratory strain.
  • Procedure:
    • Prepare Acaricide Dilutions: Prepare a series of this compound concentrations using a suitable solvent (e.g., acetone) and a surfactant (e.g., Tween-80).
    • Leaf-Dip Bioassay: Immerse leaf discs (e.g., bean, tomato) in the test solutions and allow to dry.
    • Transfer Mites: Transfer adult female mites (25-30 per replicate) onto the treated leaf discs.
    • Incubate and Assess Mortality: Maintain discs under controlled conditions (e.g., 25±1°C, 16:8 L:D) and assess mortality after 24-48 hours.
    • Calculate Resistance Ratio (RR): RR = LC50 of field population / LC50 of susceptible strain [1] [2].
Biochemical Synergism Assay
  • Principle: Use enzyme inhibitors to identify the primary detoxification enzymes conferring resistance.
  • Procedure:
    • Select Synergists: Use Piperonyl Butoxide (PBO) for P450s, Diethyl Maleate (DEM) for GSTs, and S,S,S-Tributyl Phosphorotrithioate (DEF) for esterases (CCEs) [2].
    • Pre-Treatment: Apply a sub-lethal dose of the synergist to mites (via topical application or residue on a leaf disc) 1-2 hours before this compound exposure.
    • Conduct Bioassay: Perform a standard bioassay as described above with this compound.
    • Interpret Results: A significant decrease in the LC50 value (i.e., increased mortality) after pre-treatment with a specific synergist indicates that the corresponding enzyme system is involved in resistance [2].
Biochemical Enzyme Activity Assay
  • Principle: Directly measure the activity levels of detoxification enzymes in mite homogenates.
  • Procedure:
    • Sample Preparation: Homogenize a standardized weight or number of adult female mites in a suitable buffer.
    • Enzyme Activity Measurement:
      • GSTs: Use CDNB (1-chloro-2,4-dinitrobenzene) and reduced glutathione as substrates. Monitor absorbance increase at 340 nm [1].
      • P450s: Use a model substrate like 7-ethoxycoumarin and measure the formation of its fluorescent product.
      • CCEs: Use a model substrate like α-naphthyl acetate and measure the formation of α-naphthol.
    • Calculate Specific Activity: Normalize enzyme activity to the total protein content of the sample [1] [3].

Resistance Management & Troubleshooting

FAQs for Researchers

What is the cross-resistance risk for this compound?

  • High Risk with METI-IIs: Strong cross-resistance is documented between this compound and other complex II inhibitors like cyenopyrafen and pyflubumide. Do not rotate these compounds within a resistance management program [2] [4].
  • Potential Cross-Resistance with other METIs: Be aware of potential, though less consistent, cross-resistance with METI-I (e.g., fenpyroximate) and METI-III (e.g., bifenazate) acaricides, often mediated by shared metabolic pathways like P450s [5] [2].

Our field control with this compound is failing. What are the first steps in diagnosis?

  • Confirm Resistance: Conduct a leaf-dip bioassay to establish the Resistance Ratio (RR) of your field population.
  • Identify the Mechanism: Perform synergist assays. If PBO significantly synergizes toxicity, P450s are likely involved. If DEM is highly effective, suspect GSTs [2].
  • Investigate Target-Site: For a comprehensive analysis, sequence the SdhB gene to check for known resistance mutations like H258Y or H146Q [2].

How can we design a robust resistance management strategy?

  • Rotate Modes of Action: Use acaricides from different, unrelated IRAC groups. The following workflow outlines a strategic approach to rotation.

Start Start: Need for Mite Control Decision Has a recent MOA been used? Start->Decision OptionA Select an acaricide from a different IRAC Group Decision->OptionA Yes OptionB Use non-chemical control (e.g., beneficial predators) Decision->OptionB No Apply Apply Treatment OptionA->Apply OptionB->Apply Monitor Monitor Efficacy & Resistance Apply->Monitor Monitor->Decision Continuous Process Success Resistance Managed Monitor->Success Control Effective

  • Incorporate Non-Chemical Controls: Integrate biological control agents, such as the predatory mite Phytoseiulus persimilis, which is highly effective against Tetranychus species [5].
  • Limit Applications: Adhere to label restrictions, typically no more than one application per season for high-resistance-risk miticides like this compound [5].

References

optimizing Cyflumetofen application for IPM programs

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen: Mode of Action & Efficacy

What is the mode of action of this compound? this compound is a benzoyl acetonitrile acaricide that acts as a mitochondrial complex II inhibitor in the electron transport chain [1] [2]. It is a pro-acaricide; its toxic activity is primarily delivered by its de-esterified metabolite, AB-1 [1]. This inhibition leads to a loss of motor coordination, paralysis, and eventual death of the mite [2]. It is highly selective, primarily affecting spider mites, and has little to no effect on insects, crustaceans, or vertebrates under practical use conditions, making it suitable for IPM programs [1].

Against which mite species is this compound effective? this compound is effective against all life stages (eggs, nymphs, and adults) of various economically important Tetranychid mites [3] [2], as shown in the following table.

Table 1: Key Mite Species Controlled by this compound

Mite Species Common Name
Tetranychus urticae Twospotted spider mite [3] [2]
Tetranychus cinnabarinus Carmine spider mite [3] [2]
Panonychus ulmi European red mite [3]
Panonychus citri Citrus red mite [3] [2]
Oligonychus ununguis Spruce spider mite [3]
Eotetranychus willamettei Willamette spider mite [3]

Resistance Management & Mechanisms

What are the known resistance mechanisms to this compound? Research on the carmine spider mite (Tetranychus cinnabarinus) has identified a metabolic resistance mechanism mediated by the nuclear hormone receptor TcHR96h [4].

  • Role of TcHR96h: This transcription factor acts as a xenosensor. Upon exposure to this compound, TcHR96h directly binds to the compound, translocates to the nucleus, and activates the expression of detoxification genes [4].
  • Key Detoxification Gene: TcHR96h specifically regulates the overexpression of TcGSTm02, a glutathione S-transferase (GST) gene, which has been shown to be involved in this compound detoxification [4].
  • Experimental Evidence: RNAi-mediated silencing of TcHR96h in resistant mites significantly increased their susceptibility to this compound, confirming its pivotal role in the resistance phenotype [4].

The following diagram illustrates this resistance pathway.

resistance_pathway Pesticide This compound Exposure Sensor Nuclear Receptor TcHR96h Pesticide->Sensor Binds Metabolite Metabolized to AB-1 Pesticide->Metabolite DetoxGene Detoxification Gene TcGSTm02 (GST) Sensor->DetoxGene Activates Transcription Target Inhibits Mitochondrial Complex II Metabolite->Target Resistance Resistance Phenotype DetoxGene->Resistance Confers

Diagram 1: this compound resistance initiation pathway via the TcHR96h nuclear receptor.

How can I monitor for resistance in field populations? You can use a bioassay to monitor susceptibility. The protocol below is adapted from a study on Tetranychus cinnabarinus [4].

  • 1. Mite Collection: Collect field populations of spider mites from various locations using a fine brush.
  • 2. Leaf-Dip Bioassay:
    • Prepare a series of concentrations of this compound (e.g., from 0.1 to 500 mg/L) and a water-only control.
    • Dip clean bean leaves (Phaseolus vulgaris) in each solution for 10 seconds and allow them to air dry.
    • Place each treated leaf in a separate Petri dish on a moistened filter paper.
    • Transfer 30-50 adult female mites onto each treated leaf.
    • Seal the dishes to prevent mites from escaping.
  • 3. Data Collection and Analysis:
    • Assess mortality after 48 hours under controlled conditions (e.g., 25°C, 60% RH).
    • A mite is considered dead if it does not move when prodged with a fine brush.
    • Use statistical software (e.g., R) to calculate the LC50 (lethal concentration that kills 50% of the population) and their 95% confidence limits using probit analysis.
  • 4. Interpretation: Compare the LC50 of your field populations to the LC50 of a known susceptible laboratory strain. A significant increase in the LC50 (Resistance Ratio) indicates the development of resistance.

Table 2: Sample Bioassay Data from a Resistant Strain

Strain Type LC50 (mg/L) 95% Confidence Limits (mg/L) Resistance Ratio
Susceptible (SS) 2.9 2.4 - 3.6 1.0 [4]
Resistant (CyR) 235.0 210.0 - 254.0 81.0 [4]
Resistant + TcHR96h silenced 68.0 38.0 - 90.0 23.4 [4]

Application & IPM Integration

How can this compound be optimally applied within an IPM framework? Its favorable toxicological profile and selectivity make it a valuable tool for IPM [3] [2].

  • Preserve Beneficials: this compound has minimal impact on non-target and beneficial organisms, allowing predatory mites and insects to continue providing biological control services [3].
  • Rotate with Other Modes of Action: To mitigate resistance development, rotate this compound (IRAC Group 25A) [2] with acaricides from different IRAC groups. Avoid using other complex II inhibitors in succession.
  • Targeted Application: Use at the first sign of mite infestation. It provides good knockdown and long residual activity [3].
  • Consider Intraspecific Variation: Be aware that different mite strains (e.g., "Red" and "White" strains of Tetranychus kanzawai) can have varying baseline detoxification abilities, which may influence the initial efficacy and the speed of resistance development [5].

References

Cyflumetofen metabolite B-3 genotoxic potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Cyflumetofen & Metabolite B-3

Q1: What is metabolite B-3 of this compound and why is it a regulatory concern? Metabolite B-3 is a key environmental metabolite of the acaricide this compound. The European Food Safety Authority (EFSA) has highlighted concerns about its potential to leach into groundwater. The approval of this compound in the EU was amended in 2019 to restrict uses where the level of metabolite B-3 in groundwater is expected to exceed 0.1 μg/L [1]. This regulatory action indicates that B-3 is a relevant metabolite for environmental risk assessment, though its specific genotoxic potential is not detailed in the available literature.

Q2: What is the established residue definition for this compound enforcement and risk assessment? For different commodities, the residue definitions are proposed as follows [1]:

Matrix Residue Definition for Enforcement Residue Definition for Risk Assessment
Plants This compound (sum of isomers) Sum of this compound (sum of isomers) and 2‐(trifluoromethyl)benzoic acid (metabolite B‐1), expressed as this compound
Animals 2‐(trifluoromethyl)benzoic acid (metabolite B‐1) Sum of this compound (sum of isomers) and 2‐(trifluoromethyl)benzoic acid (metabolite B‐1), expressed as this compound

Q3: Are there stereoselective toxicity concerns with this compound? Yes. This compound is a chiral molecule, and its enantiomers exhibit stereoselective toxicity. A study on earthworms (Eisenia foetida) found that the enantiomers were selectively enriched and caused oxidative stress and DNA damage. The toxicity order was reported as (-)-CYF > Rac-CYF > (+)-CYF. This means the racemate (Rac-CYF) used in commercial products contains enantiomers with different toxicological profiles, which must be considered a potential variable in your experiments [2].

Proposed Experimental Protocols

For a comprehensive genotoxicity assessment of metabolite B-3, you can adopt a tiered testing strategy, as a standardized protocol was not found in the search results.

1. In Vitro Testing Battery

  • Bacterial Reverse Mutation Assay (Ames Test): Use Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA, with and without metabolic activation (S9 mix), to assess gene mutations.
  • In Vitro Mammalian Cell Micronucleus Test: Utilize human lymphocytes or TK6 cells to detect chromosomal damage (clastogenicity and aneugenicity) after 1.3-1.5 cell cycles, with and without S9 activation.
  • In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): Employ the L5178Y tk⁺/⁻ mouse lymphoma cell line to detect mutations at the thymidine kinase (TK) locus, which can indicate both gene mutations and chromosomal events.

2. In Vivo Follow-Up Testing If in vitro results are positive, proceed with an in vivo Mammalian Erythrocyte Micronucleus Test. Administer metabolite B-3 to rodents (e.g., mice) via a relevant route and examine bone marrow or peripheral blood for micronuclei in polychromatic erythrocytes to assess chromosomal damage in a whole organism.

3. Assessment of Oxidative Stress as a Key Endpoint The genotoxic potential of a compound can be linked to its ability to induce oxidative stress. The following workflow, based on a study of the parent compound this compound, outlines key endpoints you can measure in an in vivo model like earthworms [2].

Start Start: Metabolite Exposure OxidativeStress Oxidative Stress Biomarkers Start->OxidativeStress In vivo model (e.g., earthworms) EnzymeActivity Enzyme Activity Assays OxidativeStress->EnzymeActivity Measure DNADamage DNA Damage Assessment EnzymeActivity->DNADamage Correlate with End End: Data Synthesis DNADamage->End Comet Assay Results

Troubleshooting Tip: If you encounter high background DNA damage in controls, ensure that the dissection and cell dissociation steps for the comet assay are performed quickly and on ice to prevent artifactual DNA damage.

Analytical Methods for Metabolite Monitoring

The following table summarizes analytical methods for monitoring this compound and its metabolites, which is crucial for dosing and residue analysis in your genotoxicity studies [1].

Matrix Analyte Technology LOQ Status & Notes
Plants, Soil This compound (sum of isomers) Fully validated method 0.01 mg/kg Achievable in routine analysis
Animal Tissues, Milk, Eggs 2-(trifluoromethyl)benzoic acid (Metabolite B-1) LC-MS/MS 0.02 mg/kg Fully validated; ILV* pending
Milk, Liver 2-(trifluoromethyl)benzoic acid (Metabolite B-1) LC-MS/MS 0.01 mg/kg Deemed achievable for routine analysis

*ILV: Independent Laboratory Validation

Troubleshooting Tip: For LC-MS/MS analysis of metabolite B-1, the lack of a completed ILV means you should prioritize internal standardization (e.g., using a stable isotope-labeled analog) to ensure quantitative accuracy and precision in your results.

Key Signaling Pathways & Toxicity Mechanisms

While the specific pathway for metabolite B-3 is unknown, the parent compound this compound induces toxicity in earthworms through oxidative stress, which can ultimately lead to DNA damage. This pathway provides a plausible mechanistic starting point for your investigation into B-3 [2].

Exposure Metabolite B-3 Exposure OxidativeStress Induction of Oxidative Stress Exposure->OxidativeStress EnzymeResponse Altered Enzyme Activity OxidativeStress->EnzymeResponse Biomarkers Oxidative Stress Biomarkers OxidativeStress->Biomarkers Elevates DNADamage DNA Damage OxidativeStress->DNADamage Causes

Key Biomarkers to Measure:

  • Antioxidant Enzymes: Superoxide dismutase (SOD), Catalase (CAT), Peroxidase (POD).
  • Detoxification Enzymes: Glutathione S-transferase (GST).
  • Oxidative Damage Markers: Malondialdehyde (MDA) levels.
  • Direct DNA Damage: Assessed via the Comet assay [2].

References

Quantitative Comparison of Enantioselective Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data demonstrating the toxicity differences between cyflumetofen enantiomers across various organisms and cell lines.

Organism / Test System Toxicity Endpoint (+)-CYF (-)-CYF rac-CYF Key Findings & Enantioselectivity Citation

| Red Spider Mites (Tetranychus urticae) (Target Organism) | Acute LD₅₀ | Lowest value (Highest toxicity) | Higher than (+)-CYF | Intermediate | (+)-CYF is 2.2 to 3.9 times more toxic than (-)-CYF to target mites. [1] [2] | [1] [2] | | Honeybees (Apis mellifera) (Non-Target Organism) | Acute LD₅₀ | High value (Low toxicity) | High value (Low toxicity) | High value (Low toxicity) | All forms showed low acute toxicity to honeybees. [1] [2] | | MCF-7 Cells (Human Breast Cancer) | Cell Viability (High Conc. ≥100 μM) | Strongest inhibition | Weaker inhibition | Intermediate inhibition | Significant enantioselective cytotoxicity, with (+)-CYF being the most potent. [1] [2] | | MCF-7 Cells | Cell Proliferation (Low Conc. 1 μM) | Promoted proliferation (similar to estradiol) | No significant effect | No significant effect | (+)-CYF showed estrogen-like activity, indicating potential as an endocrine disruptor. [1] [2] [3] | | HepG2 Cells (Human Liver Cancer) | Oxidative Stress & Cytotoxicity (IC₅₀, ROS, etc.) | Lower toxicity | Higher toxicity | Intermediate toxicity | Toxicity order: (-)-CYF > rac-CYF > (+)-CYF. [4] [5] | | Earthworms (Eisenia foetida) (Non-Target Organism) | Oxidative Stress & DNA Damage (SOD, CAT, GST, MDA) | Lower oxidative damage | Higher oxidative damage | Intermediate effects | (-)-CYF induced greater oxidative stress and DNA damage than (+)-CYF. [6] [7] |

Detailed Experimental Protocols

The data in the table above were generated using standardized and validated bioassays. Here is a summary of the key methodologies cited.

  • Acute Toxicity Testing on Arthropods (Mites & Honeybees)

    • Test Organisms: Target mites (e.g., Tetranychus urticae) and non-target honeybees (Apis mellifera). [1] [2].
    • Dosing: Arthropods are exposed to a series of concentrations of rac-CYF, (+)-CYF, and (-)-CYF, typically via topical application or contact with treated surfaces. [1] [2].
    • Endpoint Measurement: Mortality is recorded after a specified period (e.g., 24, 48, or 72 hours). The LD₅₀ (median lethal dose) is then calculated using statistical models like Probit analysis. [1] [2].
  • In Vitro Cytotoxicity and Proliferation Assays (MCF-7 & HepG2 Cells)

    • Cell Culture: MCF-7 (human breast cancer) or HepG2 (human liver cancer) cells are maintained in standard culture media. [1] [4].
    • Chemical Exposure: Cells are treated with a range of concentrations of the CYF enantiomers and the racemate for a set duration. [1] [4].
    • Viability/Proliferation Measurement:
      • MTT Assay: Measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, which serves as a proxy for cell viability and proliferation. [4] [5].
      • Estrogenic Effect: For MCF-7 cells, proliferation induced by low concentrations (1 μM) of CYF is compared to the effect of estradiol. [1] [2].
  • Assessment of Oxidative Stress in Cells and Earthworms

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. [4].
    • Lipid Peroxidation: Malondialdehyde (MDA) content is quantified, often using the thiobarbituric acid reactive substances (TBARS) method, as a marker of oxidative damage to cell membranes. [6] [4].
    • Antioxidant Enzyme Activities: The activities of key enzymes are spectrophotometrically assessed:
      • Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals. [6] [4].
      • Catalase (CAT): Breaks down hydrogen peroxide. [6] [4].
      • Glutathione S-transferase (GST): Involved in detoxification and conjugation reactions. [6] [7].
  • Earthworm Toxicity and Transcriptomics

    • Exposure: Earthworms (Eisenia fetida) are exposed to CYF in artificial soil. [6] [7].
    • Biomarker Analysis: Protein content, enzyme activities (SOD, CAT, GST, etc.), and MDA levels are measured in earthworm tissues. [6] [7].
    • DNA Damage Assessment: The Comet assay (single-cell gel electrophoresis) is used to detect genotoxicity in earthworm coelomocytes. [6].
    • Transcriptomic Analysis: RNA sequencing (RNA-seq) is performed on earthworm tissues to identify differentially expressed genes (DEGs) and uncover altered metabolic pathways. [6].

Mechanisms of Enantioselective Toxicity

The differential toxic effects of CYF enantiomers arise from their specific interactions with biological systems. The following diagram synthesizes the key mechanistic pathways described in the research.

G Start Exposure to This compound Enantiomers ER Estrogen Receptor (ER) Activation? Start->ER OxStress Induction of Oxidative Stress Start->OxStress Detox Detoxification Enzyme Response (e.g., GST) Start->Detox E1 (+)-CYF ER->E1 Strong binding & proliferation in MCF-7 E2 (-)-CYF ER->E2 Weak or no effect OxStress->E1 Weaker effect in non-targets OxStress->E2 Major induction of ROS, MDA, SOD, CAT Detox->E1 In target mites, may inhibit GST Detox->E2 In earthworms, activates GST/CarE Apop Cytotoxicity & Cell Damage E1->Apop High concentration viability loss E2->Apop High concentration viability loss & DNA damage

The diagram above illustrates the core mechanisms, and the points below provide further detail:

  • Enantiomer-Specific Target Interaction: The higher toxicity of (+)-CYF to mites is linked to its more effective binding to and potential inhibition of glutathione S-transferase (GST), a key detoxification enzyme in the mites, leading to fatal energy disruption [1]. In contrast, the greater oxidative stress induced by (-)-CYF in earthworms and HepG2 cells triggers a compensatory upregulation of other detoxification enzymes like GST and carboxylesterase (CarE) [6] [7].

  • Endocrine Disruption Potential: The unique ability of (+)-CYF to promote the proliferation of MCF-7 cells (which express estrogen receptors) at low concentrations indicates it may function as an endocrine disruptor by mimicking estrogen [1] [2] [3]. Proteomic analysis in honeybees further supported this by showing an upregulation of an estrogen-induced protein analog [1].

  • Downstream Transcriptomic Changes: In earthworms, transcriptome analysis revealed that chronic exposure to CYF enantiomers dysregulates genes involved in critical pathways, including metabolic detoxification, oxidative phosphorylation, and nucleotide repair mechanisms, providing a molecular-level explanation for the observed physiological damage [6].

Conclusion

This comparative analysis underscores the importance of evaluating chiral pesticides at the enantiomer level. The data suggest that developing a single-enantiomer product based on (+)-CYF could potentially offer effective pest control with a reduced ecological burden, pending further investigation into its endocrine effects.

References

Cyflumetofen vs Sila-Cyflumetofen efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Efficacy Comparison

The table below summarizes the available data for a comparative analysis. Sila-Cyflumetofen is a research compound created through a carbon-silicon isosteric replacement, where the tert-butyl group in Cyflumetofen is replaced by a trimethylsilyl group [1].

Feature This compound Sila-Cyflumetofen (Experimental)
Chemical Group Benzoylacetonitrile [2] Silicon-containing analogue of this compound [1]
Primary Target Mitochondrial electron transport chain, Complex II (Succinate Dehydrogenase) [3] [2] Same target (Complex II); binding mode differs due to structural change [1]
Key Structural Group para-tert-butylphenyl [1] para-trimethylsilylphenyl (via C-Si replacement) [1]
Acaricidal Activity Excellent control against various mites (e.g., Tetranychus urticae) [3] [2] Retains high-level activity; comparable to this compound [1]
Experimental LC50 vs. *T. urticae* Data not available in search results 9.85 mg/L [1]
Enzyme Inhibition (IC50) Data not available in search results 0.021 µM (against target complex II) [1]

Experimental Data & Research Context

The data for Sila-Cyflumetofen comes from a foundational research paper focused on its design and initial testing.

  • Synthesis and Design Rationale: Sila-Cyflumetofen was synthesized in a 5-step process. The core strategy was carbon-silicon isosteric replacement, a method used in drug and agrochemical discovery to modify a molecule's physicochemical properties, biological activity, and target selectivity, potentially leading to new intellectual property [1].
  • Experimental Protocol for Efficacy: The acaricidal activity of Sila-Cyflumetofen was evaluated against susceptible female adults of the two-spotted spider mite (Tetranychus urticae) using a standard leaf-dip method [1].
    • Preparation: Cowpea leaves were dipped in solutions of the experimental compound for 10 seconds.
    • Treatment & Rearing: After the leaves dried, they were placed in a petri dish and infested with spider mites.
    • Incubation & Assessment: The mites were incubated in a controlled environment chamber, and mortality was assessed 48 hours after treatment. The LC50 (median lethal concentration) value was then calculated from the mortality data [1].
  • Experimental Protocol for Enzyme Inhibition: The inhibitory activity on the mitochondrial complex II (succinate-ubiquinone oxidoreductase) was measured to confirm the target.
    • Enzyme Source: The complex II enzyme was prepared from the mitochondria of Tetranychus urticae.
    • Assay: An enzyme activity assay was performed, and the reduction of an electron acceptor was monitored spectrophotometrically.
    • Analysis: The IC50 value (concentration causing 50% enzyme inhibition) was determined by analyzing the rate of enzyme inhibition at different compound concentrations [1].

Resistance Mechanisms of Spider Mites

Understanding resistance is crucial for evaluating any acaricide. Research on Tetranychus urticae has identified specific detoxification genes that are upregulated in strains resistant to this compound.

Root This compound Resistance in Tetranychus urticae P450 Cytochrome P450 Monooxygenases (P450s) Root->P450 CCE Carboxyl/Cholinesterases (CCEs) Root->CCE GST Glutathione-S-Transferases (GSTs) Root->GST Gene2 Upregulated Gene: CYP392E7 P450->Gene2 Gene1 Upregulated Gene: TuCCE46 CCE->Gene1 Gene3 Downregulated Gene: TuCCE01 CCE->Gene3

The diagram above summarizes key findings from a 2022 transcriptome study, which showed that resistant mite strains had significantly increased P450s enzyme activity and upregulated expression of specific genes like TuCCE46, suggesting these are major players in metabolic resistance to this compound [4].

Research Summary

Sila-Cyflumetofen is a promising experimental analogue that retains the potent acaricidal activity of this compound by hitting the same molecular target. The current public data is from a single, initial study that confirms its principle and basic efficacy.

For a comprehensive comparison guide, the following steps would be necessary:

  • Seek newer studies published after the 2020 paper for updated or independent findings.
  • Look for direct comparisons in the same experiment, as these are often found in later-stage research or regulatory studies.
  • Investigate the resistance profile of Sila-Cyflumetofen against mite strains resistant to this compound, which would be a critical advantage.

References

Cyflumetofen Residue Behavior and Risk Assessment in Apples

Author: Smolecule Technical Support Team. Date: February 2026

A 2018 study provides key experimental data on the enantioselective degradation and distribution of Cyflumetofen in apples, which is central to its dietary risk assessment [1] [2].

Experimental Protocol and Key Findings

The researchers developed a chiral separation method using Ultra-performance Convergence Chromatography coupled with tandem Mass Spectrometry (UPC²-MS/MS) [1] [2]. The core methodology is outlined below:

G start Apple Sample Collection prep Sample Preparation start->prep chrom UPC²-MS/MS Analysis prep->chrom data Data Analysis chrom->data

The following table summarizes the key quantitative findings from this study:

Assessment Parameter Findings for this compound in Apples

| Half-lives of Enantiomers | (-)-form: 22.13 - 22.42 days (+)-form: 22.23 - 23.64 days [1] | | Uneven Distribution in Apple | Peel: 50% Peduncle: 22% Pomace: 16% [1] [2] | | Method Recovery Rate | 78.3% to 119.9% [1] | | Relative Standard Deviation (RSD) | Lower than 14.0% [1] | | Long-term Dietary Risk Conclusion | Consumption of apples does not pose a health risk when used according to good agricultural practices [1] [2] |

The study concluded that the degradation of the more toxic (-)-enantiomer was only slightly faster than the (+)-form, and the uneven distribution is a critical factor for risk assessment [1] [2].

Regulatory Status and Broader Risk Assessments

Regulatory bodies have reviewed this compound and established tolerance levels (Maximum Residue Levels, or MRLs) for various crops.

  • U.S. Environmental Protection Agency (EPA): The EPA has established numerous tolerances for this compound residues. In its assessments, the EPA concluded that there is a "reasonable certainty that no harm will result from aggregate exposure" to this compound, including for infants and children [3] [4]. The toxicological profile notes that this compound has low acute toxicity but is a skin sensitizer, with the adrenal gland identified as the primary target organ in animal studies [4].
  • European Food Safety Authority (EFSA): EFSA has conducted MRL reviews for this compound across the EU. While some data were missing, their assessment indicated that the long-term intake of residues is unlikely to present a risk to consumer health [5] [6].

References

Cyflumetofen environmental fate soil water comparison

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate Comparison: Soil vs. Water

Aspect Soil Water
Primary Degradation Process Microbial degradation [1] Hydrolysis (dominant abiotic process) [2]

| Typical Half-life (Range)| ~10.3 - 13.9 days [3] [4] | Hydrolysis: 1.2 hours - 23.3 days [2] Water/Sediment Systems: ~15.1 - 17.3 days [3] [4] | | Key Influencing Factors| Soil type, pH, oxygen (aerobic/anaerobic conditions) [3] [4] | pH and temperature are extremely significant [2] | | Major Metabolites Formed| B-1 (2-(trifluoromethyl) benzoic acid) and B-3 (2-(trifluoromethyl) benzamide) are formed in the soil matrix [3] [4] | In the water column, degradation primarily leads to B-3; in sediment, it degrades into B-1 [3] [4] | | Persistence & Mobility| Moderate persistence; metabolites can persist at low levels for over 100 days [3] [5] | Parent compound is not persistent, but its highly soluble and mobile metabolites pose a potential risk of water contamination [2] |

The relationship between these processes and the formation of metabolites can be visualized as follows:

G cluster_soil Fate in Soil cluster_water Fate in Water Cyflumetofen This compound Soil This compound->Soil Water This compound->Water Microbial Degradation Microbial Degradation Soil->Microbial Degradation Metabolite B-1 Metabolite B-1 Microbial Degradation->Metabolite B-1 Primary Metabolite B-3 Metabolite B-3 Microbial Degradation->Metabolite B-3 Hydrolysis Hydrolysis Water->Hydrolysis Water Column Water Column Hydrolysis->Water Column Forms Sediment Sediment Hydrolysis->Sediment Forms Water Column->Metabolite B-3 Primary Sediment->Metabolite B-1 Primary

Detailed Experimental Data and Protocols

The data in the comparison table is derived from specific experimental methodologies. Here is a summary of the key protocols from the cited research:

Soil Degradation Studies
  • Objective: To investigate the degradation dynamics of this compound and metabolite formation in different soils under aerobic and anaerobic conditions [3] [4].
  • Soils Tested: Four types, including black soil, sierozem, krasnozem, and fluvo-aquic soil [3] [4].
  • Experimental Setup: Soil samples were treated with this compound and incubated under controlled aerobic or anaerobic conditions. Samples were collected at predetermined intervals (e.g., day 0, 1, 3, 7, etc., up to 100 days) and analyzed [3] [4].
  • Analysis Method: Residual this compound and its metabolites (B-1 and B-3) were extracted and quantified. Degradation kinetics were determined to follow first-order kinetics, and half-lives were calculated [3] [4].
Hydrolysis Studies in Water
  • Objective: To determine the hydrolysis rate of this compound in water and identify its products under varying pH and temperature conditions [2].
  • Buffer Solutions: this compound was dissolved in different buffers (pH 4.0, 7.0, and 9.0) and kept in constant-temperature incubators (e.g., 25°C ± 1°C). Dark conditions were maintained to prevent photolysis [2].
  • Sampling: Aqueous samples were taken at specific time intervals. The reaction was quenched, and the concentrations of this compound and its metabolites were analyzed [2].
  • Analysis Method: Typically involved extraction with solvents like acetonitrile and analysis using techniques such as UHPLC-MS/MS. The hydrolysis rate constants and half-lives were calculated based on first-order kinetics [2].

Environmental and Toxicological Implications

  • Metabolite Toxicity: Metabolite B-3 is a compound of concern. The European Food Safety Authority (EFSA) has not been able to rule out its genotoxic potential, raising concerns about its impact on groundwater and surface water quality [2].
  • Enantioselective Effects: this compound is a chiral compound. Its enantiomers degrade at different rates in soil and exhibit enantioselective toxicity to non-target organisms, meaning one enantiomer may be more toxic than the other [1]. For instance, the (-)-enantiomer shows higher toxicity and can negatively affect soil microbial communities and nitrogen cycle functions [1].
  • Ecotoxicology: Studies on earthworms (Eisenia fetida) have shown that this compound can cause oxidative stress and activate detoxification enzymes, indicating potential sublethal toxicological effects on soil-dwelling organisms [5].

References

Cyflumetofen selectivity non-target organisms beneficial arthropods

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Cyflumetofen Selectivity

The selectivity of this compound, meaning its ability to control pest mites while sparing beneficial organisms, is primarily attributed to physiological selectivity. This encompasses differences in how the chemical is processed (metabolism) and its interaction with its target site at the molecular level [1].

  • Metabolism-Based Selectivity: This is the dominant mechanism. Resistant pest mites, such as Tetranychus urticae and Tetranychus cinnabarinus, overexpress specific detoxification enzymes that break down this compound before it can cause harm. Key enzymes identified include certain Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s) [1] [2]. Beneficial arthropods may either lack these specific enzymes or possess a different set that does not efficiently metabolize the compound, leading to higher toxicity in pest species.
  • Target-Site Based Selectivity: this compound acts as a mitochondrial complex II (succinate dehydrogenase) inhibitor. While the target site is generally conserved, minor genetic differences in the target protein between pest and beneficial species could theoretically affect the binding affinity of the acaricide, though this is less documented as a primary selectivity mechanism for this compound [1].
  • Initiation of Detoxification: Recent research has identified a nuclear receptor, HR96, as a key xenobiotic sensor. In pest mites, this compound directly binds to TcHR96h, triggering its translocation into the nucleus and activating the expression of detoxification genes like TcGSTm02 [3]. The presence and responsiveness of such signaling pathways can vary significantly between species, contributing to selectivity.

The diagram below illustrates this key detoxification pathway initiated by this compound in pest mites.

cyflumetofen_pathway Exposure This compound Exposure Binding Direct Binding to TcHR96h Receptor Exposure->Binding Translocation Nuclear Translocation of TcHR96h Binding->Translocation PromoterBinding Binding to TcGSTm02 Promoter Translocation->PromoterBinding GST_Overexpression Overexpression of TcGSTm02 Enzyme PromoterBinding->GST_Overexpression Detoxification Metabolic Detoxification of this compound GST_Overexpression->Detoxification Resistance Resistance Phenotype Detoxification->Resistance

Comparative Toxicity to Non-Target Organisms

The following tables summarize experimental data on the effects of this compound on various beneficial arthropods, which are crucial for integrated pest management (IPM) programs.

Table 1: Effects on Beneficial Insects (Honey Bees)

Species Test Type Key Findings Reference

| Apis mellifera (Honey bee) | Acute oral toxicity, Lab | LC~50~ (72h): 2.54 g a.i./L. • Histopathological damage to midgut & hypopharyngeal glands at sublethal doses. • Classified as low toxicity to honeybees, but sublethal effects noted. | [4] [5] |

Table 2: Effects on Beneficial Predatory Mites

Species Test Type Key Findings Reference

| Phytoseiulus persimilis | Sublethal (LC~10~, LC~30~) exposure | • Reduced oviposition period: 20.34 days (LC~30~) vs. 22.51 days (control). • Altered intrinsic rate of increase (r). | [6] | | Neoseiulus californicus | Sublethal (LC~10~, LC~30~) exposure | • Reduced oviposition period: 19.66 days (LC~30~) vs. 22.21 days (control). • Altered intrinsic rate of increase (r). | [6] |

Resistance Development in Target Pests

Resistance in target pest populations is a major challenge to the sustained selectivity and efficacy of this compound.

Table 3: Documented Resistance Cases in Spider Mites

Location Pest Species Resistance Level Primary Mechanism Reference
Turkey Tetranychus urticae Up to 1723-fold resistance Metabolic detoxification (GSTs, P450s) confirmed by synergist assays. [2]
Laboratory Tetranychus cinnabarinus High resistance Overexpression of TcGSTm02 and TcHR96h transcription factor. [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

  • Bioassay for Toxicity and Resistance Monitoring (Slide-Dip Bioassay) [2]: Adult female spider mites are briefly immersed in a series of this compound solutions of known concentrations. After transfer to fresh leaves, mortality is assessed after 24-48 hours. Data is analyzed using Probit analysis to determine LC~50~ (lethal concentration to kill 50% of the population) and resistance ratios.
  • RNA Interference (RNAi) for Gene Functional Analysis [3]: Double-stranded RNA (dsRNA) targeting a specific gene (e.g., TcHR96h) is synthesized. Adult mites are microinjected with or fed the dsRNA. After a set period, the efficiency of gene silencing is measured using qPCR. The change in the mites' susceptibility to this compound is then evaluated through bioassays to confirm the gene's role in resistance.
  • Synergism Assay to Identify Detoxification Enzymes [2]: Mites are pre-exposed to a sublethal dose of a synergist (e.g., DEM for GSTs) before being subjected to a standard bioassay with this compound. If the synergist significantly increases mortality, it indicates that the enzyme family inhibited by the synergist is involved in metabolizing the acaricide.

Key Takeaways for Research and Development

  • Selectivity Profile: this compound exhibits favorable selectivity towards beneficial insects like honey bees but can have significant sublethal effects on beneficial predatory mites, which must be considered in IPM programs.
  • Primary Mechanism: Its selectivity and resistance are predominantly driven by metabolic detoxification, specifically through GST enzymes, rather than target-site mutations.
  • Novel Regulatory Pathway: The discovery of the HR96 nuclear receptor as a direct xenobiotic sensor opens new avenues for understanding and potentially manipulating the onset of detoxification in pests.

References

comparative mitochondrial inhibition Cyflumetofen AB-1

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Activation Pathway

The following diagram illustrates the metabolic activation of cyflumetofen and the mechanism by which AB-1 inhibits mitochondrial complex II.

G cluster_inhibition Mechanism of Inhibition This compound This compound AB1 AB1 This compound->AB1  Metabolic  De-esterification ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) AB1->ComplexII  Binds and Inhibits ElectronFlow Electron Transport (Succinate to Fumarate) ComplexII->ElectronFlow ATPProduction ATP Production ElectronFlow->ATPProduction CellularDeath Cellular Energy Disruption → Mite Death ATPProduction->CellularDeath

Resistance Mechanisms

Spider mites develop resistance to this compound through two main types of mechanisms, both supported by experimental data:

  • Target-Site Resistance (Toxicodynamic): Mutations in the genes encoding the succinate dehydrogenase (SDH) complex, particularly in the sdhB and sdhC subunits, reduce the binding affinity of AB-1 [1] [2]. Key validated mutations include:

    • I260V/T/M in sdhB [2]
    • S56L in sdhC [2]
    • H258Y/L in sdhB [2]
    • H146Q in sdhB, a novel mutation outside the ubiquinone-binding site that confers high-level resistance [2]
  • Metabolic Resistance (Toxicokinetic): Mites enhance their ability to detoxify and eliminate this compound before it is activated or reaches its target. Key enzymes and regulatory pathways include:

    • Glutathione S-transferases (GSTs): Overexpression of specific genes like TuGSTd05 (in T. urticae) and TcGSTm02 (in T. cinnabarinus) directly metabolizes this compound [3] [4] [5].
    • Detoxification Pathways: A broad-spectrum pathway is initiated by Reactive Oxygen Species (ROS), which activates the transcription factor FOXO. FOXO upregulates xenobiotic sensors (CncC, AhR, HR96), which in turn increase the expression of detoxification genes like P450s, GSTs, and CCEs [6].
    • Nuclear Receptor Sensing: The nuclear receptor TcHR96h can directly bind to this compound, translocate to the nucleus, and activate the expression of detoxification genes like TcGSTm02 [5].

Key Experimental Data and Protocols

For researchers, the following quantitative data and methodologies are critical for evaluation.

Quantitative Inhibition and Resistance Data

The table below consolidates key experimental findings from the literature.

Study Focus Key Experimental Data / Result Method / Assay Used
Enzyme Inhibition AB-1 inhibits mitochondrial complex II at "extremely low concentrations"; parent this compound shows weak inhibition [7]. Mitochondrial enzyme inhibition assays (isolated complexes).
Resistance Level (Metabolic) Selected resistant (R_cfm) strain showed LC50 of 707.95 mg/L (Resistance Ratio, RR=117.6) vs. susceptible strain [3]. Bioassays (leaf-spray method), synergist assays (PBO, DEF).
Resistance Level (Target-Site) Field-derived strain (CyfR) with sdhB H146Q mutation had LC50 >5000 mg/L for multiple complex II inhibitors [2]. Bioassays (leaf-dip method), DNA sequencing.
Enzyme Activity In R_cfm strain: P450 activity significantly increased; UGT and CarE activity significantly decreased [3]. Enzyme-linked immunosorbent assay (ELISA).
Gene Expression In R_cfm strain: TuCCE46 significantly upregulated (3.37-fold) [3]. RNA-seq, quantitative real-time PCR (qRT-PCR) validation.
Functional Validation Silencing TcHR96h in resistant mites reduced LC50 of this compound from 235 mg/L to 68 mg/L [5]. RNA interference (RNAi) bioassays.
Functional Validation Introduction of sdhB H146Q mutation into susceptible strain via CRISPR/Cas9 conferred high resistance [2]. CRISPR/Cas9 gene editing (SYNCAS method).
Detailed Experimental Workflows
  • RNA-seq and qRT-PCR for Gene Expression: Total RNA is extracted from mite samples (e.g., susceptible vs. resistant strains). For transcriptome sequencing (RNA-seq), libraries are prepared and sequenced on a platform. Differentially expressed genes (DEGs) are identified through bioinformatics analysis. Key DEGs are validated using qRT-PCR with specific primers, and expression fold-changes are calculated using the 2−ΔΔCT method [3] [4].

  • CRISPR/Cas9 for Target-Site Validation: The SYNCAS method is used. A sgRNA is designed to target the genomic region of interest (e.g., sdhB). A donor DNA template containing the desired mutation (e.g., H146Q) is synthesized. These components are co-injected into female mites. Successful gene editing in the G1 progeny is identified through PCR and sequencing. The edited mites are then subjected to bioassays to confirm the phenotypic change in resistance [2].

References

Comparative Degradation and Activity of Cyflumetofen Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate key quantitative data on the environmental behavior and biological activity of cyflumetofen's (+)- and (-)-enantiomers.

Table 1: Enantioselective Degradation in Different Matrices

Matrix / Condition Half-life (Days) / Degradation Rate Enantiomeric Fraction (EF) / Notes Source
Soil (Field) (+)-CYF: 13.6 days; (-)-CYF: 12.2 days Statistically significant enantioselective degradation observed. [1]
Soil (Lab, with earthworms) (+)-CYF persisted longer than (-)-CYF (+)-CYF had a slower metabolic rate in earthworms. [2]
Citrus (Field) (-)-CYF: 16.5 days; (+)-CYF: 20.0 days EF range: 0.42–0.50, indicating enantioselectivity. [3]
Tomato (Cultivation) Faster in greenhouse vs. open field Affected by tomato cultivar and climate factors. [4]
Tomato (Processing) Peeling was a key removal step Homogenization and simmering led to concentration. [4]

Table 2: Enantioselective Toxicity and Bioactivity

Organism / System Observation Enantiomer Ratio (Toxicity/Bioactivity) Source
Honeybee (A. mellifera) Acute toxicity (+)-CYF was 3.9 times more toxic than (-)-CYF. [5]
Spider Mite (T. urticae) Acaricidal activity (+)-CYF was 2.2 times more active than (-)-CYF. [5]
Human HepG2 Cells Cytotoxicity & oxidative stress Order of toxicity: (-)-CYF > Rac-CYF > (+)-CYF. [3]
Human MCF-7 Cells Estrogenic activity (proliferation) Effect: (+)-CYF > Rac-CYF ≈ (-)-CYF. [5]
Earthworms (E. foetida) Chronic toxicity, enzyme activity Induced enantiomer-specific DNA damage and oxidative stress. [2]

Detailed Experimental Protocols

The following methodologies are commonly used in the cited studies to generate the comparative data.

Chiral Separation and Analysis
  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry (MS/MS). [6] [1]
  • Chiral Column: Chiralpak AD-H. [6]
  • Mobile Phase: Typically a normal-phase mixture of n-hexane and isopropanol (e.g., 95:5, v/v). [6]
  • Detection: Ultraviolet (UV) detection at 234 nm or mass spectrometry for higher sensitivity. [6]
  • Elution Order: The (-)-enantiomer elutes first, followed by the (+)-enantiomer. [6]
Degradation Studies in Soil and Plants
  • Field Trials: this compound is applied according to maximum registered label rates on crops (e.g., tomatoes, citrus) or soil plots. [4] [3]
  • Sampling: Samples (soil, fruit) are collected at predetermined intervals post-application. [4] [3]
  • Analysis: Samples are homogenized, extracted with solvents (e.g., acetonitrile), purified (e.g., with PSA and GCB sorbents), and analyzed using the chiral HPLC/MS methods above. [3]
  • Data Calculation: The residue concentrations are used to calculate half-lives and the Enantiomeric Fraction (EF = peak area of [+]-enantiomer / total peak area of both enantiomers). An EF of 0.5 indicates a racemic mixture, while deviation indicates enantioselectivity. [3]
Toxicity and Bioactivity Assays
  • Acute Toxicity (Bees, Mites): Tests often follow standardized bioassays (e.g., OECD guidelines). Insects are topically treated with a series of enantiomer concentrations, and mortality is recorded after 24-48 hours. The LC₅₀ (lethal concentration for 50% of the population) values are then calculated and compared. [5]
  • Cytotoxicity (Human Cells): Human cell lines (e.g., HepG2, MCF-7) are exposed to different concentrations of the individual enantiomers.
    • Cell Viability: Measured using assays like MTT, which assesses mitochondrial function. [3]
    • Oxidative Stress: Measured by quantifying Reactive Oxygen Species (ROS) generation, lipid peroxidation (MDA content), and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT). [3]
    • Estrogenic Activity: For MCF-7 cells, proliferation is a key endpoint, often measured over several days. [5]

The following diagram illustrates the core workflow for the chiral separation and analysis that underpins these studies.

Start Racemic this compound Sample Step1 Sample Preparation (Extraction, Purification) Start->Step1 Step2 Chiral Chromatography Chiralpak AD-H Column n-Hexane/Isopropanol Mobile Phase Step1->Step2 Step3 Detection Step2->Step3 Result1 (-)-Cyflumetofen (First Eluting) Step3->Result1 Result2 (+)-Cyflumetofen (Second Eluting) Step3->Result2

Key Insights for Professionals

The data indicates that the (+)-enantiomer of this compound is more critical for its intended acaricidal action but also poses a greater risk to non-target insects like honeybees. Conversely, the (-)-enantiomer appears to be more significantly associated with cytotoxicity in human cells. This enantioselectivity highlights a potential for developing a more targeted and environmentally friendly product by using a single, highly active enantiomer.

References

Cyflumetofen safety profile compared to traditional acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Safety & Environmental Profile

Property Value Assessment / Implication
Oral Mammalian Toxicity (Rat) Low [1] Low risk from oral exposure.
Aquatic Toxicity High (Acute EC₅₀ for algae, invertebrates, fish ≤ 0.1 mg/L) [1] Poses a high risk to aquatic organisms; strict controls needed near water.
Honeybee Toxicity Low [1] Lower risk to beneficial pollinators compared to many broad-spectrum insecticides.
Toxicity to Other Biodiversity Moderate to High [1] Can be harmful to most other insects and arthropods.
Environmental Persistence Low [1] Non-persistent; less likely to cause long-term soil or water contamination.
Water Solubility 0.0281 mg/L (at 20°C) [1] Low solubility reduces leaching into groundwater.
Octanol-Water Partition Coefficient (Log P) 4.3 (at 25°C) [1] High; potential to bioaccumulate in fatty tissues.

Mechanism of Action and Experimental Data

This compound's unique mechanism and the experimental data supporting its safety profile are key to understanding its place in pest management.

Mode of Action

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25A compound [1]. It acts as a mitochondrial complex II electron transport inhibitor [1]. This means it disrupts cellular energy production in mites, leading to paralysis and death. This specific target site is different from the neurotoxic targets of many traditional acaricides (like organophosphates or pyrethroids), making it a valuable tool for managing resistant mite populations [1].

The diagram below illustrates its specific action at the cellular level.

G Mite Mite Absorbed into body Absorbed into body Mite->Absorbed into body Ingestion Ingestion Ingestion->Mite Targets Mitochondria Targets Mitochondria Absorbed into body->Targets Mitochondria Inhibits Complex II Inhibits Complex II Targets Mitochondria->Inhibits Complex II Disrupts Electron Transport Chain Disrupts Electron Transport Chain Inhibits Complex II->Disrupts Electron Transport Chain Energy Production Fails (No ATP) Energy Production Fails (No ATP) Disrupts Electron Transport Chain->Energy Production Fails (No ATP) Paralysis and Death Paralysis and Death Energy Production Fails (No ATP)->Paralysis and Death

Basis for Safety Assessments

The data in the table above is primarily derived from standardized regulatory studies required for pesticide approval, particularly under frameworks like the European Union's EC 1107/2009 [1]. The key experimental protocols include:

  • Acute Toxicity Studies (OECD 423, 425): These determine the lethal dose (LD₅₀) for mammals, birds, and bees, establishing the "low mammalian toxicity" classification [1].
  • Environmental Fate Studies (OECD 106, 307): These assess solubility, soil degradation, and persistence, supporting the "low persistence" claim [1].
  • Aquatic Toxicology Studies (OECD 201, 202, 203): These tests measure effects on algae, daphnia, and fish over 48-96 hours, generating the EC₅₀/LC₅₀ values that lead to the "high aquatic toxicity" classification [1].

Comparison to Traditional Acaricide Classes

When compared to older chemical classes, this compound's profile shows a clear shift in the trade-offs between efficacy, human safety, and environmental impact.

Acaricide Class Example Compounds Key Mammalian & Environmental Concerns This compound's Comparative Standing
Organophosphates Chlorpyrifos [2] Acutely toxic; inhibit acetylcholinesterase, requiring antidotes (atropine) [2]. Safer for humans; different mode of action avoids neurotoxicity [1].
Benzimidazoles Carbendazim [3] Can cause testicular toxicity and reproductive damage in mammals [3]. No evidence of similar reproductive toxicity; different biochemical target.
Mercury-Based Various Severe reproductive & developmental toxicity; bioaccumulation [3]. Much safer profile; not a heavy metal and is non-persistent [1].
Formamidines Amitraz [2] Alpha-2 adrenergic agonist; can cause CNS depression, bradycardia, and hyperglycemia in mammals [2]. Lower mammalian toxicity; symptoms are not related to adrenergic agonism.

Key Takeaways for Professionals

  • For Resistance Management: this compound's Group 25A mode of action is a vital resource in Integrated Pest Management (IPM) programs for controlling mites resistant to other chemical classes [1].
  • For Environmental Planning: Its high aquatic toxicity necessitates careful application to prevent runoff into ponds, streams, or rivers. Its low bee toxicity makes it suitable for use in flowering crops where pollinators are active, but its impact on other beneficial arthropods should be considered [1].
  • For Human Safety: Its low oral toxicity reduces the risk of severe acute poisoning for applicators and researchers handling the material, a significant advantage over organophosphates [1] [2].

References

Residue Distribution of Cyflumetofen in Apple Parts

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental data on how cyflumetofen residues are distributed in apples. The data shows an uneven distribution, with the highest concentration found in the peel [1] [2].

Apple Part Relative this compound Content (%) Notes / Experimental Context
Peel 50% Accounts for half of the total residue content.
Peduncle 22% The stalk of the apple.
Pomace 16% The pulpy residue remaining after fruit is crushed for juice.
Whole Apple - Half-lives of enantiomers: approximately 22-24 days (under field conditions) [1].

Detailed Experimental Protocols

To ensure the reliability of the data, robust analytical methods were employed. Here is a breakdown of the key experimental protocols cited in the research.

Analytical Method: UPC²-MS/MS

This method was used for the enantioselective separation, identification, and quantification of this compound in apple matrices [1] [3].

  • Instrumentation: Ultra-Performance Convergence Chromatography coupled with Tandem Mass Spectrometry.
  • Chromatographic Column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size).
  • Mobile Phase: CO₂ (A) and isopropanol (B) in a ratio of 96.5:3.5 (v/v).
  • Flow Rate: 1.2 mL/min.
  • Run Time: 5 minutes, using isocratic elution.
  • Method Validation:
    • Linearity: Satisfactory with R² > 0.9990 for a concentration range of 10–5000 μg/L [1].
    • Recovery: Ranged from 78.3% to 119.9% for various apple parts [1] [2].
    • Precision: Relative Standard Deviations (RSDs) were lower than 14.0% [1].
    • Limit of Quantification (LOQ): 10 μg/L [1].
Sample Preparation and Processing Factors

Research has also investigated how commercial and home processing affects this compound residue levels in apple products [3].

  • General Principle: Processing factors (PFs) are used to quantify the change in residue levels. A PF < 1 indicates a reduction in residue, while a PF > 1 indicates concentration.
  • Key Findings:
    • Peeling: This step is particularly effective at reducing residues, as it removes the part of the fruit where the pesticide is most concentrated [1] [3].
    • Overall Trend: Processing steps like washing, peeling, juicing, and fermentation generally lead to PFs of less than 1, reducing residue levels in the final product (e.g., apple juice, wine, and vinegar) [3].

The workflow below summarizes the key stages of the experimental process for determining this compound residues in apples.

G Start Start: Field Trial & Sampling SamplePrep Sample Preparation (Homogenization of apple parts) Start->SamplePrep Extraction Analyte Extraction SamplePrep->Extraction Analysis UPC²-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Validation Analysis->DataProcessing Result Result: Residue Distribution Data DataProcessing->Result

Interpretation and Significance

For researchers and scientists, the key takeaways are:

  • Focus on the Peel: The high residue concentration in the apple peel is a critical finding for risk assessment and developing processing strategies to reduce exposure.
  • Enantioselective Considerations: this compound is a chiral pesticide. The toxicities of its enantiomers are different, with one study noting that (-)-cyflumetofen > rac-cyflumetofen > (+)-cyflumetofen in terms of toxicity to target mites and human cells [1]. The analytical method used is capable of separating these enantiomers for a more accurate risk evaluation.
  • Dietary Risk: Studies indicate that when this compound is applied according to good agricultural practices, the consumption of apples does not pose a significant health risk to the population [1] [2].

References

Comparison of Chiral Separation Methods for Cyflumetofen

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of two validated chiral separation methods for cyflumetofen.

Parameter Normal-Phase HPLC [1] UPC2-MS/MS [2]
Principle Normal-phase chromatography with UV detection Supercritical fluid chromatography with tandem mass spectrometry
Analytical Column Chiralpak AD-H Trefoil AMY1 (150 mm × 2.1 mm, 2.5 µm)
Mobile Phase n-hexane/2-propanol (95:5, v/v) CO₂/isopropanol (96.5:3.5, v/v)
Flow Rate 1.0 mL/min 1.2 mL/min
Detection UV at 234 nm Triple quadrupole mass spectrometry (MS/MS)
Runtime Information missing 5 minutes
Resolution (Rs) 5.5 Good resolution (specific value not provided)
Elution Order (-)-cyflumetofen first, then (+)-cyflumetofen Information missing
Linearity (R²) Information missing > 0.9990
LOD (per enantiomer) 0.1 - 0.15 mg/kg 2.8 - 4.7 µg/L
LOQ (per enantiomer) 0.33 - 0.5 mg/kg 10 µg/L
Average Recovery 71.4% - 102.0% 78.3% - 119.9%
Precision (RSD) < 14.8% < 14.0%

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Normal-Phase HPLC Method [1]

This method is applied to cucumber, tomato, and apple samples.

  • Sample Preparation: The specific procedure for sample extraction and cleanup is not detailed in the provided abstract. The method is validated for these matrices, implying a reliable sample preparation protocol exists in the full text.
  • Chromatographic Conditions:
    • Column: Chiralpak AD-H (a cellulose-based chiral stationary phase).
    • Mobile Phase: n-hexane and 2-propanol in a 95:5 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Temperature: The column is maintained at 25°C.
    • Detection: Ultraviolet (UV) detection at a wavelength of 234 nm.
  • Method Validation:
    • Specificity: Excellent separation was achieved with a resolution of 5.5.
    • Accuracy: Recoveries were validated across fortification levels, ranging from 71.4% to 102.0%.
    • Precision: The Relative Standard Deviation (RSD) was below 14.8% for all matrices.
    • Sensitivity: The Limit of Detection (LOD) was 0.1-0.15 mg/kg, and the Limit of Quantitation (LOQ) was 0.33-0.5 mg/kg for each enantiomer.
UPC2-MS/MS Method [2]

This method is used for apples and involves a "greener" chemistry approach.

  • Sample Preparation: Apple samples are fortified (spiked) with this compound at different concentration levels. The extraction and cleanup processes are not described in detail in the provided excerpt.
  • Chromatographic Conditions:
    • Column: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 µm particle size).
    • Mobile Phase: CO₂ (solvent A) and isopropanol (solvent B) in a 96.5:3.5 (v/v) ratio, run isocratically.
    • Flow Rate: 1.2 mL/min.
  • Detection:
    • Instrument: Triple quadrupole mass spectrometer.
    • Mode: Multiple Reaction Monitoring (MRM).
  • Method Validation:
    • Specificity: The method showed good resolution and peak shapes for the two enantiomers.
    • Linearity: Excellent linearity (R² > 0.9990) was observed in the concentration range of 10–5000 µg/L.
    • Matrix Effect: Evaluated by comparing standards in solvent versus matrix-matched solutions.
    • Accuracy & Precision: Recoveries ranged from 78.3% to 119.9%, with RSDs lower than 14.0%.
    • Sensitivity: LODs were 2.8–4.7 µg/L, and the LOQ was set at 10 µg/L.

Method Validation Principles for Chiral Assays

For any chiral purity method, validation should follow regulatory guidelines to ensure reliability. Here are the core parameters to evaluate [3]:

  • System Suitability: This is a mini-validation performed with each run. Critical parameters for chiral assays are resolution (aim for a minimum of 1.7 for baseline separation), sensitivity for the undesired enantiomer (typically a signal-to-noise ratio ≥10 for the Quantitation Limit), and injection precision.
  • Specificity: The method must demonstrate no interference from other compounds in quantitating the enantiomer peaks.
  • Linearity & Range: Should be demonstrated, typically from 80-120% of the target level. The range may be expanded down to the Quantitation Limit for the undesired enantiomer.
  • Precision: For the major component (desired enantiomer), a Relative Standard Deviation (RSD) of <5% is a reasonable target. For the minor component (undesired enantiomer) near the Quantitation Limit, an RSD of <20% is appropriate.
  • Accuracy: This can often be inferred from satisfactory results in specificity, linearity, and precision.

Visualized Experimental Workflows

The following diagrams illustrate the logical workflow for developing and validating a chiral separation method, applicable to techniques like those for this compound.

Workflow for Chiral Method Development & Validation

Chiral Method Development and Validation Workflow Start Start Method Development ColumnSelect Select Chiral Stationary Phase Start->ColumnSelect MPOptimize Optimize Mobile Phase ColumnSelect->MPOptimize ConditionFinal Finalize Chromatographic Conditions MPOptimize->ConditionFinal Validate Method Validation ConditionFinal->Validate Specificity Specificity/Resolution Validate->Specificity Linearity Linearity and Range Validate->Linearity Accuracy Accuracy/Recovery Validate->Accuracy Precision Precision (Repeatability) Validate->Precision LODLOQ LOD and LOQ Validate->LODLOQ SystemSuit Define System Suitability (Resolution Rs ≥ 1.7, S/N ≥ 10) Specificity->SystemSuit Linearity->SystemSuit Precision->SystemSuit LODLOQ->SystemSuit End Validated Method SystemSuit->End

HPLC vs. UPC2 Operational Workflow

Side-by-Side HPLC vs. UPC2 Operational View cluster_hplc HPLC Method [1] cluster_upc2 UPC2-MS/MS Method [2] A1 Sample Preparation (Extraction & Cleanup) A2 Normal-Phase Separation Chiralpak AD-H Column n-hexane/2-propanol A1->A2 A3 UV Detection at 234 nm A2->A3 B1 Sample Preparation (Fortification & Extraction) B2 Supercritical Fluid Separation Trefoil AMY1 Column CO₂/isopropanol B1->B2 B3 Tandem MS Detection (MRM Mode) B2->B3

Key Insights for Method Selection

Based on the comparison, here is some guidance to help you select the most appropriate method:

  • For Routine Analysis and Cost-Effectiveness: The normal-phase HPLC method is a robust, well-established approach. It uses standard HPLC equipment and provides excellent resolution, making it a reliable and potentially more accessible choice for many quality control laboratories [1].
  • For High Sensitivity and Speed: The UPC2-MS/MS method is superior. It offers lower detection limits (in the µg/L range), faster run times, and the added certainty of compound identification provided by mass spectrometry. It also aligns with the principles of green chemistry by significantly reducing organic solvent consumption [2].
  • General Validation Consideration: When validating any chiral method, pay close attention to system suitability tests—particularly resolution and sensitivity for the minor enantiomer—in every run, as this acts as a ongoing guarantee of method performance [3].

References

Cyflumetofen hydrolysis products mobility comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cyflumetofen Metabolites Overview

This compound primarily degrades into two main metabolites, often referred to as B-1 and B-3 in scientific literature [1]. The table below summarizes their key characteristics:

Metabolite Name (Code) IUPAC / Chemical Name Key Characteristics
B-1 [1] [2] α,α,α-Trifluoro-o-toluic acid; 2-(trifluoromethyl)benzoic acid [1] A major metabolite found in rats and aquatic environments [1].
B-3 [3] [4] [1] 2-(Trifluoromethyl)benzamide [3] [4] The main metabolite in water/sediment systems and some animal tissues; noted as more toxic and potentially more mobile than the parent compound [1] [2].

Analytical Methods for Determination

Researchers typically determine this compound and its metabolite residues using sophisticated instrumentation. The general workflow involves sample extraction, cleanup, and analysis, as summarized below. A common and efficient method for sample preparation is the QuEChERS approach [1].

G Start Sample (Plant/Animal Origin) A Extraction with Acetonitrile Start->A B Clean-up with Dispersive Solid-Phase Extraction (dSPE) A->B C Sorbents: MWCNTs, PSA, C18, GCB B->C D Analysis via UPLC-MS/MS B->D E Detection of this compound, B-1, and B-3 D->E

  • Key Instrumentation: Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or LC-MS/MS) is the standard technique for sensitive and simultaneous detection [3] [1] [2].
  • Separation Details: this compound and its metabolite B-3 are typically detected in positive electrospray ionization (ESI+) mode, while metabolite B-1 is detected in negative mode (ESI-) [3] [1].

Environmental Behavior and Indirect Mobility Clues

While a direct side-by-side mobility comparison is not available, degradation studies in different environments provide strong indirect evidence about their behavior.

Environmental Compartment Degradation Pathway & Metabolite Formation Implied Mobility & Persistence
Soils [4] This compound degrades into both B-1 and B-3. Both metabolites are formed and can persist in soil, with low levels (around 3.5% combined) remaining after 100 days.
Water/Sediment Systems [4] In water, this compound mainly degrades into B-3. In sediment, it primarily degrades into B-1. The formation of B-3 in water suggests it has higher mobility and solubility in the water column compared to the parent compound.

Key Takeaways for Researchers

  • B-3 is a Metabolite of Concern: Evidence suggests that the metabolite B-3 is not only more toxic than the parent this compound but also potentially more mobile in aquatic environments [1] [2]. This combination makes it a critical target for environmental monitoring and risk assessment.
  • Analytical Focus: Regulatory and research methods are optimized for the simultaneous detection of the parent compound and both B-1 and B-3, acknowledging their environmental and toxicological significance [3] [2] [5].
  • Research Gap: The searched literature confirms the presence and formation routes of these metabolites but does not provide a direct, quantitative head-to-head comparison of their mobility metrics (e.g., soil adsorption coefficient Kd, leaching potential). Further research focusing on the comparative physicochemical properties and transport behavior of B-1 versus B-3 would be valuable.

References

×

XLogP3

5.5

Hydrogen Bond Acceptor Count

8

Exact Mass

447.16574273 Da

Monoisotopic Mass

447.16574273 Da

Heavy Atom Count

32

UNII

QJW6N27119

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (98.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (98.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Acaricides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

400882-07-7

Wikipedia

Cyflumetofen

Use Classification

Agrochemicals -> Acaricides

Dates

Last modified: 08-15-2023

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